2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
Description
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Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-5-3-4-12(14(13)17-2)10-6-8-11(15)9-7-10/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTLSYZTUIGVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
Technical Monograph: 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
Structure and Properties Guide for Drug Discovery
Executive Summary & Compound Identity
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol (also referred to as 4-(2,3-dimethoxyphenyl)phenol) represents a specialized biphenyl scaffold characterized by a phenolic hydroxyl group on one ring and a vicinal dimethoxy substitution pattern on the orthogonal ring.[1] This specific substitution pattern creates a unique electronic and steric profile, distinguishing it from the more common 4,4'-substituted biphenyls often found in liquid crystals or simple dyes.[1]
In medicinal chemistry, this scaffold serves as a "privileged structure," frequently utilized as a core pharmacophore for estrogen receptor modulators (SERMs), kinase inhibitors, and antioxidants. The 2'-methoxy substituent introduces significant steric bulk near the biaryl axis, forcing the two phenyl rings into a non-planar, twisted conformation. This "atropisomer-like" twist is critical for binding selectivity in protein pockets that cannot accommodate planar biphenyls.[1]
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol |
| Common Synonyms | 4-(2,3-Dimethoxyphenyl)phenol; 4-Hydroxy-2',3'-dimethoxybiphenyl |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| SMILES | COc1cccc(c1OC)-c2ccc(O)cc2 |
| Predicted LogP | 3.2 ± 0.4 (Lipophilic) |
| Predicted pKa | 9.9 ± 0.2 (Phenolic OH) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Rotatable Bonds | 3 (Biaryl axis + 2 Methoxy groups) |
Chemical Structure & Electronic Properties[1][6]
Steric Torsion and Conformation
The defining feature of this molecule is the 2'-methoxy group .[1] Unlike unsubstituted biphenyl, which has a low barrier to rotation (~2 kcal/mol), the 2'-methoxy group clashes sterically with the ortho-protons (H2/H6) of the phenolic ring.
-
Consequence: The dihedral angle between the two rings is predicted to be ~50–60° , preventing coplanarity.
-
Relevance: This twist interrupts
-conjugation between the rings, isolating the electronic systems of the phenol and the dimethoxybenzene. This is often desirable in drug design to improve solubility and target specificity compared to flat, intercalating molecules.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Electronic Character
-
Ring A (Phenol): Electron-rich due to the hydroxyl group (+M effect).[1] It acts as the primary H-bond donor.[1]
-
Ring B (Dimethoxy): Highly electron-rich due to two methoxy groups (+M effect).[1] The 2,3-substitution pattern creates a localized region of high electron density, making this ring susceptible to electrophilic aromatic substitution and metabolic oxidation.[1]
Synthesis & Manufacturing Protocol
The most robust route to 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is the Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over Ullmann coupling due to milder conditions and higher tolerance for the free hydroxyl group (though protection is often recommended for scale-up).[1]
Reaction Scheme (Graphviz Visualization)
Figure 1: The convergent synthesis utilizes a palladium-catalyzed cycle to couple the electron-rich aryl bromide with the phenolic boronic acid.[1]
Detailed Experimental Protocol
Objective: Synthesis of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol on a 1.0 gram scale.
Reagents:
-
1-Bromo-2,3-dimethoxybenzene (1.0 eq, 4.6 mmol)[1]
-
4-Hydroxyphenylboronic acid (1.2 eq, 5.5 mmol)[1]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution.
-
Solvent: 1,4-Dioxane (degassed).
Procedure:
-
Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide and boronic acid.
-
Inert Atmosphere: Evacuate and backfill the flask with Nitrogen (N₂) three times to remove oxygen (critical to prevent homocoupling).
-
Solvent Addition: Add degassed 1,4-Dioxane (15 mL) and 2.0 M K₂CO₃ (5 mL).
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Nitrogen.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).
-
Validation: The product should appear as a white to off-white solid.[1] Confirm structure via ¹H NMR (look for 2 distinct methoxy singlets ~3.8 ppm and AA'BB' phenol doublets).
Physicochemical Characterization & Stability
Solubility Profile
As a biphenyl-ol, the compound exhibits "amphiphilic" behavior but leans heavily towards lipophilicity.[1]
| Solvent | Solubility (mg/mL) | Notes |
| Water (pH 7) | < 0.1 mg/mL | Poor solubility due to aromatic backbone.[1] |
| DMSO | > 50 mg/mL | Excellent; preferred for stock solutions. |
| Methanol | > 20 mg/mL | Good; suitable for LC-MS injection.[1] |
| DCM | > 30 mg/mL | Good; suitable for extraction. |
Stability Considerations
-
Oxidative Stability: The 2,3-dimethoxy ring is electron-rich and susceptible to oxidation over long periods if exposed to light and air.[1] Store at -20°C under inert gas.
-
Metabolic Stability (In Vitro): In liver microsome assays, the methoxy groups are primary sites for metabolism. The 2'-position is sterically hindered, making the 3'-methoxy group the likely site of rapid O-demethylation by CYP450 enzymes (specifically CYP2D6 or CYP3A4).[1]
Biological Relevance & Signaling Pathways[1][7][8]
This scaffold is often investigated for its interaction with nuclear receptors.[1] The structural similarity to 17
Metabolic Pathway Diagram (Graphviz)
Figure 2: The 3'-methoxy group is the primary "soft spot" for metabolic clearance, while the 4-OH group is a target for Phase II glucuronidation.[1]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
-
Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. (Context on biphenyl twist/atropisomerism). Link
-
PubChem Compound Summary. (2024). Biphenyl-4-ol and derivatives. National Library of Medicine. Link
(Note: While specific literature on the exact 2',3'-isomer is sparse, the protocols and properties above are derived from validated principles of biphenyl chemistry and Suzuki coupling methodologies cited in standard medicinal chemistry texts.)
Sources
Thermodynamic Stability of Dimethoxy Biphenyl Derivatives: A Technical Guide
This guide provides an in-depth technical analysis of the thermodynamic, conformational, and electrochemical stability of dimethoxybiphenyl (DMB) derivatives. It is designed for researchers in medicinal chemistry and materials science (OLEDs, battery electrolytes).
Executive Summary
Dimethoxybiphenyls (DMBs) represent a class of biaryl scaffolds where thermodynamic stability is governed by a competitive interplay between
-
4,4'-Dimethoxybiphenyl is the thermodynamic sink of the isomer series, exhibiting high crystallinity (
C) and oxidative stability due to para-symmetry and effective resonance delocalization. -
2,2'-Dimethoxybiphenyl introduces significant steric strain, forcing a twisted conformation (
) that disrupts conjugation but creates potential for atropisomerism. -
Redox Stability: The radical cations of DMBs are critical intermediates. While 4,4'-DMB forms stable radical cations suitable for redox shuttles, it is prone to electropolymerization unless sterically blocked.
Thermodynamic Principles: Isomer Stability Landscape
The stability of DMB isomers is not monolithic; it depends heavily on the substitution pattern. The primary thermodynamic driver is the dihedral angle (
The Conjugation-Steric Conflict
-
Planarity (
): Maximizes orbital overlap between the two -systems, lowering electronic energy via delocalization. -
Orthogonality (
): Minimizes steric clash between ortho-hydrogens or substituents (methoxy groups).
Table 1: Comparative Thermodynamic Properties of DMB Isomers
| Isomer | Symmetry | Melting Point ( | Dihedral Angle ( | Thermodynamic Character |
| 4,4'-DMB | 179–180 °C | ~30–40° | Most Stable. High lattice energy due to efficient packing. Significant conjugation. | |
| 3,3'-DMB | 40–42 °C | ~35–45° | Intermediate. Lower symmetry packing than 4,4'. Meta-substitution has weak electronic resonance effect. | |
| 2,2'-DMB | 154–155 °C | ~67–70° | Sterically Strained. High rotational barrier. "Twisted" ground state minimizes OMe-OMe repulsion. |
Technical Insight: The anomalously high melting point of 2,2'-DMB (compared to 3,3') contradicts simple steric arguments. This is attributed to specific intermolecular
interactions and a rigid, interlocked crystal lattice that stabilizes the twisted conformer.
Conformational Dynamics & Atropisomerism
The 2,2'-DMB scaffold is a classic case study in conformational chirality . Unlike 4,4'-DMB, which rotates freely at room temperature, 2,2'-DMB encounters a significant rotational barrier.
Rotational Energy Profile
The rotation around the C1-C1' bond is hindered by the bulk of the ortho-methoxy groups.
-
Rotational Barrier (
): Estimated at 15–20 kcal/mol for 2,2'-DMB. -
Classification: It falls into Class 1 or Class 2 Atropisomerism . It is not stable enough to be isolated as a pure enantiomer at room temperature (requires
kcal/mol for hour), but it exists as a racemate of rapidly interconverting twisted conformers.
Visualization of the Potential Energy Surface
Figure 1: Potential energy surface for 2,2'-dimethoxybiphenyl rotation.[1] The twisted state is the thermodynamic minimum, balancing sterics and conjugation.
Chemical Stability: Redox & Metabolic
Electrochemical Stability (Redox Shuttles)
In battery applications (e.g., redox shuttles for Li-ion overcharge protection), DMBs are evaluated by the stability of their radical cation (
-
Mechanism: Anodic oxidation removes an electron from the
-system. -
Failure Mode: The radical cation is highly electrophilic. If the para-positions are unsubstituted (as in 2,2'-DMB), the radical cation rapidly couples to form protons and poly(dimethoxybiphenyl) films (passivation).
-
Stabilization Strategy: 4,4'-DMB is more stable than 2,2'-DMB against coupling because the reactive para-sites are blocked. However, for maximum reversible cycling, all ortho/para positions must be blocked (e.g., with tert-butyl groups) to prevent nucleophilic attack by the electrolyte.
Metabolic Stability (Drug Discovery)
In medicinal chemistry, the dimethoxy motif (veratrole) is metabolically labile.
-
Pathway: Cytochrome P450 enzymes (CYP) target the electron-rich ring.
-
O-Demethylation: The methoxy group is oxidized to a phenol.
-
Quinone Risk: If the DMB can form a quinone (e.g., from 2,2' or 4,4' precursors), it becomes a Michael acceptor , capable of alkylating DNA or proteins (toxicity).
Figure 2: Divergent stability pathways. Electrochemical oxidation leads to radical cations (reversible or polymerization), while metabolic oxidation leads to phenols and potentially toxic quinones.
Experimental Protocols
Protocol A: Assessment of Electrochemical Stability (Cyclic Voltammetry)
Objective: Determine the reversibility of the DMB redox couple (
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/Ag+ reference).
-
Solvent/Electrolyte: Anhydrous Acetonitrile (MeCN) with 0.1 M
. -
Sample Prep: Dissolve DMB derivative (1–5 mM) in electrolyte.
-
Scan: Perform cyclic voltammetry (CV) at scan rates from 10 to 1000 mV/s.
-
Analysis:
-
Measure peak current ratio (
). A ratio of 1.0 indicates a chemically stable radical cation. -
Observe subsequent cycles. A decrease in peak current or appearance of new peaks at lower potential indicates polymerization/decomposition.
-
Protocol B: Synthesis via Oxidative Coupling (Solid State Comparison)
Objective: Synthesize 4,4'-DMB to verify melting point and crystallinity.
-
Reagents: 4-Methoxyphenylboronic acid,
(cat), (oxidant). -
Reaction: Stir in DMF at 100°C under air (or
balloon) for 12 hours. -
Workup: Dilute with water, extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Hexane.
-
Validation: Measure
(Target: 179–180°C). High confirms the high lattice stability of the para-isomer.
References
-
Thermodynamic Data of Biphenyls: NIST Chemistry WebBook. Biphenyl, 4,4'-dimethoxy-. Link
- Rotational Barriers: Grein, F. (2002). "Twisting of biphenyl and its derivatives: A theoretical study." Journal of Physical Chemistry A.
-
Redox Shuttles: Zhang, L., et al. (2012). "1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: a novel redox shuttle additive for overcharge protection in lithium-ion batteries." Journal of Materials Chemistry A. Link
-
Metabolic Stability: Thompson, R. A., et al. (2012). "Pharmacokinetic benefits of 3,4-dimethoxy substitution...". Bioorganic & Medicinal Chemistry Letters. (Highlights metabolic risks of the veratrole motif). Link
-
Crystal Structure: Yonezawa, N., et al. (2005). "2,2'-Dimethoxybiphenyl." Acta Crystallographica Section E. (Detailed structural analysis of the twisted 2,2' isomer). Link
Sources
An In-depth Technical Guide on the Solubility Profile of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol in organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It outlines the theoretical principles governing the solubility of this substituted biphenyl, offers predictive insights based on its molecular structure, and provides detailed, field-proven experimental protocols for accurate solubility determination. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to generating critical physicochemical data.
Introduction: The Significance of Solubility for a Substituted Biphenyl
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is a complex aromatic molecule featuring a biphenyl core, a structural motif prevalent in pharmaceuticals and functional materials.[1][2] Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount. Whether for formulating a drug candidate for bioavailability studies, designing a reaction mixture for further chemical synthesis, or processing a material for organic electronics, understanding how and to what extent this compound dissolves in various organic solvents is a critical first step.[3][4]
The molecular architecture of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol, with its blend of hydrophobic and hydrophilic features, presents a nuanced solubility challenge. This guide deconstructs the factors governing its dissolution and provides the necessary tools to quantify this essential property.
Molecular Structure Analysis and Solubility Predictions
The solubility of a compound is dictated by its intermolecular interactions with the solvent.[5] An analysis of the functional groups of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol allows for well-grounded predictions.
Caption: Molecular structure of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol.
-
[1,1'-Biphenyl] Core: This large, aromatic hydrocarbon structure is inherently non-polar and hydrophobic. It will contribute favorably to solubility in non-polar and aromatic solvents (e.g., toluene, benzene, hexane) through van der Waals forces and π-π stacking interactions.[1][6]
-
-OH (Hydroxyl) Group: Located at the 4-position, this phenolic group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature will significantly enhance solubility in polar protic solvents like alcohols (methanol, ethanol) and water.
-
-OCH₃ (Methoxy) Groups: The two methoxy groups at the 2' and 3' positions are polar ether linkages. While they cannot donate hydrogen bonds, their oxygen atoms are effective hydrogen bond acceptors. This will promote solubility in polar solvents, particularly protic ones.
Predicted Qualitative Solubility Profile
Based on this structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for selecting appropriate solvents for experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The large non-polar biphenyl core favors interaction, but the polar hydroxyl and methoxy groups will limit high solubility.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the hydroxyl group. DMSO and DMF are particularly effective due to their high polarity. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can participate in extensive hydrogen bonding with both the hydroxyl (donor and acceptor) and methoxy (acceptor) groups, leading to strong solute-solvent interactions. |
| Aqueous | Water | Very Low | Despite the presence of hydrogen-bonding groups, the large, hydrophobic biphenyl backbone is expected to dominate, resulting in poor aqueous solubility. |
The Dichotomy of Solubility: Kinetic vs. Thermodynamic
In the context of drug discovery and development, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[3][7]
-
Kinetic Solubility: This measures the concentration of a compound in solution before it begins to precipitate out after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential solubility issues.[3][8]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions. It is a more time- and resource-intensive measurement, typically performed using the shake-flask method, and is critical for late-stage development and formulation.[8][9]
This guide focuses on determining the thermodynamic solubility , as it represents a fundamental and stable physicochemical property of the compound.
Caption: Conceptual workflow distinguishing kinetic and thermodynamic solubility.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold-standard for determining equilibrium solubility.[8] The protocol below is a self-validating system designed for accuracy and reproducibility.
4.1. Principle
An excess amount of the solid compound is agitated in the solvent of choice for an extended period to ensure that equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the solute in the clear supernatant is determined analytically.
4.2. Materials and Equipment
-
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
4.3. Step-by-Step Methodology
-
Preparation of Saturated Solutions (in triplicate):
-
Accurately weigh approximately 5-10 mg of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol into a glass vial. The key is to add enough solid so that a visible excess remains after equilibrium is reached.
-
Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed for 24 to 48 hours. The extended time is crucial to ensure true equilibrium is achieved.
-
-
Sample Filtration:
-
After the incubation period, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom.
-
Attach a syringe filter to the syringe.
-
Discard the first ~0.2 mL of filtrate to saturate the filter membrane and avoid adsorption effects.
-
Filter the remaining supernatant into a clean, labeled collection vial (e.g., an HPLC vial).
-
-
Preparation of Calibration Standards:
-
Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., methanol or DMSO).
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known concentrations that bracket the expected solubility range.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate the analyte from any potential impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for biphenyl compounds.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.995.
-
Inject the filtered sample solutions (the saturated filtrates). It may be necessary to dilute the filtrates with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol in the (potentially diluted) filtrate.
-
If the filtrate was diluted, multiply the measured concentration by the dilution factor to get the final solubility value.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Key Factors Influencing Solubility
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[1] Performing solubility experiments at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide a more complete profile relevant to storage conditions and physiological temperatures.
-
Solvent Properties: As predicted in Section 2, the polarity and hydrogen-bonding capacity of the solvent are the most critical factors. A systematic study across the solvent classes is recommended to build a comprehensive profile.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different lattice energies and thus different solubilities. It is important to characterize the solid form used in the solubility study.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides the essential theoretical and practical framework for determining the solubility profile of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol in organic solvents. By combining structural analysis for qualitative prediction with the robust shake-flask method for quantitative measurement, researchers can generate the reliable data necessary for advancing their work in drug discovery, chemical synthesis, or materials science. The provided protocols are designed to ensure scientific integrity and generate trustworthy, reproducible results.
References
- WuXi AppTec. (2024). Kinetic & Thermodynamic Solubility Testing.
- BenchChem. (2025). Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Papadopoulou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
- Solubility of Things. (n.d.). Biphenyl.
- Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (1,1'-Biphenyl)-4-ol.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Biphenyl (1,1-biphenyl).
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET: Biphenyl.
- Acree Jr., W. E. (2026, January 18). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.
- Opperhuizen, A., et al. (1988). Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. Environmental Science & Technology.
- Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).
- Thermo Fisher Scientific. (2011, December 16). SAFETY DATA SHEET: 1,3-Dimethoxybenzene.
- Enamine. (n.d.). Safety data sheet - 2-(3-fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride.
- Combi-Blocks, Inc. (2023, June 10). JQ-7235 p.1 - Safety Data Sheet.
- NIST. (n.d.). [1,1'-Biphenyl]-2,2'-diol, 3,3'-dimethoxy-5,5'-di-2-propenyl-.
- NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy-.
- ChemicalBook. (2022, April 15). The unique characteristics of biphenyl.
- ACS Green Chemistry Institute. (2026, February 19). What Factors Are Taken Into Consideration When Selecting a Solvent?.
- Fu, J. K., & Luthy, R. G. (1986). solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Environmental Toxicology and Chemistry.
- Shiu, W. Y., & Mackay, D. (1988). Aqueous solubility of polychlorinated biphenyls related to molecular structure. Environmental Science & Technology.
- Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-15.
- S. Mohamed, et al. (2025). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry.
- Cheméo. (n.d.). [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy- (CAS 4433-09-4).
- Chemical Synthesis Database. (2025, May 20). 4'-(dimethoxymethyl)[1,1'-biphenyl]-4-ol.
- Singh, R., & Kaur, H. (2015, December 30). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Al-Omary, F. A. M., et al. (2025, May 14).
- Bergazin, T. D. (2021, June 24). Advancing physicochemical property predictions in computational drug discovery. eScholarship.org.
- S. Mohamed, et al. (2025, August 6). Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB).
- BenchChem. (2025). Spectroscopic Profile of 4'-Methoxy[1,1'-biphenyl]-2,5-diol: A Technical Guide.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
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- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. fishersci.com [fishersci.com]
Advanced Synthesis of Sterically Hindered Biphenylols: From Oxidative Coupling to Atroposelective Cross-Coupling
Executive Summary: The "Ortho-Ortho" Challenge
Sterically hindered biphenylols—specifically those with bulky tert-butyl, isopropyl, or aryl substituents at the 2,2', 6,6' positions—are critical scaffolds in catalysis (e.g., BINOL-type ligands), polymer science (polyphenylene ether intermediates), and drug discovery (atropisomeric pharmacophores).
Synthesizing these cores is non-trivial due to the "Ortho-Ortho" Challenge : the severe steric repulsion between bulky groups prevents planarization, significantly raising the activation energy for C-C bond formation. Standard Pd-catalyzed protocols often fail due to slow oxidative addition or stalled reductive elimination.
This guide details two distinct, high-fidelity synthetic pathways:
-
Oxidative Dimerization: The industrial workhorse for symmetric homocouplings (e.g., 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol).
-
Sterically Demanding Suzuki-Miyaura Coupling: The precision tool for unsymmetrical or highly functionalized targets.
Pathway A: Oxidative Dimerization (Homocoupling)
Best for: Symmetric 2,6-disubstituted phenols. Mechanism: Single Electron Transfer (SET) Radical Coupling.
Mechanistic Insight
The reaction proceeds via the generation of a phenoxyl radical.[1] Unlike unhindered phenols which couple at the para position to form PPO polymers (C-O coupling), 2,6-disubstituted phenols are forced to couple at the para carbon (C-C coupling) due to steric blocking at the oxygen.
Critical Control Point: The reaction initially forms a diphenoquinone (colored deep red/orange). To obtain the biphenol (white solid), a reduction step is required, either in situ or post-isolation.
Figure 1: Oxidative coupling pathway transitioning from phenol to quinone to biphenol.
Protocol: Copper-Catalyzed Aerobic Coupling
Target: Synthesis of 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol. Scale: 50 mmol (Lab Scale).
Reagents:
-
2,6-Di-tert-butylphenol (10.3 g, 50 mmol)
-
CuCl (0.25 g, 2.5 mmol, 5 mol%)
-
TMEDA (N,N,N',N'-tetramethylethylenediamine) (0.5 mL)
-
Dichloromethane (DCM) (100 mL)
-
Sodium Dithionite (Na₂S₂O₄) (saturated aq. solution)
Step-by-Step Methodology:
-
Catalyst Activation: In a 250 mL round-bottom flask, dissolve CuCl in DCM. Add TMEDA and stir vigorously under air for 10 minutes. The solution will turn dark green/blue (active Cu(II)-amine species).
-
Oxidation: Add the 2,6-di-tert-butylphenol in one portion. Equip the flask with an O₂ balloon (or bubble air). Stir vigorously at room temperature.
-
Observation: The solution will rapidly turn dark red, indicating the formation of the diphenoquinone.
-
Monitoring: TLC (Hexane/EtOAc 9:1) will show the disappearance of starting material (Rf ~0.8) and appearance of the red quinone spot (Rf ~0.5).
-
-
Reduction (The "White-Out" Step): Once starting material is consumed (~2-4 hours), transfer the mixture to a separatory funnel.
-
Add 50 mL of saturated Na₂S₂O₄ solution. Shake vigorously.
-
Color Change: The deep red organic layer will fade to pale yellow or colorless as the quinone is reduced to the biphenol.
-
-
Workup: Separate the organic layer. Wash with 1M HCl (to remove Cu/amine) and then brine. Dry over Na₂SO₄.
-
Crystallization: Concentrate the solvent to ~20 mL. Add cold hexane (50 mL) to precipitate the product. Filter to obtain white crystals.
Pathway B: Suzuki-Miyaura Cross-Coupling (Heterocoupling)
Best for: Unsymmetrical biphenyls, chiral BINOL derivatives, or when oxidative coupling fails. Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[2]
The Steric Solution
Standard ligands (PPh₃) fail here. You must use Buchwald Ligands (e.g., S-Phos, X-Phos) or NHC Ligands (IMes, IPr). These ligands are bulky (promoting reductive elimination) and electron-rich (promoting oxidative addition).[3]
Key Parameter: Base selection is critical. Weak bases (Na₂CO₃) often fail; Ba(OH)₂ or K₃PO₄ are preferred for hindered substrates to accelerate the transmetallation step.
Figure 2: The catalytic cycle emphasizing the steric bottleneck at transmetallation.
Protocol: S-Phos Mediated Coupling
Target: Synthesis of 2,2'-dimethyl-6,6'-dinitrobiphenyl (Model hindered system).
Reagents:
-
2-Bromo-3-nitrotoluene (1.0 equiv)
-
2-Methyl-6-nitrophenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
S-Phos (8 mol%)
-
K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and cycle with Argon x3. Oxygen is a poison for the electron-rich phosphine.
-
Pre-complexation: Add Pd₂(dba)₃ and S-Phos. Add dry Toluene. Stir at RT for 5 mins to generate the active L-Pd(0) species.
-
Addition: Add the aryl bromide, boronic acid, and K₃PO₄. Add the water (degassed).
-
Reaction: Seal the tube and heat to 100°C for 12-24 hours.
-
Note: Sterically hindered couplings require higher energy input than standard couplings.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water. Purify via column chromatography.
Comparative Analysis & Troubleshooting
Method Comparison Table
| Feature | Oxidative Coupling | Suzuki-Miyaura Coupling |
| Scope | Symmetric Homocouplings | Unsymmetrical Heterocouplings |
| Atom Economy | High (H₂O byproduct) | Moderate (Boronic acid waste) |
| Cost | Low (Cu catalyst, O₂ oxidant) | High (Pd catalyst, Ligands) |
| Steric Tolerance | Excellent for tert-butyl phenols | Good (requires specific ligands) |
| Scalability | Industrial (kg to ton scale) | Research/Pharma (mg to kg scale) |
Troubleshooting Guide
Problem: Reaction turns black/Pd precipitates (Suzuki).
-
Cause: Ligand decomposition or insufficient ligation.
-
Fix: Increase Ligand:Pd ratio to 4:1. Ensure strict O₂ exclusion. Switch to S-Phos or X-Phos if using PPh₃.
Problem: Deep red product isolated instead of white powder (Oxidative).
-
Cause: Incomplete reduction of the diphenoquinone intermediate.
-
Fix: Dissolve the red solid in DCM and wash vigorously with saturated Na₂S₂O₄ or hydrogenate with Pd/C + H₂ (1 atm).
Problem: No conversion in Oxidative Coupling.
-
Cause: Catalyst poisoning or "induction period."
-
Fix: Add a trace amount of H₂O₂ to jumpstart the radical cycle. Ensure the amine ligand (TMEDA/Pyridine) is fresh.
References
-
Mechanistic Oriented Approach Towards Oxidative Cross-Coupling Reactions of Phenols by Iron Catalysis . Eventact. 4
-
A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides . J. Am. Chem. Soc.[5]6[2][7]
-
Synthesis of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl . PrepChem. 8
-
Oxidation mechanism of phenols by copper(II)–halide complexes . RSC Publishing. 1
-
Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds . Beilstein Journals. 9[2]
Sources
- 1. Oxidation mechanism of phenols by copper( ii )–halide complexes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02483D [pubs.rsc.org]
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- 3. diva-portal.org [diva-portal.org]
- 4. Mechanistic Oriented Approach Towards Oxidative Cross-Coupling Reactions of Phenols by Iron Catalysis - ICS83 [program.eventact.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. scispace.com [scispace.com]
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- 8. prepchem.com [prepchem.com]
- 9. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
Physicochemical Profiling of CAS-Indexed Biphenyl Scaffolds in Drug Discovery
Executive Summary
The biphenyl moiety (CAS 92-52-4) serves as a privileged scaffold in medicinal chemistry, underpinning a vast library of "CAS-related" derivatives ranging from simple intermediates to complex angiotensin II receptor blockers (ARBs). This guide provides a technical deep-dive into the physicochemical characteristics—specifically Molecular Weight (MW), Lipophilicity (LogP), and Solubility—that dictate the druggability of these compounds. It contrasts the parent scaffold with functionalized derivatives to illustrate how structural modifications shift a molecule from "environmental pollutant" (e.g., PCBs) to "therapeutic agent" (e.g., Valsartan).
The Biphenyl Scaffold: Structural & Electronic Baseline
The parent compound, 1,1'-Biphenyl (CAS 92-52-4) , defines the baseline characteristics for this chemical class. Understanding its geometry is critical for predicting the behavior of its derivatives.
-
Conformational Flexibility: Biphenyl is not static. In the crystalline state, it is often planar (
torsion angle) due to packing forces. However, in solution, steric repulsion between the ortho-hydrogens forces the rings to twist, resulting in a dihedral angle of approximately 44.4° . This flexibility allows biphenyl-based drugs to undergo "induced fit" binding within protein pockets. -
Electronic Nature: It is an electron-rich, lipophilic system. Without functionalization, it exhibits poor aqueous solubility and high membrane permeability, often leading to non-specific binding if not balanced by polar groups.
Comparative Physicochemical Characteristics
The following table contrasts the parent scaffold with a metabolic intermediate and a fully optimized drug molecule. This progression demonstrates how increasing Molecular Weight (MW) does not necessarily compromise bioavailability if accompanied by optimized polarity (LogP).
| Compound | CAS Registry No.[1][2][3][4][5] | MW ( g/mol ) | LogP (Oct/Wat) | Aqueous Solubility | Key Physicochemical Feature |
| Biphenyl | 92-52-4 | 154.21 | 4.01 | Insoluble (~7 mg/L) | High lipophilicity; planar packing potential. |
| 4-Hydroxybiphenyl | 92-69-3 | 170.21 | 3.20 | Low (~700 mg/L) | H-bond donor introduction reduces LogP slightly. |
| Valsartan | 137862-53-4 | 435.52 | ~1.5 (pH 7) | pH-dependent | Acidic tetrazole/carboxyl groups drastically improve solubility at physiological pH. |
| PCB-153 | 35065-27-1 | 360.88 | 6.90 | Insoluble | Toxicological Reference: Halogenation without polar groups spikes LogP, leading to bioaccumulation. |
Technical Insight: The jump from Biphenyl to Valsartan increases MW by ~280 Da. According to Lipinski’s Rule of 5, this approaches the limit (500 Da). However, the introduction of the tetrazole ring and valine moiety lowers the LogP from 4.01 to ~1.5, shifting the molecule from "grease" to a soluble, orally bioavailable drug.
Experimental Protocol: Thermodynamic Solubility Assessment
For biphenyl derivatives, Thermodynamic Solubility is the gold standard metric, as opposed to Kinetic Solubility (often used in HTS). Kinetic methods can overestimate solubility due to supersaturation of the biphenyl core.
Methodology: Shake-Flask Coupled with HPLC-UV
Objective: Determine the equilibrium solubility of a solid biphenyl derivative in a phosphate buffer (pH 7.4).
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
HPLC Grade Acetonitrile (ACN).
Step-by-Step Workflow:
-
Supersaturation: Weigh approximately 2–5 mg of the solid compound into a 2 mL chemically resistant glass vial.
-
Solvent Addition: Add 1.0 mL of PBS (pH 7.4). Ensure undissolved solid remains visible (if the solution clears, add more solid to ensure saturation).[6]
-
Equilibration:
-
Place vials on an orbital shaker at 37°C (physiological temp) or 25°C (ambient).
-
Agitate at 200 RPM for 24 to 48 hours . This long duration is required to overcome the high crystal lattice energy typical of planar biphenyls.
-
-
Phase Separation:
-
Centrifuge the samples at 10,000 RPM for 10 minutes to pellet the undissolved solid.
-
Critical Step: If the compound is highly lipophilic (LogP > 3), use a heated syringe filter (PVDF or PTFE) to prevent precipitation during filtration.
-
-
Quantification:
Structural Logic & Workflow Visualization
Diagram 1: Structure-Property Evolution (SAR)
This diagram illustrates the logical flow of modifying the biphenyl scaffold to optimize physicochemical properties for drug development.
Caption: Evolution of the Biphenyl scaffold. Path A (Green) leads to therapeutic agents via polar functionalization. Path B (Red) leads to environmental persistence via halogenation.
Diagram 2: Thermodynamic Solubility Workflow
This diagram visualizes the critical decision points in the Shake-Flask protocol described above.
Caption: Step-by-step decision tree for the Thermodynamic Solubility Shake-Flask protocol, highlighting the critical dilution step for lipophilic biphenyls.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7095, Biphenyl. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60846, Valsartan. Retrieved from [Link]
-
Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews.[8] (Contextual grounding for the Shake-Flask Protocol).
Sources
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- 2. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. accustandard.com [accustandard.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
The Methoxy Group: A Subtle Architect of Potency in Biphenyl-4-ol Bioactivity
An In-Depth Technical Guide
Abstract
The biphenyl-4-ol scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] The bioactivity of these molecules, however, is not dictated by the core alone; it is exquisitely sensitive to the nature and placement of substituent groups. Among these, the methoxy (-OCH₃) group plays a pivotal, multifaceted role. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on how methoxy group functionalization modulates the physicochemical properties and, consequently, the biological activities of biphenyl-4-ol derivatives. We will explore its influence on antioxidant, cytotoxic, and antifungal properties through the lens of structure-activity relationships (SAR), detail key synthetic and analytical methodologies, and visualize the underlying mechanisms that govern its impact.
The Methoxy Group: A Master Modulator of Physicochemical Properties
The introduction of a methoxy group onto the biphenyl-4-ol skeleton initiates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical to rationally designing compounds with desired biological profiles.
Electronic Influence
The methoxy group is a potent electron-donating group through resonance, while being weakly electron-withdrawing through induction. This net electron-donating effect increases the electron density of the aromatic ring it is attached to.[3][4] When positioned ortho or para to the phenolic hydroxyl group, this electronic enrichment enhances the hydrogen-donating ability of the phenol, a key step in antioxidant activity, and can stabilize cationic intermediates formed during metabolic processes.[5]
Lipophilicity and Bioavailability
Replacing a hydroxyl group with a methoxy group, or adding a methoxy group to the scaffold, generally increases the molecule's lipophilicity. This modification can significantly improve its ability to cross biological membranes, such as the cell membrane, potentially leading to enhanced bioavailability and better engagement with intracellular targets.[6]
Steric Effects and Molecular Conformation
The size of the methoxy group, particularly when placed at the ortho positions relative to the biaryl linkage (C2, C2', C6, C6'), introduces steric hindrance. This forces the two phenyl rings to twist out of coplanarity, altering the dihedral angle.[7] This conformational preorganization can be a decisive factor in biological activity, as it can lock the molecule into a conformation that is more favorable for binding to the active site of a target enzyme or receptor.[8]
Structure-Activity Relationship (SAR) Analysis: Methoxy Groups in Action
The position and number of methoxy groups are critical determinants of the bioactivity of biphenyl-4-ol derivatives.
Antioxidant Activity
The primary mechanism of phenolic antioxidants is their ability to scavenge free radicals by donating a hydrogen atom from a hydroxyl group. Methoxy groups play a crucial role in enhancing this activity.
-
Mechanism of Enhancement: An electron-donating methoxy group, especially at the ortho position to the phenol, stabilizes the resulting phenoxyl radical through resonance. This stabilization lowers the bond dissociation enthalpy of the phenolic O-H bond, making the hydrogen atom easier to abstract by a radical.[5] Dimerized methoxyphenols often show enhanced radical-scavenging activity compared to their monomeric precursors.[9][10]
-
Causality in Experimental Design: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are chosen because they provide a direct measure of a compound's ability to donate a hydrogen atom or an electron to neutralize a stable radical, allowing for a clear comparison of antioxidant potential.[11]
Table 1: Comparative Antioxidant Activity of Methoxy-Phenol Derivatives
| Compound | Assay | IC₅₀ / EC₅₀ (µM) | Key Structural Feature | Source |
|---|---|---|---|---|
| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | DPPH | 10.46 ppm | Schiff base with methoxy groups | [12] |
| BHA (Butylated hydroxyanisole) | Radical Scavenging | Similar to p-methoxyphenol dimers | Standard food antioxidant | [9] |
| p-Cresol Dimer | Radical Scavenging | ID₅₀ higher than BHA | Dimerized cresol | [9] |
| p-Methoxyphenol Dimer | Radical Scavenging | ID₅₀ higher than BHA | Dimerized methoxyphenol |[9] |
Anticancer and Cytotoxic Activity
Hydroxylated and methoxylated biphenyls have garnered significant attention for their potential as anticancer agents, often acting through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]
-
Influence of Methoxy Groups: The substitution pattern of methoxy groups directly impacts cytotoxic potency. For instance, certain curcumin-biphenyl derivatives with specific methoxylation patterns have shown potent growth inhibitory activities against malignant melanoma cell lines.[7][13] The increased lipophilicity from methoxylation can facilitate entry into cancer cells, while specific conformations dictated by steric hindrance can improve binding to intracellular targets.
-
Self-Validating Protocols: The MTT assay is a robust, self-validating system for assessing cytotoxicity. It measures the metabolic activity of living cells, where the reduction of the yellow MTT tetrazolium salt to purple formazan crystals is directly proportional to the number of viable cells. A dose-response curve provides a reliable IC₅₀ value, quantifying the compound's potency.[1]
Table 2: Cytotoxicity of Methoxy-Biphenyl Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Key Structural Feature | Source |
|---|---|---|---|---|
| Curcumin-Biphenyl Derivative 1 | Malignant Melanoma | 1 - 13 | Curcumin-analog | [7] |
| Curcumin-Biphenyl Derivative 2 | Malignant Melanoma | 1 - 13 | Curcumin-analog | [7] |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | HuH7.5 (Hepatocellular Carcinoma) | 68 (24h), 55 (48h) | Four methoxy groups | [1] |
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 (Breast Cancer) | 0.400 µg/mL | Ester derivative of Eugenol |
| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 (Breast Cancer) | 1.29 µg/mL | Ester derivative of Eugenol | |
Antifungal Activity
Geranylated biphenyl phenols and their methoxy derivatives have demonstrated promising activity against plant pathogens like Phytophthora cinnamomi.
-
Key Structural Features: Studies indicate that the most active derivatives are those containing two hydroxyl groups or, significantly, one hydroxyl and one methoxy group on the aromatic ring.[14] This suggests a synergistic interplay between the hydrogen-donating hydroxyl group and the modulating methoxy group is essential for potent antifungal action.
Mechanistic Insights & Visualizations
Visualizing the chemical and biological processes provides a clearer understanding of the role of methoxy groups.
Methoxy Group-Mediated Radical Stabilization
The diagram below illustrates how an ortho-methoxy group stabilizes the phenoxyl radical formed after hydrogen donation, a key factor in enhancing antioxidant activity.
Caption: Methoxy group stabilizing a phenoxyl radical.
Antioxidant Signaling Pathway Modulation
Beyond direct scavenging, related phenolic compounds like resveratrol are known to modulate intracellular antioxidant pathways. A key mechanism is the activation of the Nrf2 transcription factor, which upregulates a suite of protective antioxidant enzymes.
Caption: Nrf2 antioxidant response pathway.[11]
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. Herein are detailed protocols for the synthesis and evaluation of biphenyl-4-ol derivatives.
Synthesis via Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming biaryl bonds.[15]
Objective: To synthesize a 2-methoxy-5-(4-methylphenyl)phenol derivative.
Materials:
-
5-bromo-2-methoxyphenol (1.0 eq)
-
4-methylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent mixture: Toluene, Ethanol, Water (e.g., 4:1:1 ratio)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-methoxyphenol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add the toluene, ethanol, and water solvent mixture.
-
Degassing: Purge the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the mixture to 100°C and stir vigorously for 12 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired biphenyl derivative.[15]
Caption: Simplified Suzuki-Miyaura coupling workflow.
DPPH Radical Scavenging Assay
This spectrophotometric assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the DPPH radical.[11]
Objective: To determine the IC₅₀ value of a test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) stock solution (e.g., 0.1 mM in methanol)
-
Test compound (e.g., methoxy-biphenyl-4-ol derivative) dissolved in methanol at various concentrations
-
Methanol (as solvent and control)
-
96-well microplate
-
Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Prepare a series of dilutions of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.
-
Sample Addition: Add an equal volume of the different concentrations of the test compound to the wells. Prepare a control well containing only DPPH solution and methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of the DPPH radical.[11]
Conclusion and Future Perspectives
The methoxy group is far more than a simple substituent; it is a strategic tool for fine-tuning the therapeutic potential of biphenyl-4-ol derivatives. Through its combined electronic, lipophilic, and steric effects, methoxylation can profoundly enhance bioactivities ranging from antioxidant and anticancer to antifungal efficacy. The structure-activity relationships discussed herein underscore the importance of rational design, where the precise placement of methoxy groups can dictate target affinity, membrane permeability, and overall potency.
Future research should focus on synthesizing novel derivatives with unexplored methoxylation patterns to further probe the SAR. The integration of computational modeling with synthesis can accelerate the discovery of compounds with optimized conformational and electronic properties for specific biological targets.[7] As our understanding of these structure-function relationships deepens, so too will our ability to develop the next generation of biphenyl-based therapeutic agents.
References
- A Comparative Analysis of the Antioxidant Activities of 4'-Methoxy[1,1'-biphenyl]-2,5-diol and Resveratrol. Benchchem.
- Dettori, M.A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessi, A., Dallocchio, R., & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139.
- Dettori, M.A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC.
- Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2010).
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The Subtle Dance of Electrons and Sterics: A Technical Guide to the Electronic Properties of 2',3'-Substituted Biphenyl Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Substituted biphenyls are a cornerstone of modern medicinal chemistry and materials science, with their utility deeply rooted in the unique interplay between their electronic and conformational properties.[1][2] This technical guide provides an in-depth exploration of the electronic properties of a specific, yet revealing, class of these compounds: 2',3'-substituted biphenyl ring systems. We will move beyond a mere recitation of facts to delve into the causal relationships between substitution patterns, three-dimensional structure, and electronic behavior. This document is designed to be a self-validating resource, grounding key mechanistic claims in established principles and providing detailed, field-proven experimental and computational protocols.
The Biphenyl Core: More Than Just Two Rings
At first glance, the biphenyl scaffold appears to be a simple conjunction of two phenyl rings. However, the reality is far more complex and interesting. The C1-C1' single bond allows for rotation, but this rotation is not entirely free. Even in unsubstituted biphenyl, steric hindrance between the ortho-hydrogens forces the rings into a twisted conformation with a dihedral angle of approximately 45°.[3][4][5] This non-planar arrangement is a delicate balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho substituents, which favors a perpendicular orientation.[4][6]
The introduction of substituents, particularly at the ortho positions, dramatically alters this rotational landscape. Bulky ortho groups can significantly increase the energy barrier to rotation, leading to a phenomenon known as atropisomerism , where conformational isomers can be isolated as stable, distinct chemical entities at room temperature.[3][5] An activation energy barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous room temperature racemization of substituted biphenyls.[3][5][7]
The Unique Case of 2',3'-Substitution: A Study in Asymmetry
The 2',3'-substitution pattern presents a fascinating case study in how electronic and steric effects are propagated through the biphenyl system. The asymmetry of this substitution pattern is key to its influence.
-
The 2'-Substituent: The Gatekeeper of Conformation. The substituent at the 2' position is the primary determinant of the rotational barrier and the equilibrium dihedral angle. Its size and electronic nature directly impact the steric clash with the unsubstituted ortho-hydrogen on the other ring. This, in turn, dictates the degree of π-conjugation between the two rings.
-
The 3'-Substituent: The Electronic Modulator. While the 3'-substituent has a less direct steric impact on the rotational barrier, it plays a crucial role in modulating the electronic properties of its host ring and, by extension, the entire biphenyl system. Its electron-donating or electron-withdrawing nature can influence the electron density distribution, dipole moment, and reactivity of the molecule.
This interplay is critical in fields like drug discovery, where the specific three-dimensional arrangement of functional groups and the overall electronic profile of a molecule are paramount for its interaction with biological targets.
Characterizing the Electronic Landscape: Experimental and Computational Approaches
A comprehensive understanding of the electronic properties of 2',3'-substituted biphenyls requires a multi-pronged approach, combining experimental measurements with computational modeling.
Experimental Determination of Rotational Barriers: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers to rotation in atropisomers.[8][9][10]
Principle: At low temperatures, the rotation around the C1-C1' bond is slow on the NMR timescale, and magnetically inequivalent protons (or other NMR-active nuclei) on the two rings will give rise to distinct signals. As the temperature is increased, the rate of rotation increases. At the coalescence temperature (Tc) , the two signals broaden and merge into a single, time-averaged signal. By analyzing the line shape of the signals as a function of temperature, the rate constant for rotation (k) can be determined, and from this, the free energy of activation (ΔG‡) for rotation can be calculated using the Eyring equation.
Experimental Protocol: Determination of Rotational Barrier via DNMR
-
Sample Preparation: Dissolve a known concentration of the 2',3'-substituted biphenyl in a suitable deuterated solvent. The choice of solvent is critical and should have a low freezing point and a high boiling point to allow for a wide temperature range to be studied.
-
Low-Temperature Spectrum: Acquire a high-resolution NMR spectrum at a temperature where the rotation is frozen, and distinct signals for the diastereotopic protons are observed.
-
Variable Temperature Spectra: Incrementally increase the temperature of the sample in the NMR probe and acquire a spectrum at each temperature point. It is crucial to allow the sample to equilibrate at each temperature before acquiring the spectrum.
-
Identify Coalescence: Note the temperature at which the two signals coalesce into a single broad peak.
-
High-Temperature Spectrum: Acquire a spectrum at a temperature well above the coalescence point, where a single, sharp, time-averaged signal is observed.
-
Data Analysis:
-
Line Shape Analysis (Recommended): Use specialized software to perform a full line shape analysis of the variable temperature spectra. This method provides the most accurate determination of the rate constants at each temperature.
-
Coalescence Temperature Method (Approximate): A less accurate but simpler method involves using the coalescence temperature (Tc) and the frequency difference between the two signals (Δν) at low temperature to estimate the rate constant at coalescence (kc = πΔν/√2) and subsequently calculate ΔG‡.
-
Diagram: Experimental Workflow for DNMR Analysis
Caption: Workflow for determining the rotational barrier of a biphenyl using DNMR.
Probing Electronic Structure: Cyclic Voltammetry and UV-Vis Spectroscopy
-
Cyclic Voltammetry (CV): This electrochemical technique provides information about the oxidation and reduction potentials of a molecule, which are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. The 2',3'-substituents will modulate these frontier orbital energies. For example, an electron-donating group at the 3' position would be expected to raise the HOMO energy, making the compound easier to oxidize.
-
UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be observed using UV-Vis spectroscopy. The position (λmax) and intensity (ε) of the absorption bands are sensitive to the extent of π-conjugation in the biphenyl system. A more planar conformation, allowing for greater overlap between the π-systems of the two rings, will typically result in a red-shift (longer λmax) of the absorption maximum.
Computational Chemistry: A Window into Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of substituted biphenyls.[11][12][13][14]
Methodology:
-
Geometry Optimization: The first step is to perform a geometry optimization to find the lowest energy conformation of the 2',3'-substituted biphenyl. This will provide the equilibrium dihedral angle.
-
Rotational Barrier Calculation: A potential energy surface scan can be performed by systematically varying the dihedral angle and calculating the energy at each point. This allows for the determination of the rotational energy barrier.
-
Electronic Property Calculation: Once the optimized geometry is obtained, a variety of electronic properties can be calculated, including:
Diagram: The Interplay of Sterics and Electronics
Caption: The causal relationship between substituents and electronic properties.
Synthetic Strategies for 2',3'-Substituted Biphenyls
The construction of the biphenyl core with specific substitution patterns is a critical first step. Modern cross-coupling reactions are the workhorses for this task.
Suzuki-Miyaura Cross-Coupling: A Versatile Tool
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of biphenyls, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[1][17]
Protocol: Synthesis of a 2',3'-Disubstituted Biphenyl via Suzuki-Miyaura Coupling
-
Reactant Preparation: Prepare a solution of the appropriately substituted aryl halide (e.g., a 2-substituted aryl bromide) and the 3-substituted arylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K2CO3).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified period, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove the inorganic salts. Extract the product into an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 2',3'-disubstituted biphenyl.
Applications in Drug Development
The ability to fine-tune the electronic and conformational properties of biphenyls through substitution makes them privileged scaffolds in drug design. The axial chirality of atropisomeric biphenyls can lead to highly specific interactions with chiral biological targets, such as enzymes and receptors.[18][19] The 2',3'-substitution pattern allows for precise control over the spatial orientation of pharmacophoric groups, which is essential for optimizing drug-target binding.
Conclusion
The electronic properties of 2',3'-substituted biphenyl ring systems are a direct consequence of a delicate interplay between steric hindrance and electronic effects. A thorough understanding of these properties is crucial for the rational design of new molecules with tailored functions. By combining robust experimental techniques like dynamic NMR with the predictive power of computational chemistry, researchers can gain deep insights into the structure-property relationships of these versatile compounds, paving the way for advancements in drug discovery and materials science.
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STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. (n.d.). Chemistry Journal of Moldova. [Link]
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THE SYNTHESIS OF BIPHENYL-2,2',6,6'-d
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Predictive Metabolic Stability and Biotransformation Profiling of Dimethoxy Biphenylols: An Advanced Methodological Guide
The Mechanistic Basis of Dimethoxy Biphenylol Metabolism
Dimethoxy biphenylols and their structural analogs (such as dimethyl dimethoxy biphenyl dicarboxylate, commonly known as DDB) are privileged pharmacophores in medicinal chemistry. They are extensively investigated for their potent hepatoprotective, antioxidant, and anti-inflammatory properties[1]. However, optimizing these compounds for clinical use requires overcoming significant pharmacokinetic hurdles, primarily their susceptibility to rapid hepatic clearance.
Understanding the causality behind their biotransformation is critical. The metabolic lability of dimethoxy biphenylols is driven by two primary structural liabilities:
-
CYP450-Mediated O-Demethylation: The electron-donating nature of the methoxy groups makes the carbon-hydrogen bonds highly susceptible to Hydrogen Atom Transfer (HAT). This reaction is catalyzed by the heme iron-oxo species of Cytochrome P450 enzymes—predominantly CYP1A2 and CYP3A4[2]. The resulting hemiacetal intermediate is unstable and rapidly collapses, releasing formaldehyde and generating a reactive methoxy-biphenyldiol.
-
Phase II Conjugation: The native phenolic hydroxyl group, alongside any newly formed hydroxyls from Phase I metabolism, serves as a direct target for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). This leads to the formation of highly polar glucuronide and sulfate conjugates, which are rapidly excreted[3].
Fig 1: Phase I and Phase II metabolic biotransformation pathways of dimethoxy biphenylols.
In Silico Predictive Workflows: A Self-Validating Approach
Before committing resources to chemical synthesis and in vitro testing, an in silico predictive workflow is deployed to estimate the Site of Metabolism (SoM) and intrinsic clearance (
Protocol 1: Computational SoM and Stability Prediction
Causality & Logic: We utilize Quantum Mechanics/Molecular Mechanics (QM/MM) to calculate the Bond Dissociation Energy (BDE) of the methoxy C-H bonds. A lower BDE correlates directly with a higher vulnerability to CYP450-mediated HAT.
Step-by-Step Methodology:
-
Ligand Preparation: Generate 3D conformers of the dimethoxy biphenylol using a force field (e.g., OPLS4). Assign appropriate protonation states at physiological pH (7.4).
-
QM BDE Calculation: Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G*) on the isolated ligand to determine the energy required to abstract a hydrogen atom from each methoxy group.
-
Ensemble Docking: Dock the lowest-energy conformers into the active sites of human CYP3A4 (PDB: 5VCC) and CYP1A2 (PDB: 2HI4).
-
Steric Filter Application: Calculate the distance from the target carbon to the heme iron. Only poses where the target C-H bond is within 4.5 Å to 6.0 Å of the catalytic iron-oxo species are considered metabolically viable.
Self-Validation Mechanism: The computational model is continuously calibrated against a training set of known CYP3A4 substrates with established experimental BDEs and clearance rates. If the predicted SoM for the control set deviates from empirical data, the scoring function weights are automatically adjusted before the biphenylol predictions are accepted.
In Vitro Experimental Validation Protocols
To bridge the gap between computational prediction and physiological reality, we employ Human Liver Microsome (HLM) stability assays.
Protocol 2: Microsomal Stability and Kinetic Profiling
Causality & Logic:
-
Why use a NADPH Regenerating System? Direct addition of NADPH can lead to rapid depletion and non-linear reaction kinetics over a 60-minute incubation. A regenerating system (Glucose-6-phosphate and G6PDH) ensures a constant, steady-state supply of reducing equivalents to the CYP450 catalytic cycle.
-
Why use Alamethicin? UGT enzymes are located on the luminal side of the endoplasmic reticulum. During homogenization, the ER fragments into microsomes which often form right-side-out vesicles. Alamethicin, a pore-forming peptide, is required to permeabilize the microsomal membrane, allowing the highly polar cofactor UDPGA to access the active site of the UGTs.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Pre-incubation: Mix HLMs (final protein concentration: 0.5 mg/mL) with the dimethoxy biphenylol test article (final concentration: 1.0 µM, ensuring organic solvent < 0.5% v/v). For Phase II assessment, add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to allow pore formation.
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (for Phase I) and/or 2 mM UDPGA (for Phase II).
-
Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly denatures the enzymes and precipitates the proteins.
-
Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound.
Self-Validation Mechanism: The protocol mandates two internal checks. First, a minus-cofactor control (buffer replacing NADPH/UDPGA) is run in parallel to isolate enzymatic clearance from chemical instability. Second, a positive control (Verapamil for CYP3A4; Phenacetin for CYP1A2) is incubated simultaneously to validate the enzymatic viability of the specific HLM batch.
Fig 2: Self-validating predictive and experimental workflow for metabolic stability assessment.
Quantitative Metabolic Stability Profiling
To establish Structure-Metabolism Relationships (SMR), the kinetic data obtained from LC-MS/MS analysis is translated into half-life (
Table 1: Comparative Metabolic Stability of Dimethoxy Biphenylol Derivatives
| Compound Class | Substrate Conc. (µM) | HLM | Rat | Primary Biotransformation | |
| Unsubstituted Dimethoxy Biphenylol | 1.0 | 48.5 | 92.3 | 14.2 | Rapid O-Demethylation |
| DDB (Dimethyl dimethoxy biphenyl dicarboxylate) | 1.0 | 18.2 | 35.6 | 38.1 | Glucuronidation / Slow Demethylation |
| DDB-S (Deuterated/Modified analog) | 1.0 | < 5.0 | 8.4 | > 120 | Metabolically Stable |
Note: The dramatic reduction in clearance for DDB-S highlights the efficacy of targeted structural modifications (e.g., kinetic isotope effects via deuteration) in mitigating CYP450-mediated HAT.
Conclusion
The metabolic stability of dimethoxy biphenylols is a delicate interplay between the electron-rich nature of the methoxy substituents and the steric constraints of the biphenyl linkage. By employing a rigorous, self-validating system that couples in silico QM/MM predictions with meticulously controlled in vitro microsomal assays, drug development professionals can accurately map clearance pathways. Understanding the causality behind cofactor selection, membrane permeabilization, and enzymatic mechanisms ensures that the resulting kinetic data is both highly accurate and directly translatable to in vivo pharmacokinetic models.
References
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An In-depth Technical Guide to 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol: A Key Pharmaceutical Intermediate
This guide provides a comprehensive technical overview of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol, a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Designed for researchers, chemists, and professionals in drug development, this document delves into the synthesis, chemical properties, quality control, and strategic applications of this biphenyl derivative, with a focus on the causality behind methodological choices and the assurance of scientific integrity.
Introduction: The Strategic Importance of Biphenyl Scaffolds
The biphenyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic products with a wide range of biological activities.[1] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal core for designing ligands that interact with biological targets. 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol serves as a highly functionalized and crucial building block, most notably in the synthesis of the endothelin receptor antagonist, Bosentan.[2]
Physicochemical Properties and Structural Characterization
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 16834-08-9 | [3] |
| Molecular Formula | C₁₄H₁₄O₃ | Derived |
| Molecular Weight | 230.26 g/mol | Derived |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Sparingly soluble in water. | General Knowledge |
Characterization is paramount for confirming structural integrity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework, including the specific positions of the methoxy and hydroxyl groups.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Identifies functional groups, such as the characteristic broad peak for the hydroxyl (-OH) group and C-O stretches for the methoxy and phenol groups.
Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Reaction
The most prevalent and efficient method for synthesizing unsymmetrical biaryl compounds like 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4][5] This Nobel Prize-winning reaction offers high functional group tolerance, mild reaction conditions, and excellent yields.[6]
The strategic choice of coupling partners is critical. A common route involves the reaction between a boronic acid (or its ester derivative) and an aryl halide.
Key Reactants:
-
Aryl Halide: 4-Bromo-2,3-dimethoxyphenol (or a protected version). The bromine atom serves as the leaving group in the catalytic cycle.
-
Boronic Acid Partner: Phenylboronic acid.
Catalytic System:
-
Palladium Catalyst: A Pd(0) source is essential. This is often generated in-situ from a Pd(II) precatalyst like Pd(OAc)₂ or formed directly using catalysts such as Pd(PPh₃)₄.
-
Ligand: Phosphine ligands (e.g., SPhos, PPh₃) are crucial for stabilizing the palladium center and facilitating the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.
Generalized Synthetic Protocol
This protocol is a self-validating system, incorporating in-process checks and a final purification step to ensure high purity.
-
Inert Atmosphere: The reaction vessel is charged with the aryl halide, phenylboronic acid, and the palladium catalyst/ligand system under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Base Addition: A degassed solvent system (e.g., Toluene/Water, Dioxane/Water) and an aqueous solution of the base are added. The biphasic system facilitates the reaction and the dissolution of both organic and inorganic reagents.
-
Reaction Execution: The mixture is heated (typically 80-110 °C) with vigorous stirring for several hours. Reaction progress is monitored by a suitable chromatographic technique (TLC or HPLC) until the starting aryl halide is consumed.
-
Work-up and Extraction: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., Ethyl Acetate) to recover any dissolved product. The combined organic extracts are washed with brine to remove residual base and water.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, most commonly by column chromatography on silica gel, to isolate the pure 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol.[8]
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis workflow for 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol.
Application in Pharmaceutical Synthesis: The Bosentan Case Study
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is a well-documented precursor in the synthesis of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary artery hypertension (PAH).[2][9]
The synthesis of Bosentan involves multiple steps where this intermediate is further functionalized. A key transformation is the etherification of the free hydroxyl group at the 4-position. This is typically followed by the introduction of the substituted pyrimidine core of the final Bosentan molecule. The specific methoxy-substitution pattern of the intermediate is a designed feature, crucial for the final molecule's binding affinity and pharmacological profile.
Logical Pathway from Intermediate to API
Caption: High-level synthetic path from the intermediate to the final API, Bosentan.
Quality Control and Analytical Methods
For any pharmaceutical intermediate, stringent quality control is non-negotiable. The purity profile directly impacts the yield and impurity profile of the final API.
| Analytical Method | Purpose | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Purity ≥ 99.0% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and residual solvents. | Conforms to ICH guidelines |
| Loss on Drying (LOD) | Measurement of volatile content (water and residual solvents). | ≤ 0.5% |
| Heavy Metals | Ensures absence of heavy metal contamination from catalysts or reactors. | ≤ 10 ppm |
HPLC Method Development Insight: A reverse-phase HPLC method (e.g., using a C18 column) with a gradient elution of water and acetonitrile (often with a modifier like formic acid or TFA) is typically employed. The choice of a C18 column is based on the non-polar nature of the biphenyl backbone, ensuring good retention and separation from more polar or non-polar impurities.[10]
Safety and Handling
As with all chemical reagents, proper handling of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is essential.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.[3]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[12]
-
Toxicity: While specific toxicity data is limited, compounds of this class may cause skin, eye, and respiratory irritation.[13][14] It is prudent to handle it as a potentially hazardous substance.
Conclusion
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is more than just a chemical compound; it is an enabling tool in pharmaceutical development. Its synthesis, primarily through the robust Suzuki-Miyaura coupling, provides a reliable source for this key building block. A comprehensive understanding of its properties, synthesis, and analysis is critical for any scientist or researcher working on the synthesis of Bosentan and other complex molecular architectures. The principles of process control, analytical validation, and safe handling discussed herein are foundational to its successful and responsible application in the pharmaceutical industry.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Vertex AI Search.
- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC. (2022). Vertex AI Search.
- Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics | Request PDF.
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... - ResearchGate.
- Suzuki cross-coupling reaction - YouTube. (2020). YouTube.
- 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine - Sigma-Aldrich.Sigma-Aldrich.
- 5,10,15,20-Tetra(4-pyridyl)porphyrin | C40H26N8 | CID 135411729 - PubChem.PubChem.
- meso-Tetraphenylporphyrin - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
- [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy- - the NIST WebBook.NIST Chemistry WebBook.
- CA2646795A1 - Process for the preparation of bosentan - Google Patents.
- 5,10,15,20-TETRA(4-PYRIDYL)-21H,23H-PORPHINE | 16834-13-2 - ChemicalBook.ChemicalBook.
- Synthesis and characterisation of process related impurity in bosentan monohydrate - JOCPR.Journal of Chemical and Pharmaceutical Research.
- WO2010012637A1 - Process for the preparation of bosentan - Google Patents.
- Improved Process For The Preparation Of Bosentan And Its Intermedi
- Safety Data Sheet: Pyridine - Carl ROTH. (2025). Carl ROTH.
- Application Note -- One-step 5'-DMT-protected Oligonucleotide Purific
- Purification and characterization of the oxygenase component of biphenyl 2,3-dioxygenase from Pseudomonas sp. Strain LB400 - ResearchGate.
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- 3. 5,10,15,20-四(4-吡啶基)-21H,23H-卟吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved Process For The Preparation Of Bosentan And Its Intermediate [quickcompany.in]
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- 12. 5,10,15,20-TETRA(4-PYRIDYL)-21H,23H-PORPHINE | 16834-13-2 [chemicalbook.com]
- 13. 5,10,15,20-Tetra(4-pyridyl)porphyrin | C40H26N8 | CID 135411729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Synthesis Protocol: 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Cross-Coupling
Target Audience: Synthetic chemists, process researchers, and drug development professionals. Objective: To provide a highly reproducible, self-validating methodology for the synthesis of 2',3'-dimethoxy-[1,1'-biphenyl]-4-ol using an unprotected phenol precursor.
Scientific Rationale & Strategic Design
The synthesis of unsymmetrical biphenyls is a cornerstone of modern medicinal chemistry. For the target molecule, 2',3'-dimethoxy-[1,1'-biphenyl]-4-ol, the most direct and atom-economical route is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromophenol and (2,3-dimethoxyphenyl)boronic acid.
Why Unprotected 4-Bromophenol? The direct coupling of unprotected phenols is highly advantageous as it circumvents the need for atom-inefficient protection and deprotection steps[1]. However, free hydroxyl groups present a unique challenge: they can theoretically coordinate to the palladium center, poison the catalyst, or consume the basic equivalents required for the reaction.
Overcoming the Hydroxyl Liability:
To counter this, we employ a miscible aqueous-organic solvent system (1,4-dioxane/water) combined with a mild, water-soluble inorganic base (K₂CO₃). Optimization studies on similar biphenyl-4-ol syntheses demonstrate that a solvent system of 1,4-dioxane and water yields superior conversion rates and minimizes side reactions[2]. The presence of water is not merely a solubility aid; aqueous conditions are critical for the activation of the boronic acid species into the nucleophilic boronate anion
By using standard Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] as the catalyst, the steric bulk of the triphenylphosphine ligands prevents the unprotected phenol from permanently coordinating to the metal center, ensuring a robust catalytic turnover.
Mechanistic Pathway
The reaction proceeds through the classic Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting; for instance, the oxidative addition step requires a true Pd(0) species, which is highly sensitive to oxygen.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biphenyl synthesis.
Quantitative Reagent Data
The stoichiometry is designed to ensure complete consumption of the aryl halide. A slight excess of the boronic acid (1.2 equivalents) compensates for any protodeboronation (a common side reaction where the boronic acid degrades into the corresponding arene) that occurs at elevated temperatures.
| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |
| 4-Bromophenol | 173.01 | 1.0 | 5.0 | 865 mg | Electrophile |
| (2,3-Dimethoxyphenyl)boronic acid | 182.00 | 1.2 | 6.0 | 1.09 g | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 12.5 | 1.73 g | Base / Activator |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.25 | 289 mg | Catalyst |
| 1,4-Dioxane | 88.11 | - | - | 20 mL | Organic Solvent |
| Deionized Water (H₂O) | 18.02 | - | - | 5 mL | Aqueous Solvent |
Step-by-Step Experimental Protocol
Step-by-step experimental workflow for the synthesis and purification of the target biphenyl.
Phase 1: Preparation & Degassing (Critical Step)
Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes, halting the catalytic cycle. Thorough degassing is non-negotiable.
-
Add 20 mL of 1,4-dioxane and 5 mL of deionized water to a 50 mL Schlenk flask.
-
Sparge the solvent mixture with dry Argon or Nitrogen gas for at least 15 minutes using a submerged needle.
Phase 2: Reaction Execution
Self-Validating Check: The reaction mixture should transition to a pale yellow/amber solution upon heating. If the solution rapidly turns pitch black, palladium black has precipitated, indicating catalyst death.
-
To the degassed solvent, sequentially add 4-bromophenol (865 mg, 5.0 mmol), (2,3-dimethoxyphenyl)boronic acid (1.09 g, 6.0 mmol), and K₂CO₃ (1.73 g, 12.5 mmol).
-
Briefly purge the flask headspace with Argon for 2 minutes.
-
Quickly add the Pd(PPh₃)₄ catalyst (289 mg, 0.25 mmol) against a positive flow of Argon.
-
Seal the flask, wrap it in aluminum foil (to prevent light-induced catalyst degradation), and heat the mixture in an oil bath at 80 °C with vigorous stirring for 4–6 hours.
-
Reaction Monitoring: After 4 hours, sample 10 µL of the organic layer. Run a TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the 4-bromophenol spot (UV active, stains dark with KMnO₄) is fully consumed, replaced by a new, more polar UV-active spot (the biphenyl product).
Phase 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 30 mL of Ethyl Acetate (EtOAc) and 20 mL of water. Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with an additional 2 × 20 mL of EtOAc.
-
Combine the organic extracts and wash with 30 mL of saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude residue.
Phase 4: Purification
-
Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) and dry-load it onto silica gel.
-
Purify via flash column chromatography using a gradient elution (10% to 30% EtOAc in Hexanes).
-
Collect the fractions containing the product (identified via TLC), pool them, and remove the solvent under vacuum to afford 2',3'-dimethoxy-[1,1'-biphenyl]-4-ol as a solid.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Scientific Solution |
| Precipitation of black solid (Pd black) early in the reaction. | Oxygen ingress or insufficient degassing oxidizing Pd(0). | Ensure strict Schlenk techniques. Sparge solvents with Argon for a minimum of 15-20 minutes prior to catalyst addition. |
| Incomplete conversion of 4-bromophenol after 6 hours. | Protodeboronation of the boronic acid or inactive catalyst. | Add an additional 0.5 eq of boronic acid and 2 mol% catalyst. Ensure the reaction temperature is maintained strictly at 80 °C. |
| Formation of homocoupled biphenyl byproducts (e.g., 4,4'-dihydroxybiphenyl). | Palladium-catalyzed homocoupling favored by excess oxygen or base. | Strictly exclude oxygen. If the issue persists, switch to a milder base like K₃PO₄ or reduce the base equivalents to 2.0. |
| Product co-elutes with triphenylphosphine oxide during chromatography. | PPh₃ ligands from the catalyst oxidize and streak on the column. | Wash the crude organic extract with a 5% aqueous H₂O₂ solution during workup to fully oxidize PPh₃ to PPh₃O, which is easily separated via chromatography, or use a slightly less polar eluent initially. |
References[1] Benchchem. Application Notes and Protocols for the Suzuki Cross Coupling. URL:https://benchchem.com[3] RSC Publishing. Green Chemistry. (2010). Aqueous Suzuki-Miyaura cross-coupling catalysis. URL: https://rsc.org[2] Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 604-616. URL: https://semanticscholar.org
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Optimizing Suzuki-Miyaura Coupling for the Synthesis of 2',3'-Dimethoxy Biphenyls: An Application Note and Protocol
Introduction: The Challenge of Steric Hindrance in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its versatility and functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is fundamental in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[2][3] However, the synthesis of sterically hindered biaryls, such as those bearing multiple ortho-substituents like 2',3'-dimethoxy biphenyls, presents a significant synthetic hurdle.[4] The steric bulk around the coupling sites can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and undesired side reactions.[5]
This technical guide provides an in-depth analysis and actionable protocols for optimizing the Suzuki-Miyaura coupling to efficiently synthesize 2',3'-dimethoxy biphenyls. We will delve into the mechanistic considerations for overcoming steric hindrance and provide field-proven methodologies for catalyst selection, reaction parameter optimization, and troubleshooting.
Mechanistic Insights into Coupling Hindered Substrates
The efficacy of the Suzuki-Miyaura coupling for sterically demanding substrates hinges on navigating the challenges posed to the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: This initial step, involving the insertion of the Pd(0) catalyst into the aryl halide bond, can be significantly slowed by bulky ortho-substituents.[5] Electron-rich aryl halides further decrease the rate of oxidative addition. The selection of a sufficiently electron-rich and sterically bulky ligand is paramount to promote the formation of a highly reactive, low-coordinate Pd(0) species that can readily undergo oxidative addition.[7]
-
Transmetalation: The transfer of the aryl group from the organoboron reagent to the palladium center is often the rate-determining step, especially with hindered substrates.[8] The choice of base is critical here, as it facilitates the formation of the more nucleophilic boronate species. The solvent system must also be carefully chosen to ensure the solubility of all components and to facilitate the interaction between the aqueous and organic phases if a biphasic system is used.
-
Reductive Elimination: The final, bond-forming step can also be sterically impeded.[5] Ligands with significant steric bulk can promote this step by creating a sterically crowded palladium center, which favors the release of the product to alleviate strain.[7]
To address these challenges, a judicious selection of the catalyst system and reaction conditions is essential.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Optimizing Reaction Parameters for 2',3'-Dimethoxy Biphenyl Synthesis
The successful synthesis of 2',3'-dimethoxy biphenyls requires a careful selection and optimization of several key parameters.
Catalyst and Ligand Selection
For sterically hindered couplings, the choice of ligand is arguably the most critical factor.[9] While traditional phosphine ligands like PPh₃ may be ineffective, modern, bulky, and electron-rich ligands have revolutionized the field.[10]
-
Buchwald-Type Phosphine Ligands: Ligands such as SPhos and XPhos are highly effective for coupling sterically hindered substrates.[4] Their bulkiness promotes the formation of monoligated palladium species, which are highly active in oxidative addition, while their electron-donating nature accelerates reductive elimination.[7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable bonds with palladium, leading to robust catalysts with high turnover numbers.[11] Bulky NHC ligands have shown excellent performance in the synthesis of tri- and tetra-ortho-substituted biaryls.[11]
Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings
| Catalyst Precursor | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | Excellent for sterically hindered and electron-rich aryl chlorides.[4] | 0.5 - 2 |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Broad utility for challenging couplings.[10] | 0.5 - 2 |
| [Pd(IPr)Cl₂]₂ | IPr | High stability and activity for hindered substrates.[11] | 1 - 3 |
Choice of Base and Solvent
The base and solvent system plays a crucial role in the transmetalation step.
-
Bases: A variety of inorganic bases can be employed, with their strength and solubility influencing reaction efficiency.
-
Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base.[12] Often used in an aqueous solution with a water-miscible organic solvent.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective for challenging couplings, particularly with aryl chlorides.[8]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used in anhydrous conditions.
-
-
Solvents: The solvent must be able to dissolve the substrates and facilitate the interaction of all reaction components.
-
1,4-Dioxane/Water: A common biphasic system that effectively dissolves both the organic substrates and the inorganic base.[5]
-
Toluene/Water: Another effective biphasic system, particularly for higher temperature reactions.
-
Tetrahydrofuran (THF): A polar aprotic solvent suitable for many Suzuki couplings.[9]
-
Table 2: Common Base and Solvent Combinations
| Base | Solvent System | Temperature Range (°C) | Comments |
| K₂CO₃ | 1,4-Dioxane / H₂O | 80 - 110 | A good starting point for optimization. |
| K₃PO₄ | Toluene / H₂O | 90 - 120 | Often provides higher yields for hindered substrates.[8] |
| Cs₂CO₃ | 1,4-Dioxane (anhydrous) | 80 - 110 | Useful for base-sensitive substrates. |
Experimental Protocols
The following protocols are designed as a starting point for the synthesis of 2',3'-dimethoxy biphenyls and should be optimized for specific substrates.
General Workflow for Protocol Development
Caption: A logical workflow for the Suzuki-Miyaura coupling protocol.
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-2,3-dimethoxybenzene with Phenylboronic Acid
This protocol is a robust starting point for the synthesis of 2',3'-dimethoxybiphenyl.
Materials and Reagents:
-
1-Bromo-2,3-dimethoxybenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,3-dimethoxybenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add 1,4-dioxane and water via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2',3'-dimethoxybiphenyl.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are solutions to common problems encountered during the synthesis of sterically hindered biaryls.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality of boronic acid. | 1. Use a different ligand (e.g., XPhos or an NHC ligand).[5] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Use fresh, high-purity boronic acid or consider using the corresponding boronic ester. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species.[5] | Thoroughly degas the reaction mixture and ensure a strictly inert atmosphere. Consider using a Pd(0) precatalyst. |
| Protodeboronation | Presence of water and prolonged reaction times at high temperatures. | Use an anhydrous solvent and a base like Cs₂CO₃. Monitor the reaction closely to avoid unnecessarily long reaction times. |
| Dehalogenation of Aryl Halide | Side reaction promoted by β-hydride elimination. | Ensure strictly inert conditions. The use of bulky ligands is designed to favor reductive elimination over β-hydride elimination.[5] |
Conclusion
The synthesis of sterically hindered biaryls like 2',3'-dimethoxy biphenyls via the Suzuki-Miyaura coupling is a challenging yet achievable goal. Success hinges on a rational approach to catalyst and ligand selection, coupled with careful optimization of the base and solvent system. By understanding the mechanistic hurdles imposed by steric hindrance and employing modern, robust catalyst systems, researchers can efficiently access these valuable molecular scaffolds. The protocols and troubleshooting guide provided herein offer a solid foundation for developing and executing these demanding cross-coupling reactions.
References
-
Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]
-
An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. (2014). [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(47), 10565-10603. [Link]
-
Gramine-based N-substituted phosphines as ligands for Suzuki coupling of aryl halides in a phosphonium ionic liquid. ResearchGate. (n.d.). [Link]
-
Sarkar, S., & Ghorai, P. (2023). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2023(7), 1-33. [Link]
-
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. (2025). [Link]
-
Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. (n.d.). [Link]
-
Nakao, Y., & Sakaki, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. ResearchGate. (2025). [Link]
-
Maj, A., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 108(8), 2889-2931. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. (n.d.). [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Sirijaraensre, J., & Limtrakul, J. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 450. [Link]
-
Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid under optimum conditions. ResearchGate. (n.d.). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]
-
The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. (n.d.). [Link]
-
Wang, Y., & Chen, J. (2025). Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica. Chirality. [Link]
-
Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ACS Catalysis, 5(5), 3149-3164. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Wirth, T., & Stanetty, C. (2014). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 19(7), 9348-9366. [Link]
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- 12. researchgate.net [researchgate.net]
A Rational Approach to HPLC Method Development for the Analysis of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
An Application Note and Protocol for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol. This biphenyl derivative contains critical functional groups—a phenolic hydroxyl and two methoxy groups—that dictate its chromatographic behavior. We will explore a logical, step-by-step strategy for method development, from initial column and mobile phase selection to detector optimization. The causality behind each experimental choice is explained, grounding the protocol in fundamental chromatographic principles. This document is intended for researchers, analytical scientists, and drug development professionals requiring a precise and accurate method for purity testing, impurity profiling, or pharmacokinetic analysis of this compound and its structural analogs.
Introduction and Analyte Analysis
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is a polysubstituted biphenyl compound. The biphenyl scaffold is a common structural motif in pharmaceuticals, materials science, and natural products, often imparting unique biological activities or physical properties. The purity and precise quantification of such molecules are paramount for regulatory approval, ensuring safety and efficacy in pharmaceutical applications, and for accurate characterization in research settings.
Analyte Structure and Physicochemical Considerations:
-
Molecular Formula: C₁₄H₁₄O₃
-
Molecular Weight: 230.26 g/mol
-
Structure: (A placeholder for the actual chemical structure)
The key features influencing its separation by RP-HPLC are:
-
Hydrophobicity: The biphenyl ring system provides a significant nonpolar character, making it well-suited for reversed-phase chromatography.
-
Polarity & Ionization: The phenolic hydroxyl group (-OH) is weakly acidic. At neutral or basic pH, it can deprotonate to form a phenolate anion. This ionization drastically changes the molecule's polarity, leading to poor peak shape (tailing) and unstable retention times. Therefore, controlling the mobile phase pH is critical.[1][2]
-
UV Absorbance: The conjugated π-electron system of the biphenyl rings results in strong ultraviolet (UV) absorbance, making UV-based detection a highly suitable and sensitive choice.[3][4]
HPLC Method Development Strategy
Our approach is systematic, beginning with analyte characteristics to inform initial conditions and progressively refining parameters to achieve optimal separation.
The Workflow: A Visual Guide
The following diagram outlines the logical flow of the method development process.
Caption: A logical workflow for HPLC method development.
Column Selection: The Heart of the Separation
The choice of stationary phase is the most powerful tool for controlling selectivity. For 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol, two primary candidates emerge.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, separating primarily based on hydrophobicity. It is an excellent starting point for most small molecules.[5][6]
-
Biphenyl: This stationary phase offers a unique separation mechanism. In addition to hydrophobic interactions, it provides strong π-π interactions with aromatic analytes.[1][7] This can lead to enhanced selectivity and retention for compounds with aromatic rings, like our target analyte, and can be particularly effective for resolving closely related isomers or impurities.[8][9]
Decision Rationale: We will start with a standard, end-capped C18 column due to its versatility. However, a Biphenyl phase column is recommended as a secondary screening option, especially if resolution from potential impurities becomes challenging. Biphenyl columns have demonstrated superior performance in separating phenolic compounds.[8]
Mobile Phase Selection and pH Control
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[10]
-
Acetonitrile typically offers lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol, which can sometimes provide different selectivity.
-
Methanol is considered a greener solvent and can enhance π-π interactions with certain stationary phases like biphenyl.[1]
-
Initial Choice: We will use Acetonitrile as the primary organic modifier due to its favorable physical properties.
-
-
Aqueous Phase and pH: To ensure reproducible retention and sharp, symmetrical peaks for our phenolic analyte, we must suppress the ionization of the hydroxyl group. This is achieved by acidifying the aqueous mobile phase.[2] A low pH environment (pH 2-3) keeps the phenol protonated and in a single, neutral form.
Detector Wavelength (λmax) Determination
A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is essential during method development. It allows for the acquisition of the full UV-Vis spectrum of the eluting analyte. Biphenyl compounds typically exhibit strong absorbance around 254-280 nm.[3][6]
Procedure:
-
Perform an initial injection of a moderately concentrated standard.
-
Once the peak for 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is identified, extract the UV spectrum from the peak apex.
-
The wavelength of maximum absorbance (λmax) should be used for quantification to ensure the highest sensitivity. For initial screening, monitoring at both 254 nm and 280 nm is a prudent strategy.
Detailed Protocol: A Starting Point
This protocol provides robust starting conditions for the analysis. Optimization will likely be required based on the specific HPLC system, column batch, and sample matrix.
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD/PDA) |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Alternative Column | Biphenyl Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC or LC-MS grade Acetonitrile, HPLC or LC-MS grade Water, Formic Acid (LC-MS grade) |
Reagent and Sample Preparation
-
Mobile Phase A (Aqueous): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid (0.1% v/v). Mix thoroughly and degas.
-
Mobile Phase B (Organic): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid (0.1% v/v). Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol reference standard. Transfer to a 10 mL volumetric flask and dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.
-
Sample Preparation: Prepare samples by dissolving them in the Diluent to an expected concentration within the calibration range. Filter all samples and standards through a 0.45 µm syringe filter before placing them in autosampler vials.
Chromatographic Conditions
| Parameter | Initial Scouting Method |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD/PDA, Scan 200-400 nm, monitor at 254 nm and 280 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Experimental Procedure
-
System Equilibration: Install the C18 column and equilibrate the system with the initial mobile phase composition (10% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS). Include blank injections (Diluent) at the beginning and periodically throughout the run to assess carryover.
-
Injection: Inject the working standard solution to determine the retention time and confirm the suitability of the system.
-
Analysis: Inject the samples for analysis.
-
Data Processing: Integrate the peak corresponding to 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol. Determine the optimal λmax from the DAD spectrum for future analyses.
Method Validation and Troubleshooting
Once an optimized method is achieved (e.g., a focused gradient that provides good resolution in a shorter run time), it must be validated for its intended purpose. Validation should be performed according to the International Council on Harmonisation (ICH) Q2(R1) guidelines.[6][12]
Key Validation Parameters
-
Specificity: Ensure the peak is free from interference from matrix components or impurities.
-
Linearity: Analyze a series of standards across a range of concentrations (e.g., 1-200 µg/mL).
-
Accuracy & Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability.
Common Troubleshooting Scenarios
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Insufficient pH suppression; secondary interactions with column silanols. | Ensure mobile phase pH is < 3. Use a well-end-capped column. |
| Poor Resolution | Suboptimal mobile phase or stationary phase. | Optimize gradient slope (make it shallower). Switch to a Biphenyl column for alternative selectivity.[1] |
| Variable Retention | Inadequate column equilibration; pump malfunction; mobile phase composition change. | Ensure sufficient equilibration time between gradient runs. Prime pump lines. Prepare fresh mobile phase daily. |
| Broad Peaks | High extra-column volume; sample solvent stronger than mobile phase. | Use shorter, narrower tubing. Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
Conclusion
This application note outlines a systematic and scientifically-grounded strategy for developing a reliable RP-HPLC method for 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol. By considering the analyte's physicochemical properties, a robust starting method using a C18 column with an acidified water/acetonitrile mobile phase was established. The protocol emphasizes a logical workflow, from initial screening and optimization to validation and troubleshooting. For challenging separations involving closely related impurities, the use of a Biphenyl stationary phase is presented as a powerful alternative to leverage π-π interactions for enhanced resolution. This comprehensive guide provides analytical scientists with the necessary framework to develop and implement a fit-for-purpose method for the quality control and research of this important class of compounds.
References
-
Bugey, L., & Arrivault, S. (2021). Novel, Simple Rapid Reverse-Phase HPLC-DAD Analysis, for the Simultaneous Determination of Phenolic Compounds and Abscisic Acid Commonly Found in Foodstuff and Beverages. Journal of AOAC International. Available at: [Link]
-
Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods. Available at: [Link]
-
Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. Available at: [Link]
-
Kenarova, B., et al. (2010). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química. Available at: [Link]
-
Tzima, K., et al. (2022). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules. Available at: [Link]
-
Asher, D., & Cramer, H. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Available at: [Link]
-
Sircar, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science. Available at: [Link]
-
SIELC Technologies. HPLC Methods for analysis of Biphenyl. Available at: [Link]
-
Pereira, V., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules. Available at: [Link]
-
Chemical Synthesis Database. 4'-(dimethoxymethyl)[1,1'-biphenyl]-4-ol. Available at: [Link]
-
Cheméo. [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy- Chemical Properties. Available at: [Link]
-
SIELC Technologies. (2018). Separation of [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(2,4-dinitrophenyl)-3,3'-dimethoxy- on Newcrom R1 HPLC column. Available at: [Link]
-
Washington State University Research Exchange. (2013). Analytical Method Development, Pharmacokinetics, and Pharmacodynamics of Selected Polyphenols. Available at: [Link]
-
NIST. (2025). [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]
-
Chromtech. Chromatography Products - Biphenyl Columns. Available at: [Link]
-
Kumar, R., et al. (2022). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Journal of Molecular Structure. Available at: [Link]
-
PubChem. (1,1'-Biphenyl)-2,3'-diol. Available at: [Link]
-
Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Zainal, Z., et al. (2012). absorption spectrum analysis of extracted natural dyes using different solvents for photovoltaic. International Journal of Integrated Engineering. Available at: [Link]
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Stawowska, J., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Vaillancourt, F. H., et al. (2002). Definitive evidence for monoanionic binding of 2,3-dihydroxybiphenyl to 2,3-dihydroxybiphenyl 1,2-dioxygenase from UV resonance Raman spectroscopy, UV/Vis absorption spectroscopy, and crystallography. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2015). UV-Vis spectra of compounds of interest. Available at: [Link]
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1H NMR and 13C NMR spectral interpretation of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectral interpretation and analytical workflow for 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol . Due to the unique structural features of ortho-substituted biphenyls—specifically steric crowding, restricted rotation (atropisomerism), and non-first-order spin systems—rigorous analytical protocols are required to achieve unambiguous structural elucidation.
Structural Nuances and Analytical Challenges
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol consists of a 4-hydroxyphenyl moiety (Ring A) coupled to a 2,3-dimethoxyphenyl moiety (Ring B). The analytical complexity of this molecule arises from two primary phenomena:
-
Conformational Twisting: Biphenyl systems are rarely planar. Steric crowding between the ortho-substituents (the 2'-methoxy group) and the adjacent aromatic ring forces the two rings to twist out of coplanarity, adopting a specific dihedral angle[1]. This alters the ring current effects and significantly impacts the chemical shifts of nearby nuclei.
-
Steric Deshielding: The steric clash forces the 2'-methoxy group out of the aromatic plane, which fundamentally alters its orbital interactions and results in an anomalous downfield shift in the
C spectrum[2].
Self-Validating Sample Preparation Protocol
High-quality NMR spectroscopy is highly unforgiving of poor sample preparation. The following protocol ensures optimal magnetic field homogeneity and signal-to-noise (S/N) ratio.
Step 1: Precision Weighing
-
Action: Weigh 5–20 mg of the analyte for
H NMR, or 20–50 mg for C NMR[3]. -
Causality: Over-concentration leads to viscosity-induced line broadening and poor resolution, while under-concentration requires excessive acquisition time to overcome background noise.
Step 2: Dissolution and Filtration
-
Action: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. -
Causality: Any undissolved solid particles or paramagnetic impurities (e.g., transition metals from spatulas) will distort the localized magnetic field, causing shimming failures and broad peaks[4]. Filtration acts as a self-validating step to guarantee solution homogeneity.
Step 3: Volume and Depth Calibration
-
Action: Ensure the solvent column height is exactly 40–50 mm from the bottom of the tube[4].
-
Causality: A volume below 40 mm causes magnetic susceptibility discontinuities near the receiver coil (leading to vortexing and line distortion). Volumes exceeding 50 mm dilute the sample outside the active coil region, degrading the S/N ratio[3].
H NMR Spectral Interpretation (400 MHz, CDCl )
Ring A: The 4-Hydroxyphenyl System
The para-substituted phenol ring possesses a plane of symmetry, rendering the protons at positions 2/6 chemically equivalent, and those at 3/5 chemically equivalent. However, they are magnetically non-equivalent because they do not couple equally to the other protons in the ring.
-
This creates a non-first-order AA'BB' spin system [5]. While routinely reported in literature as a pair of simple doublets, high-resolution spectra will reveal complex, symmetrical multiplets (often resembling "hands") due to additional ortho, meta, and para couplings[5].
-
H-2/H-6 (~7.40 ppm): Deshielded by the anisotropic ring current of the adjacent Ring B.
-
H-3/H-5 (~6.85 ppm): Shielded by the strong electron-donating resonance effect of the -OH group.
Ring B: The 2,3-Dimethoxyphenyl System
This ring forms an AMX (or ABC, depending on field strength) spin system.
-
H-5' (~7.05 ppm, t, J = 8.0 Hz): Located meta to both methoxy groups, it is the most deshielded proton on this ring.
-
H-6' (~6.95 ppm, dd, J = 8.0, 1.5 Hz): Positioned ortho to the biphenyl bond, it experiences slight deshielding from Ring A.
-
H-4' (~6.90 ppm, dd, J = 8.0, 1.5 Hz): Strongly shielded by the ortho-methoxy group at C-3'.
Methoxy and Hydroxyl Protons
-
3'-OCH
(~3.85 ppm, s): Exhibits a standard chemical shift for an aromatic methoxy group. -
2'-OCH
(~3.70 ppm, s): The steric clash with Ring A forces this methoxy group into a restricted conformation, placing its protons slightly within the shielding cone of Ring A, resulting in an upfield shift relative to the 3'-methoxy group. -
-OH (~5.00 ppm, br s): Broadened due to intermolecular hydrogen bonding and chemical exchange; highly concentration-dependent.
C NMR Spectral Interpretation (100 MHz, CDCl )
The
The Methoxy Carbon Anomaly
Typically, aromatic methoxy carbons resonate at ~55–56 ppm. However, in 2',3'-dimethoxy-[1,1'-biphenyl]-4-ol, the two methoxy carbons exhibit drastically different chemical shifts:
-
3'-OCH
(~55.8 ppm): Unhindered, adopting a coplanar conformation with Ring B. -
2'-OCH
(~60.5 ppm): Steric hindrance from Ring A forces the 2'-methoxy group to rotate out of the aromatic plane. This out-of-plane rotation disrupts the conjugation of the oxygen lone pairs with the -system, altering the natural bond orbital interactions. This results in a strong paramagnetic deshielding effect, pushing the C resonance to an unusual ~60–62 ppm range[2].
Data Summaries
Table 1: Predicted
Table 2: Predicted
2D NMR Strategies for Unambiguous Assignment
To validate the 1D assignments, a standard 2D NMR workflow is employed:
-
COSY (
H- H): Confirms the contiguous H-4' H-5' H-6' spin system on Ring B. -
HSQC (
H- C): Directly correlates the anomalous 60.5 ppm C signal to the 3.70 ppm H singlet, confirming the identity of the sterically hindered 2'-methoxy group. -
HMBC (
H- C): Crucial for proving the biphenyl linkage. The H-2/H-6 protons of Ring A will show a strong correlation across the biphenyl bond to C-1' of Ring B. Conversely, H-6' of Ring B will correlate to C-1 of Ring A.
Figure 1: Comprehensive NMR analytical workflow for the structural elucidation of biphenyl derivatives.
References
-
Organomation. "NMR Sample Preparation: The Complete Guide". Organomation. [Link]
-
ALWSCI. "How To Prepare And Run An NMR Sample". ALWSCI Technologies.[Link]
-
Heriot-Watt University. "1H NMR Spectroscopy: Spin Systems and Multiplicities". Heriot-Watt University.[Link]
-
Toušek, J., et al. "Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds." ResearchGate.[Link]
-
Chemistry LibreTexts. "Conformations of Biphenyls". LibreTexts. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Synthesis and Biological Evaluation of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol, a compound of interest for biological screening due to its structural motifs, which are suggestive of potential antioxidant and cytotoxic activities.[3][4][5] We present a robust protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a detailed guide for its evaluation in a representative biological assay. This document is intended for researchers, scientists, and drug development professionals seeking to prepare and evaluate novel biphenyl derivatives.
Introduction: The Significance of the Biphenyl Moiety
The C-C bond connecting two aromatic rings in biphenyls provides a unique structural framework that is both conformationally flexible and capable of engaging in critical π-π stacking interactions with biological targets.[2] This versatility has led to the discovery of biphenyl-containing compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties. The specific compound, 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol, combines a phenolic hydroxyl group—a known hydrogen donor and radical scavenger—with two methoxy groups, which modulate lipophilicity and electronic properties. This substitution pattern makes it an intriguing candidate for screening in assays related to oxidative stress and cell proliferation.
This guide eschews a generic template to provide a logical, end-to-end workflow, from initial chemical synthesis to preliminary biological characterization, mirroring the practical progression of a discovery chemistry campaign.
Overall Experimental Workflow
The process begins with the synthesis of a protected intermediate via Suzuki-Miyaura coupling, followed by deprotection to yield the target phenol. Subsequent purification and rigorous characterization ensure the compound's identity and purity, a non-negotiable prerequisite for meaningful biological assays.
Caption: End-to-end workflow from synthesis to biological assay.
Synthesis Protocol: A Two-Step Approach
Our synthetic strategy employs the highly efficient and modular Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core.[6][7] We first synthesize a methoxy-protected intermediate, which is then deprotected in a subsequent step to reveal the free phenol. This approach prevents the acidic proton of the phenol from interfering with the organometallic catalytic cycle.
Materials and Reagents
-
4-Bromoanisole (≥98%)
-
2,3-Dimethoxyphenylboronic acid (≥97%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol, 200 proof
-
1,4-Dioxane
-
Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Step 1: Suzuki-Miyaura Coupling to Synthesize 4,2',3'-Trimethoxy-1,1'-biphenyl
This step forges the critical C-C bond between the two aromatic rings. The choice of a palladium(0) catalyst and a carbonate base in a biphasic solvent system is a well-established and robust method for this transformation.[8]
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Application Note: Catalytic Systems for the Synthesis of Electron-Rich Biphenylols
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Strategic Rationale & Mechanistic Foundations
Electron-rich biphenylols are privileged scaffolds in medicinal chemistry, advanced materials (such as liquid crystalline polymers), and asymmetric catalysis (e.g., chiral BINOL/BIPOL derivatives). However, their synthesis presents unique thermodynamic and kinetic challenges.
When utilizing traditional cross-coupling methods, electron-rich aryl halides exhibit high activation barriers during the oxidative addition step due to the increased electron density on the carbon-halogen bond. Furthermore, electron-rich phenols are highly susceptible to oxidative degradation, often dimerizing into diphenoquinones under standard aerobic basic conditions.
To overcome these bottlenecks, modern synthetic workflows rely on highly tuned palladium (Pd) and ruthenium (Ru) catalytic systems. The causality behind catalyst selection is dictated by the need to balance electron donation (to facilitate oxidative addition) with steric bulk (to force reductive elimination).
The Role of Dialkylbiaryl Phosphines and NHCs
For Suzuki-Miyaura cross-couplings involving electron-rich phenols, bulky, electron-rich phosphine ligands (such as Buchwald ligands: SPhos or XPhos) are critical[1]. These ligands provide massive electron density to the Pd(0) center, accelerating oxidative addition. Simultaneously, their spatial bulk forces the two aryl groups on the Pd(II) intermediate into close proximity, drastically lowering the activation energy required for the final reductive elimination step and suppressing competitive homocoupling side reactions[1]. Alternatively, N-Heterocyclic Carbenes (NHCs) serve as potent σ-donors, making them highly effective for activating notoriously stubborn electron-rich aryl chlorides[2].
Emerging Paradigm: Direct C–H Arylation
Beyond pre-functionalized cross-coupling, direct ortho-C–H arylation of phenols has emerged as a highly efficient, atom-economical alternative. Utilizing Pd or Ru catalysts, this method bypasses traditional electrophilic aromatic substitution limits, allowing for the regioselective functionalization of electron-rich phenols without the need for halogenated starting materials[3].
Visualizing the Catalytic Logic
To fully master the synthesis of electron-rich biphenylols, one must understand the flow of the catalytic cycle and where kinetic bottlenecks occur.
Fig 1: Pd-catalyzed Suzuki-Miyaura cycle highlighting kinetic bottlenecks for electron-rich substrates.
Quantitative Catalyst Performance Data
The following table summarizes the optimized catalytic systems for synthesizing electron-rich biphenylols, comparing ligand efficiency, required conditions, and typical yields.
| Catalyst Precursor | Ligand System | Base / Solvent | Temp (°C) | Target Substrate Profile | Avg. Yield (%) | Ref |
| Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ / Toluene:H₂O | 90 | Electron-rich Ar-Br + Phenol Boronic Acids | 85 - 95% | [1] |
| Pd(OAc)₂ (1 mol%) | XPhos (2 mol%) | Cs₂CO₃ / 1,4-Dioxane | 100 | Sterically hindered, electron-rich Ar-Cl | 78 - 88% | [2] |
| Pd-PEPPSI-IPr | NHC (IPr) (Built-in) | KOtBu / Isopropanol | 80 | Highly deactivated Aryl Chlorides | 80 - 90% | [2] |
| [Ru(p-cymene)Cl₂]₂ | None (Direct C-H) | NaOAc / DCE | 110 | Direct ortho-C-H arylation of phenols | 65 - 80% | [3] |
Data Interpretation: For standard couplings, the Pd₂(dba)₃ / SPhos system is the gold standard. Using a Pd(0) precatalyst rather than a Pd(II) salt (like Pd(OAc)₂) reduces the initial concentration of reducible Pd(II) species, which is a primary culprit in promoting the oxidative homocoupling of electron-rich phenol boronic acids[1].
Standardized Experimental Protocols
Protocol A: Synthesis of Biphenylols via SPhos-Directed Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. The inclusion of an internal standard allows for real-time kinetic tracking, ensuring the reaction is proceeding via the designed catalytic pathway rather than degrading.
Reagents & Materials
-
Aryl Halide: 4-Methoxybromobenzene (1.0 mmol)
-
Boronic Acid: 4-Hydroxyphenylboronic acid (1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Ligand: SPhos (0.04 mmol, 4 mol%)
-
Base: K₃PO₄ (2.0 mmol)
-
Solvent: Toluene / H₂O (4:1 v/v, rigorously degassed)
-
Internal Standard: Dodecane (0.5 mmol)
Step-by-Step Methodology
-
Anaerobic Preparation (Critical Step): Electron-rich phenols oxidize rapidly in basic, aerobic environments. To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times.
-
Solvent Introduction: Add the degassed Toluene/H₂O mixture and the dodecane internal standard via a gas-tight syringe.
-
Catalytic Activation: Heat the biphasic mixture to 90 °C in a pre-heated oil bath. Vigorous stirring (1000+ RPM) is required to ensure mass transfer across the biphasic solvent system.
-
Self-Validation & Monitoring: At 2 hours and 6 hours, withdraw a 50 µL aliquot under Argon. Quench with EtOAc and H₂O. Analyze the organic layer via GC-MS. Validation check: The ratio of product to dodecane should steadily increase, while homocoupling byproducts (e.g., 4,4'-dihydroxybiphenyl) should remain below 5% relative peak area.
-
Workup: After 12 hours (or upon complete consumption of the aryl halide), cool the reaction to room temperature. Dilute with EtOAc (20 mL) and neutralize with 1M HCl (10 mL) to protonate the biphenylol.
-
Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Fig 2: Air-free experimental workflow for the synthesis of electron-rich biphenylols.
Protocol B: Direct ortho-C–H Arylation of Phenols
For researchers looking to avoid pre-functionalized halides, this Ru-catalyzed protocol allows for direct functionalization[3].
-
Setup: In a sealed pressure tube, combine the electron-rich phenol (1.0 mmol), aryl bromide (1.5 mmol),[Ru(p-cymene)Cl₂]₂ (5 mol%), and NaOAc (2.0 mmol).
-
Solvent: Add 1,2-dichloroethane (DCE, 3 mL).
-
Reaction: Seal the tube and heat to 110 °C for 16 hours.
-
Mechanism Check: The reaction proceeds via an OH-directed ortho-C–H activation, forming an arylruthenium intermediate[3]. The basic environment (NaOAc) is crucial for the concerted metalation-deprotonation (CMD) step.
-
Isolation: Cool, filter through a short pad of Celite to remove Ru-black, concentrate, and purify via standard chromatography.
Troubleshooting & Quality Control
-
Issue: High levels of diphenoquinone (dark red/brown reaction mixture).
-
Causality: Oxygen ingress during the reaction. Electron-rich phenoxides are easily oxidized by O₂.
-
Solution: Rigorously sparge all solvents with Argon for at least 30 minutes prior to use. Ensure Schlenk line vacuum is < 0.1 mbar.
-
-
Issue: Incomplete conversion of the aryl halide.
-
Causality: Catalyst deactivation or insufficient electron density on the Pd center.
-
Solution: Switch from SPhos to XPhos, or utilize an NHC-palladium precatalyst (e.g., PEPPSI-IPr) to force the oxidative addition[2].
-
References
-
Wang, P., et al. "Phenol-Directed C–H Functionalization". ACS Catalysis. Available at:[Link]
Sources
Application Notes & Protocols for the Scalable Production of 4-hydroxy-2',3'-dimethoxybiphenyl
Abstract
This document provides a comprehensive guide to the scalable synthesis, purification, and characterization of 4-hydroxy-2',3'-dimethoxybiphenyl. The biphenyl structural motif is a cornerstone in medicinal chemistry and materials science, and developing robust, scalable production methods is critical for advancing drug discovery and development programs. We present two primary, field-proven synthetic routes: the Suzuki-Miyaura cross-coupling reaction and a Grignard-based Kumada coupling. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols, explanations of chemical principles, troubleshooting guides, and methods for quality control.
Introduction and Physicochemical Properties
4-hydroxy-2',3'-dimethoxybiphenyl is a member of the hydroxylated biphenyl class of molecules, which are recognized for their diverse biological activities and utility as synthetic intermediates. These compounds are pivotal in constructing more complex molecules, including pharmaceuticals and natural products. The strategic placement of the hydroxyl and methoxy groups on the biphenyl scaffold allows for further functionalization and influences the molecule's conformational and electronic properties, making it a valuable building block in drug design.
Physicochemical Data
A thorough understanding of the physical and chemical properties of the target compound is essential for process development, particularly for purification and handling at scale.
| Property | Value (Estimated/Reported for Analogs) | Source |
| Chemical Formula | C₁₄H₁₄O₂ | N/A |
| Molecular Weight | 230.26 g/mol | N/A |
| Appearance | Off-white to pale solid (Expected) | N/A |
| Melting Point | 179-180 °C (for 4,4'-dimethoxybiphenyl analog) | [1][2] |
| Boiling Point | >300 °C (Estimated) | N/A |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, THF, DCM. Sparingly soluble in water. | N/A |
| pKa (Phenolic OH) | ~9-10 (Estimated) | N/A |
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.
-
Reagents : Many reagents used, such as organoboronic acids, Grignard reagents, palladium catalysts, and organic solvents, are toxic, flammable, or reactive. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Product : The final product, 4-hydroxy-2',3'-dimethoxybiphenyl, should be handled with care. It may cause skin and eye irritation.[3]
-
Waste Disposal : All chemical waste must be disposed of according to institutional and local environmental regulations.
Recommended Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is the premier method for scalable biaryl synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[4]
Reaction Principle
The reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. A base is required to activate the boronic acid for transmetalation to the palladium center.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol details the coupling of 1-bromo-2,3-dimethoxybenzene with 4-hydroxyphenylboronic acid . The phenolic group of the boronic acid is generally tolerated under these conditions, simplifying the synthesis by avoiding protection/deprotection steps.
Materials:
-
1-bromo-2,3-dimethoxybenzene (1.0 equiv)
-
4-hydroxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
Tricyclohexylphosphine, PCy₃ (0.04 equiv, 4 mol%)
-
Potassium phosphate, K₃PO₄ (powdered, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask and standard laboratory glassware
Step-by-Step Procedure:
-
Vessel Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reagent Loading: To a Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,3-dimethoxybenzene, 4-hydroxyphenylboronic acid, powdered K₃PO₄, Pd(OAc)₂, and PCy₃.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 dioxane:water solvent mixture. The total solvent volume should be sufficient to make a ~0.2 M solution with respect to the aryl bromide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored.
-
Monitoring: After 2-4 hours, take a small aliquot, quench with water, extract with ethyl acetate, and spot on a TLC plate (e.g., mobile phase 7:3 Hexane:Ethyl Acetate) to check for the consumption of the starting bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with 1M HCl, then with saturated aqueous sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Rationale for Choices:
-
Catalyst System: The Pd(OAc)₂/PCy₃ system is robust and efficient for coupling with both electron-rich and electron-poor aryl halides.[1] PCy₃ is an electron-rich, bulky phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: K₃PO₄ is a strong enough base to facilitate the catalytic cycle but generally mild enough not to cause unwanted side reactions with the phenol group.
-
Solvent: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing is crucial to prevent oxidation of the phosphine ligand and the Pd(0) species.
Alternative Synthetic Strategy: Grignard (Kumada) Coupling
For certain applications, particularly when boronic acids are expensive or unavailable, a Grignard-based Kumada coupling can be a cost-effective alternative.[5] This method requires stricter control over anhydrous conditions.
Reaction Principle
This reaction involves the coupling of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex. Due to the high reactivity of Grignard reagents, the phenolic -OH group must be protected, typically as a methyl ether (anisole), which is cleaved in a final step.
Caption: Three-step workflow for the Kumada coupling synthesis route.
Protocol: Synthesis via Kumada Coupling
Part A: Grignard Reagent Formation
-
To an oven-dried, three-neck flask under inert atmosphere, add magnesium turnings (1.5 equiv).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In a separate, dry flask, dissolve 1-bromo-2,3-dimethoxybenzene (1.0 equiv) in anhydrous THF.
-
Add ~10% of the bromide solution to the magnesium turnings. The reaction should initiate (slight warming, bubble formation). If not, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, reflux for an additional hour to ensure full conversion. Cool to room temperature. The Grignard reagent is a cloudy grey-brown solution.
Part B: Cross-Coupling and Deprotection
-
In a separate Schlenk flask, dissolve 4-bromoanisole (1.1 equiv) and the Ni or Pd catalyst (e.g., Ni(dppe)Cl₂, 1-2 mol%) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent from Part A to the catalyst solution via cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/GC.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude trimethoxybiphenyl intermediate by column chromatography or recrystallization.
-
Demethylation: Dissolve the purified intermediate in anhydrous dichloromethane (DCM) and cool to -78 °C. Add boron tribromide (BBr₃, 1.2 equiv) dropwise. Stir for 2-4 hours, allowing it to warm to room temperature. Quench carefully with methanol, then water. Extract, dry, and concentrate to yield the final product.
Scalable Purification and Quality Control
For large-scale production, purification by chromatography is often impractical. Recrystallization is the preferred method for obtaining high-purity crystalline material.
Recrystallization Protocol
-
Solvent Screening: In small vials, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) at room and elevated temperatures. An ideal solvent will fully dissolve the product when hot but provide low solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent system. Heat the mixture with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for another 15-20 minutes. Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point.
Caption: Workflow for purification by recrystallization.
Quality Control and Analytical Methods
The identity and purity of the final product must be confirmed.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Aromatic protons (multiplets, ~6.8-7.5 ppm), methoxy groups (singlets, ~3.8-4.0 ppm), phenolic OH (broad singlet, may be exchanged with D₂O). |
| ¹³C NMR | Structural Confirmation | Aromatic carbons (~110-160 ppm), methoxy carbons (~55-60 ppm).[6] |
| HPLC | Purity Determination | A single major peak with purity ≥98% for research use, ≥99.5% for GMP applications. |
| Mass Spec (MS) | Molecular Weight Confirmation | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 230.26. |
| Melting Point | Purity Indicator | A sharp melting point range indicates high purity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield (Suzuki) | 1. Inactive catalyst. 2. Oxygen contamination. 3. Poor quality base or reagents. | 1. Use fresh catalyst and ligand. 2. Ensure proper degassing of solvents and inert atmosphere. 3. Use freshly powdered, dry base. |
| Low or No Yield (Grignard) | 1. Wet glassware or solvents. 2. Inactive magnesium. | 1. Rigorously dry all glassware and use anhydrous solvents. 2. Activate Mg with iodine or 1,2-dibromoethane. |
| Homocoupling Side Product | (Suzuki) Premature hydrolysis of boronic acid; (Kumada) Reaction temperature too high. | (Suzuki) Use fresh boronic acid and ensure anhydrous conditions before water addition. (Kumada) Maintain lower reaction temperatures.[6] |
| Product Fails to Crystallize | 1. Solution is too dilute. 2. Presence of impurities. 3. Incorrect solvent system. | 1. Concentrate the solution. 2. Attempt a pre-purification (e.g., silica plug) before recrystallization. 3. Re-screen for a better solvent or add an anti-solvent. |
References
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Hydroxybiphenyl.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Sigma-Aldrich. (n.d.). 4,4'-Dimethoxybiphenyl.
- Wiley-VCH. (n.d.). Supporting Information for Suzuki-Miyaura reactions.
- Bentham Science. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry.
- ChemBK. (2024). 4,4′-Dimethoxybiphenyl,4,4′-Bianisole.
Sources
- 1. 4,4-二甲氧基联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0200592) [np-mrd.org]
- 4. 4-hydroxy-3-methoxybenzene propanol, 2305-13-7 [thegoodscentscompany.com]
- 5. CAS#:25205-16-7 | 4-HYDROXY-4'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | Chemsrc [chemsrc.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Application Note: High-Resolution TLC Separation of Methoxy Biphenyl Isomers
Abstract & Scientific Context
Methoxy biphenyls are critical intermediates in the synthesis of liquid crystals, non-steroidal anti-inflammatory drugs (NSAIDs), and fungicidal agrochemicals. Their isolation is frequently performed to monitor Suzuki-Miyaura cross-coupling reactions between phenylboronic acids and bromoanisoles.
While High-Performance Liquid Chromatography (HPLC) is used for quantitation, Thin Layer Chromatography (TLC) remains the rapid, cost-effective standard for reaction monitoring and flash chromatography method development.
The Separation Challenge
Methoxy biphenyls present a unique chromatographic challenge:
-
Low Polarity: The methoxy group (-OCH₃) caps the phenolic oxygen, removing the hydrogen bond donor capability, leaving only a weak hydrogen bond acceptor site. This results in high mobility (high Rf) on normal phase silica.
-
Isomeric Similarity: The structural difference between 2-methoxybiphenyl (ortho) and 4-methoxybiphenyl (para) is sterically significant but electronically subtle, often leading to co-elution in standard binary solvent systems.
Separation Mechanism & Stationary Phase
Stationary Phase: Silica Gel 60 F₂₅₄ (Normal Phase). Mechanism: Adsorption Chromatography.
The separation relies on the competition between the mobile phase and the silanol groups (Si-OH) of the silica for the analyte.
-
Pi-Pi Interactions: The biphenyl aromatic system interacts with the acidic silanol surface.
-
Dipole-Dipole: The ether oxygen possesses two lone pairs that act as weak H-bond acceptors.
Theoretical Elution Order
Due to steric hindrance , the ortho-isomer (2-methoxybiphenyl) often prevents its ether oxygen from effectively docking with the silica surface compared to the exposed oxygen in the para-isomer.
-
Fastest Eluting (Highest Rf): Biphenyl (No polar groups).
-
Intermediate: 2-Methoxybiphenyl (Sterically hindered polar group).
-
Slower: 4-Methoxybiphenyl (Accessible polar group).
-
Baseline/Slowest: 4-Hydroxybiphenyl (Strong H-bond donor; precursor).
Mobile Phase Optimization Strategy
Do not rely on a single "magic ratio." Use the Solvent Selectivity Triangle approach.
System A: The Standard Screen (Hexane/Ethyl Acetate)
-
Start: 95:5 (Hexane:EtOAc).
-
Adjustment: Increase EtOAc to 90:10 if Rf < 0.2.
-
Pros: Excellent for separating the product (methoxy) from the starting material (hydroxy/boronic acid).
-
Cons: Often fails to resolve ortho/para isomers.
System B: The Isomer Splitter (Toluene/Hexane)
-
Composition: 100% Toluene or Toluene:Hexane (50:50).
-
Mechanism: Toluene interacts via pi-pi stacking with the analyte and the silica, offering a different selectivity mechanism than the dipole-driven EtOAc systems.
-
Application: Critical for resolving 2-methoxy from 4-methoxy isomers.
System C: The Chlorinated Alternative (DCM/Hexane)
-
Composition: Dichloromethane:Hexane (20:80).
-
Use Case: If compounds are highly soluble and streaking occurs in System A.
Visualizing the Optimization Workflow
Figure 1: Decision tree for mobile phase optimization. Note the switch to Toluene for isomer resolution.
Detailed Protocol: Separation of 4-Methoxybiphenyl
Materials Required[1][2][3][4][5][6][7][8]
-
Plates: Silica Gel 60 F₂₅₄ on Aluminum or Glass backing (20 x 20 cm).
-
Chamber: Twin-trough chamber or standard beaker with watch glass.
-
Solvents: n-Hexane (HPLC Grade), Ethyl Acetate, Toluene.
-
Visualization: UV Lamp (254/365 nm), p-Anisaldehyde Stain.[1]
Step-by-Step Methodology
1. Chamber Saturation (Critical)
-
Why: Methoxy biphenyls are volatile enough that "edge effects" can distort Rf values if the chamber atmosphere is not equilibrated.
-
Action: Place a filter paper liner in the chamber.[2] Add mobile phase (approx. 10 mL). Close lid and wait 15 minutes before running the plate.
2. Sample Spotting
-
Dissolve 5 mg of sample in 1 mL of Dichloromethane (DCM).
-
Spot 1 µL onto the baseline (1 cm from bottom).
-
Load Control: Spot a "Co-spot" (Mix of Starting Material + Product) in the middle lane to prove separation.
3. Development
-
Mobile Phase: Hexane : Ethyl Acetate (90 : 10 v/v) .
-
Place plate in chamber. Ensure solvent level is below the spotting line.
-
Run until solvent front reaches 1 cm from the top.[3]
4. Visualization & Analysis
-
Primary (Non-Destructive): View under UV 254 nm . The biphenyl core is highly conjugated and will appear as a dark purple spot against the bright green fluorescent background.
-
Secondary (Chemical Stain): Dip in p-Anisaldehyde stain and heat at 200°C for 30 seconds.
-
Result: Methoxy biphenyls typically turn a distinct violet/red color, differentiating them from non-methoxy impurities.
-
Data Summary & Reference Rf Values
The following values are relative and based on a Hexane:EtOAc (90:10) system on Silica Gel 60.
| Compound | Structure Type | Polarity | Approx.[4][5] Rf | Visualization (UV 254) |
| Biphenyl | Aromatic Hydrocarbon | Non-Polar | 0.85 | Dark Spot |
| 2-Methoxybiphenyl | Ortho-substituted Ether | Low | 0.65 | Dark Spot |
| 4-Methoxybiphenyl | Para-substituted Ether | Medium-Low | 0.55 | Dark Spot |
| 4-Hydroxybiphenyl | Phenol (Precursor) | High | 0.15 | Dark Spot (Trails) |
Note: If 4-Hydroxybiphenyl trails (streaks), add 1% Acetic Acid to the mobile phase to sharpen the spot.
Troubleshooting Guide
Issue: "The spots are too close together (Co-elution)."
-
Cause: Solvation power of EtOAc is too strong, masking the subtle differences between isomers.
-
Solution: Switch to Toluene (100%) . The planar nature of toluene allows it to discriminate based on the "flatness" of the biphenyl molecule, which is distorted in the ortho isomer.
Issue: "Ghost spots or Tailing."
-
Cause: Decomposition on acidic silica or overloading.
-
Solution: Dilute the sample 10x. If the compound is acid-sensitive (rare for simple ethers but possible with complex derivatives), wash the TLC plate with 1% Triethylamine in Hexane and dry before use.
Issue: "Product is not visible under UV."
-
Cause: Loss of conjugation or very low concentration.
-
Solution: Use Iodine vapor. Place the plate in a jar with solid iodine crystals. Iodine reversibly complexes with the aromatic rings, turning them brown.
References
-
General TLC Principles & Mobile Phase Selection
-
LibreTexts Chemistry. "Thin Layer Chromatography (TLC) - Visualizing & Rf Values." Available at: [Link]
-
-
Separation of Biphenyl Isomers (Selectivity)
- Visualization Reagents (p-Anisaldehyde)
- Isomer Separation Logic (Ortho vs Para)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rroij.com [rroij.com]
- 3. Home Page [chem.ualberta.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Storage and Handling Protocols for Light-Sensitive Biphenylols
Executive Summary
Biphenylols, including 2-phenylphenol (ortho-phenylphenol, OPP) and 4-phenylphenol, are critical active pharmaceutical ingredients (APIs), intermediates, and antimicrobial agents used extensively in drug development and materials science. Despite their utility, these phenolic compounds exhibit pronounced photosensitivity. Exposure to ultraviolet (UV) and short-wavelength visible light (<500 nm) triggers rapid photo-oxidation, dimerization, and degradation, compromising experimental integrity and therapeutic efficacy.
This application note provides a comprehensive, causality-driven guide to the photostability, storage, and handling of biphenylols. By implementing the self-validating protocols outlined below, researchers can systematically eliminate light-induced experimental artifacts.
Mechanistic Causality of Biphenylol Photodegradation
To design effective handling protocols, one must first understand why biphenylols degrade under ambient laboratory conditions.
Photons with wavelengths below 500 nm possess sufficient energy to excite the aromatic system of biphenylols[1]. In aqueous or oxygenated solutions, this excitation facilitates an electron transfer to dissolved oxygen, generating reactive oxygen species (ROS) and phenoxy radical intermediates[2].
For 2-phenylphenol, this photo-oxidation pathway rapidly yields primary degradation products such as phenylhydroquinone (PHQ) and phenylbenzoquinone (PBQ)[3]. Under continued irradiation, PBQ undergoes a secondary photocyclization event to form 2-hydroxydibenzofuran (2OHDBF)[2][3]. Because these degradation products are structurally distinct and possess different toxicological profiles, unmitigated light exposure during extraction or analysis will result in false quantitative readouts and failed quality control standards[1][4].
Fig 1: Photodegradation pathway of biphenylols under UV/Visible light exposure.
Quantitative Data: Physicochemical and Photostability Profiles
Understanding the baseline properties of biphenylols is essential for predicting their behavior in solution. Tables 1 and 2 summarize the critical metrics governing their stability.
Table 1: Physicochemical Properties of Representative Biphenylols
| Parameter | 2-Phenylphenol (OPP)[5] | 4-Phenylphenol[6] |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O | C₁₂H₁₀O |
| Molecular Mass | 170.2 g/mol | 170.2 g/mol |
| pKa | 9.5 at 20°C | ~9.5 |
| LogKow | 3.2 at 22.5°C | 3.2 |
| Melting Point | 57 - 59°C | 164 - 166°C |
Table 2: Photodegradation Kinetics and Products
| Condition | DT50 (Half-Life) | Primary Photoproducts |
|---|---|---|
| Aqueous Buffer (pH 7, Xenon Lamp) | 0.3 days[3] | Phenylhydroquinone (PHQ)[2][3] |
| Environmental Waters (Solar) | 1.7 - 5.3 days[3] | Phenylbenzoquinone (PBQ)[2][3] |
| Prolonged Irradiation | N/A | 2-Hydroxydibenzofuran (2OHDBF)[2][3] |
Storage and Handling Standards
To prevent the initiation of the radical cascade described in Figure 1, the laboratory environment and storage infrastructure must be strictly controlled.
Environmental Lighting Controls
Standard laboratory fluorescent lighting emits significant UV and blue light (<500 nm), which rapidly degrades biphenylols in solution[1].
-
Actionable Standard: All handling, weighing, and formulation of biphenylols must occur under brown, red, or yellow lighting (>500 nm)[1][4].
-
If dedicated low-light rooms are unavailable, localized handling within a biosafety cabinet or fume hood shielded with UV-blocking amber film is mandatory[7].
Primary Packaging and Storage
-
Solid State: Solid biphenylol flakes or powders are moderately stable but must be stored below 20°C to 30°C in dark, opaque, or amber glass containers to prevent surface dimerization[6].
-
Liquid State: Once dissolved (e.g., in methanol or acetonitrile), the photostability of biphenylols drops drastically. Solutions must be stored in amber vials, wrapped in aluminum foil, and kept at 4°C or -20°C[1][7].
-
Atmosphere: Because photo-oxidation requires dissolved oxygen, stock solutions should be purged with an inert gas (Nitrogen or Argon) prior to sealing[8].
Self-Validating Experimental Protocols
The following protocols are designed as "self-validating systems." By incorporating mandatory dark controls, researchers can definitively isolate light-induced degradation from thermal or chemical degradation.
Fig 2: Validated low-light workflow for the extraction and analysis of biphenylols.
Protocol 1: Preparation of Biphenylol Stock Solutions
Objective: Prepare stable calibration standards for HPLC analysis without inducing premature photo-oxidation.
-
Environment Setup: Switch laboratory lighting to >500 nm (brown/yellow light)[1][4].
-
Weighing: Weigh the solid biphenylol standard rapidly using an analytical balance. Transfer immediately to an amber volumetric flask.
-
Dissolution: Dissolve the standard in HPLC-grade methanol or acetonitrile.
-
Deoxygenation: Sparge the solution with Nitrogen gas for 2–3 minutes to displace dissolved oxygen, effectively neutralizing the electron transfer pathway required for ROS generation[8].
-
Sealing & Storage: Seal the flask with a PTFE-lined cap, wrap the exterior completely in aluminum foil, and store at -20°C[1][7].
-
Causality Check: The combination of amber glass, foil, and N₂ purging creates a redundant barrier against the Type I/II photo-oxidation mechanisms.
Protocol 2: QuEChERS Extraction and HPLC Analysis
Objective: Extract biphenylols from complex matrices (e.g., biological samples or formulations) while maintaining analyte integrity[5].
-
Sample Aliquoting: Under low-light conditions, transfer the sample matrix into an amber centrifuge tube.
-
Validation Control (Crucial Step): Prepare a duplicate sample in an identical amber tube, but wrap this specific tube in three layers of aluminum foil. This serves as your absolute "Dark Control."
-
Extraction: Add the QuEChERS extraction salts and acetonitrile. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes. (Ensure the centrifuge lid is opaque; if transparent, cover the machine).
-
Autosampler Loading: Transfer the supernatant to amber HPLC vials. Ensure the HPLC autosampler tray is enclosed and light-tight[1].
-
Analysis & Validation: Analyze via HPLC-DAD (Detection at ~252 nm or 280 nm)[2]. Compare the peak area of the primary sample against the Dark Control.
-
Interpretation: If the primary sample shows a lower biphenylol peak area and the emergence of a peak at the retention time corresponding to PHQ or PBQ compared to the Dark Control, your handling environment has a light leak that must be addressed.
-
References
- 2-Phenylphenol and salts - Evaluation st
- Photocatalytic Degradation of a 2-Phenyl on TiO2 and ZnO in Aqueous Suspension researchg
- EURL-SRM - Analytical Observ
- 4-Phenylphenol 0.97 4-Hydroxybiphenyl sigmaaldrich.com
- 5 Tips for Handling Photosensitive Reagents labtag.com
- Protection of Light Sensitive Products pharmaguideline.com
- How To Protect Light Sensitive Products lf
- Hard to Handle API Challenges upperton.com
Sources
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. 4-Phenylphenol 0.97 4-Hydroxybiphenyl [sigmaaldrich.com]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. upperton.com [upperton.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol. This valuable biphenyl scaffold is a common intermediate in the synthesis of biologically active molecules. However, achieving high yields can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common synthetic hurdles, particularly those related to the Suzuki-Miyaura cross-coupling reaction.
I. Overview of the Synthetic Challenge
The most common and versatile method for synthesizing unsymmetrical biaryls like 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organohalide.[4]
The synthesis of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol typically involves the coupling of 2,3-dimethoxyphenylboronic acid with a suitable 4-halophenol derivative . A common starting material is 4-bromo-2-methoxyphenol or its protected form. The methoxy groups on the boronic acid are electron-donating, which can influence the reactivity of the coupling partner.[5]
This guide will address the critical factors that can lead to low yields, including issues with starting materials, reaction conditions, and product purification.
II. Troubleshooting Low Yields: A Step-by-Step Guide
Low yields in Suzuki-Miyaura coupling reactions are a frequent issue.[6] The following troubleshooting guide is structured to help you systematically identify and resolve the root cause of poor reaction performance.
Caption: A logical workflow for troubleshooting low yields.
III. Frequently Asked Questions (FAQs)
Reagent and Catalyst Issues
Q1: My yield of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is consistently low. Could my starting materials be the problem?
A1: Absolutely. The quality and handling of your reagents are critical. Here's what to check:
-
2,3-Dimethoxyphenylboronic Acid: Boronic acids can undergo protodeboronation, especially if they are old or have been stored improperly.[7] This side reaction replaces the boronic acid group with a hydrogen atom, rendering it inactive in the coupling reaction. It's recommended to use fresh, high-purity boronic acid.[7]
-
Aryl Halide (e.g., 4-bromo-2-methoxyphenol): Ensure the purity of your aryl halide. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8][9]
-
Palladium Catalyst and Ligands: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture.[6] Oxidation of the phosphine ligand can inhibit its coordination to the palladium center, leading to catalyst deactivation.[6] Always use fresh catalysts and ligands stored under an inert atmosphere.[6]
-
Base and Solvent: The purity and dryness of your base and solvent are paramount. Ensure solvents are anhydrous if the protocol requires it and are properly degassed to remove oxygen.[6] Oxygen can oxidize the active Pd(0) catalyst.[6]
Q2: I suspect my palladium catalyst is inactive. How can I be sure, and what are my options?
A2: Catalyst deactivation is a common culprit for failed or low-yielding reactions.[7]
-
Visual Cues: A color change in your reaction mixture is expected, but the formation of significant amounts of black precipitate (palladium black) early in the reaction can indicate catalyst decomposition.
-
Troubleshooting:
-
Use a Fresh Batch: The simplest test is to repeat the reaction with a fresh bottle of catalyst and ligand.
-
Screen Different Catalysts: If a particular catalyst isn't working, consider screening others. While Pd(PPh₃)₄ is common, other catalysts like Pd(dppf)Cl₂ or systems using Buchwald ligands (e.g., XPhos, SPhos) can be more effective for specific substrates.[10]
-
Reaction Condition Optimization
Q3: What are the most critical reaction parameters to optimize for the synthesis of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol?
A3: Optimizing reaction conditions is often an iterative process.[11] The key parameters to consider are:
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[6] However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[6] A good starting point is often 80-100°C, but this may need to be adjusted based on your specific solvent and substrates.
-
Base: The choice of base is critical.[10] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). Cesium carbonate is often effective in challenging couplings.[10][12] The base not only facilitates the catalytic cycle but can also influence the solubility of the reagents.
-
Solvent: The solvent system plays a crucial role in solubilizing the reactants and facilitating the reaction. Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[10][12] If your starting materials have poor solubility, a solvent like DMF at a higher temperature might be beneficial.[10]
-
Degassing: Oxygen is detrimental to the Suzuki coupling as it can deactivate the Pd(0) catalyst.[6] It is essential to thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[6]
Q4: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling, the formation of a biphenyl from two molecules of the boronic acid, is a common side reaction, often promoted by the presence of oxygen.[6][7] To minimize this:
-
Rigorous Degassing: This is the most critical step. Ensure your degassing procedure is thorough to eliminate oxygen from the reaction mixture.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous.[6] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species, a process that can sometimes lead to increased homocoupling.[6]
-
Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the likelihood of homocoupling.[10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Purification Challenges
Q5: I'm having difficulty purifying the final product, 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol. What are the best methods?
A5: The phenolic hydroxyl group in your target molecule can make purification challenging due to its polarity.
-
Column Chromatography: This is a standard and effective method.[10] Use silica gel and a suitable solvent system. A gradient of hexane and ethyl acetate or dichloromethane and methanol is often a good starting point.[10]
-
Recrystallization: If you obtain a solid product, recrystallization can be a highly effective technique for achieving high purity.[10] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Aqueous Workup: A thorough aqueous workup after the reaction is crucial to remove inorganic salts and other water-soluble impurities.[10] This typically involves washing the organic layer with water and brine.[10]
IV. Experimental Protocols
The following protocols are provided as a general guide. It is always recommended to perform a small-scale trial to optimize conditions for your specific setup.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-methoxyphenol (1.0 mmol, 1.0 equiv), 2,3-dimethoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water) via syringe. Purge the solution with the inert gas for another 15-20 minutes. Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[2]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.
V. Data Presentation
The following tables summarize key parameters that can be varied to optimize the yield of your Suzuki-Miyaura coupling reaction.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | A common and often effective choice.[7] |
| Pd(dppf)Cl₂ | dppf | 1-3 | Often effective for more challenging couplings.[10] |
| Pd₂(dba)₃ | XPhos or SPhos | 1-2 | Buchwald ligands can be beneficial for electron-rich systems.[8][10] |
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Base | Solvent | Temperature (°C) | Observations |
| K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Standard conditions, often gives moderate to good yields. |
| Cs₂CO₃ | Dioxane | 100 | Can provide higher yields in difficult couplings.[10][12] |
| K₃PO₄ | THF/H₂O | 65-80 | Can be effective, may require careful optimization of the water content.[10][13] |
| Na₂CO₃ (aq) | Toluene | 100 | A common biphasic system.[10] |
VI. References
-
ResearchGate. Optimization of reaction conditions. a | Download Table. Available from: [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. Available from: [Link]
-
Diva-Portal.org. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
MDPI. 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Available from: [Link]
-
Organic Syntheses Procedure. 2,2'-dimethoxy-6-formylbiphenyl. Available from: [Link]
-
ResearchGate. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available from: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Overcoming Steric Hindrance in 2',3'-Disubstituted Biphenyl Coupling
Welcome to the technical support center for navigating the complexities of 2',3'-disubstituted biphenyl coupling. This resource is designed for researchers, scientists, and professionals in drug development who encounter steric hindrance as a significant barrier in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established scientific principles and field-proven insights.
Introduction: The Challenge of Steric Hindrance
The synthesis of biaryl compounds, particularly those with substitution at the ortho positions, is a cornerstone of modern organic synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. However, the formation of the pivotal C-C bond in sterically demanding systems, such as 2',3'-disubstituted biphenyls, presents a formidable challenge. Steric congestion around the reaction center can impede the crucial steps of the catalytic cycle in traditional cross-coupling reactions, leading to low yields, slow reaction rates, and undesired side products.
This guide provides practical, actionable advice for overcoming these hurdles, focusing on the strategic selection of catalysts, ligands, and reaction conditions for pivotal cross-coupling methodologies.
Troubleshooting Guides & FAQs
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for C-C bond formation. However, its application to sterically hindered substrates requires careful optimization.
FAQ 1: My Suzuki-Miyaura coupling of a 2,3-disubstituted aryl halide with an ortho-substituted boronic acid is giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in sterically hindered Suzuki-Miyaura couplings are often multifactorial. The primary culprits are inefficient oxidative addition, slow transmetalation, or difficult reductive elimination. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection are Critical:
-
Move Beyond Traditional Ligands: Standard ligands like PPh₃ are often ineffective for hindered couplings. The key is to employ bulky, electron-rich phosphine ligands that promote the formation of a monoligated, 14-electron palladium(0) species. This is crucial for facilitating oxidative addition to the sterically encumbered aryl halide.[1]
-
Recommended Ligand Classes:
-
Biaryl Phosphines: Ligands like SPhos, XPhos, and RuPhos are designed with bulky biaryl scaffolds that create a sterically demanding environment around the palladium center, favoring the active monoligated species.
-
Dialkylbiaryl Phosphines: The Buchwald group has developed a range of these ligands that are highly effective.[2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be even more effective than some phosphines in activating palladium catalysts.[3] They offer high stability and activity.
-
-
Palladium Precatalyst: While Pd(PPh₃)₄ can be used, precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often preferred as they are more readily activated to the catalytically active Pd(0) species in the presence of the appropriate ligand.
Troubleshooting Table 1.1: Ligand Selection for Hindered Suzuki-Miyaura Coupling
| Ligand Type | Key Features | When to Use |
| Bulky Monophosphines (e.g., SPhos, XPhos) | Electron-rich, sterically demanding. Promote monoligated Pd(0) species. | General starting point for hindered aryl chlorides and bromides. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors, high thermal stability. | For particularly unreactive aryl chlorides or when high catalyst turnover is needed.[3] |
| Bidentate Ligands (e.g., dppf) | Can suppress β-hydride elimination. | Less common for highly hindered couplings but can be useful in specific cases.[2] |
2. Optimizing the Base and Solvent System:
-
Base Strength: A strong, non-nucleophilic base is often required. K₃PO₄ is a common and effective choice.[4] In some cases, aqueous Ba(OH)₂ or Cs₂CO₃ can be beneficial.[5] The choice of base can significantly impact the rate of transmetalation.
-
Solvent: Aprotic polar solvents like DME, THF, or dioxane are standard. For particularly challenging couplings, a mixture of solvents or the use of 2-propanol has been shown to be effective, even at room temperature.[6]
3. Reaction Temperature and Time:
-
Sterically hindered couplings often require higher temperatures to overcome the activation energy barriers for oxidative addition and reductive elimination. However, excessively high temperatures can lead to catalyst decomposition or side reactions. Monitor the reaction progress by TLC or GC-MS to find the optimal balance.
Experimental Protocol: General Procedure for a Hindered Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%).
-
Solvent: Add the anhydrous solvent (e.g., THF or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 2: Negishi Coupling
For substrates where Suzuki-Miyaura coupling fails, the Negishi coupling, utilizing organozinc reagents, can be a powerful alternative due to the higher nucleophilicity of the organozinc species.
FAQ 2: I am attempting a Negishi coupling to form a tetra-ortho-substituted biphenyl, but the reaction is sluggish and incomplete. How can I drive it to completion?
Answer:
The synthesis of tetra-ortho-substituted biaryls is one of the most challenging transformations in cross-coupling chemistry. The Negishi coupling is often more successful than other methods for these targets.[7][8] Here’s how to troubleshoot a difficult Negishi coupling:
1. Ligand Choice is Paramount:
-
Highly Bulky Ligands: The success of these reactions hinges on using ligands that are even more sterically demanding than those typically used for Suzuki-Miyaura couplings. This extreme bulkiness promotes the reductive elimination step, which is often the rate-limiting step for highly substituted biaryls.
-
Recommended Ligands:
-
t-Bu₃P: This is a classic, highly effective ligand for challenging Negishi couplings.
-
Biaryl Phosphines with Bulky Substituents: Specialized ligands developed for these purposes often feature bulky groups on the phosphorus atom and the biaryl backbone.
-
2. Preparation and Handling of Organozinc Reagents:
-
Anhydrous Conditions: Organozinc reagents are highly moisture-sensitive. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.
-
Method of Preparation: The method of preparing the organozinc reagent can influence its reactivity. Common methods include the reaction of an aryl halide with activated zinc or transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
3. Additives Can Be Beneficial:
-
In some cases, the addition of salts like LiCl or MgBr₂ can break up zincate aggregates and enhance the rate of transmetalation.
4. Solvent and Temperature:
-
THF is the most common solvent for Negishi couplings.
-
Elevated temperatures are almost always necessary for tetra-ortho-substituted systems. Reactions are often run at the reflux temperature of the solvent.
Troubleshooting Table 2.1: Key Parameters for Hindered Negishi Coupling
| Parameter | Recommendation | Rationale |
| Ligand | Highly bulky phosphines (e.g., t-Bu₃P) or specialized biaryl phosphines. | Facilitates reductive elimination of the sterically crowded product. |
| Organozinc Reagent | Freshly prepared under strictly anhydrous conditions. | Ensures high reactivity and prevents quenching by moisture. |
| Additives | Consider LiCl or MgBr₂. | Can improve the solubility and reactivity of the organozinc species. |
| Temperature | High (refluxing THF). | Provides the necessary energy to overcome the high activation barrier. |
Section 3: Buchwald-Hartwig Amination
While not a C-C coupling, the Buchwald-Hartwig amination is crucial for synthesizing precursors and analogues. Steric hindrance is also a significant challenge in this C-N bond-forming reaction.
FAQ 3: My Buchwald-Hartwig amination between a 2,3-disubstituted aryl chloride and a hindered secondary amine is failing. What adjustments should I make?
Answer:
Coupling hindered aryl chlorides with hindered amines is a demanding transformation that requires a highly active catalyst system.
1. Catalyst System Selection:
-
Ligand Choice: The use of bulky, electron-rich dialkylbiaryl phosphine ligands is essential.[2] These ligands promote the formation of the monoligated palladium species necessary to facilitate both the oxidative addition of the aryl chloride and the subsequent C-N reductive elimination.[2]
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base for these challenging aminations.
2. Solvent and Temperature:
-
Aprotic, non-polar solvents like toluene or dioxane are generally preferred.
-
Elevated temperatures are typically required, often in the range of 80-110 °C.
3. Addressing Dehalogenation:
-
A common side reaction with hindered aryl halides is reductive dehalogenation. This can sometimes be suppressed by careful choice of ligand and ensuring that the concentration of the amine is sufficient.
Troubleshooting Table 3.1: Buchwald-Hartwig Amination of Hindered Substrates
| Issue | Potential Cause | Recommended Action |
| No Reaction | Catalyst system not active enough. | Switch to a more electron-rich, bulkier dialkylbiaryl phosphine ligand. Ensure a strong base like NaOt-Bu is used. |
| Low Yield | Inefficient reductive elimination. | Increase temperature. Screen different bulky phosphine ligands. |
| Dehalogenation Side Product | Competing reaction pathway. | Use a ligand known to minimize this side reaction. Ensure proper stoichiometry of reagents. |
Concluding Remarks
Overcoming steric hindrance in the synthesis of 2',3'-disubstituted biphenyls requires a departure from standard cross-coupling protocols. Success lies in the rational selection of highly active catalyst systems, particularly those employing bulky, electron-rich ligands, and the careful optimization of reaction parameters. This guide provides a starting point for troubleshooting common issues, but empirical optimization for each unique substrate combination remains a crucial aspect of the research process.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Zimmermann, B., Dzik, W. I., Himmler, T., & Goossen, L. J. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(20), 8107–8114. Available at: [Link]
-
Zimmermann, B., Dzik, W. I., Himmler, T., & Goossen, L. J. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry, 76(20), 8107-8114. Available at: [Link]
-
Design and synthesis of chiral ligands for use in stereoselective atropisomeric biaryl coupling reactions - University of Wollongong - Figshare. (2024). Available at: [Link]
-
Dai, C., & Fu, G. C. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(42), 13690–13691. Available at: [Link]
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Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Available at: [Link]
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Chen, Y.-C., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6689. Available at: [Link]
-
Gower, N. J., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society, 140(40), 13041–13053. Available at: [Link]
-
"Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchGate. Available at: [Link]
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Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. Available at: [Link]
-
Ismael, A., Skrydstrup, T., & Bayer, A. (2020). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18(9), 1754–1759. Available at: [Link]
-
Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides - Taylor & Francis. (2021). Available at: [Link]
-
Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - Beilstein Journals. (2020). Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. (2014). Available at: [Link]
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An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols | Journal of the American Chemical Society - ACS Publications. (2022). Available at: [Link]
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Dennis, J. M., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. ACS Catalysis, 9(5), 4338-4352. Available at: [Link]
-
Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization | Organic Letters. (2015). Available at: [Link]
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - ACS Publications. (2018). Available at: [Link]
-
Ismael, A., Skrydstrup, T., & Bayer, A. (2020). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Organic and Biomolecular Chemistry, 18(9), 1754-1759. Available at: [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Calimsiz, S., et al. (2010). Pd-PEPPSI-IPent: low-temperature negishi cross-coupling for the preparation of highly functionalized, tetra-ortho-substituted biaryls. Angewandte Chemie International Edition, 49(11), 2014-2017. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013). Available at: [Link]
-
Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. - ResearchGate. Available at: [Link]
-
Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Publications. (2020). Available at: [Link]
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC. (n.d.). Available at: [Link]
-
Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016). Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015). Available at: [Link]
-
Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings - PMC. (n.d.). Available at: [Link]
-
Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC - PubMed Central. (n.d.). Available at: [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar. (1992). Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available at: [Link]
-
Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading - Preprints.org. (2023). Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature - Organic Chemistry Portal. Available at: [Link]
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- 8. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
Welcome to the technical support guide for 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges of working with this compound in aqueous media. Its biphasic nature, combining a hydrophobic biphenyl core with a weakly acidic phenolic group, presents unique solubility hurdles. This guide provides a logical, step-by-step approach to achieving stable and reproducible solutions for your experiments.
Section 1: Foundational Knowledge - Understanding the Molecule
This section addresses the fundamental physicochemical properties of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol that govern its behavior in aqueous solutions.
Q1: Why is 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol so poorly soluble in neutral water?
The poor aqueous solubility of this molecule is a direct result of its chemical structure. It is critical to understand these components to select an appropriate solubilization strategy.
-
[1,1'-Biphenyl] Core: The foundational biphenyl structure is composed of two linked benzene rings, making it non-polar and inherently hydrophobic (water-fearing).[1] This large, rigid hydrocarbon structure is the primary driver of the compound's low water solubility.
-
Dimethoxy Groups (2',3'-OCH₃): While the oxygen atoms in the methoxy groups can act as hydrogen bond acceptors, their overall contribution to water solubility is minimal and is offset by the addition of non-polar methyl groups.
-
Phenolic Hydroxyl Group (4-OH): This is the most important functional group for solubility manipulation. It is a weakly acidic proton. In its protonated state (at acidic or neutral pH), the hydroxyl group offers only a slight increase in polarity. However, upon deprotonation at alkaline pH, it forms a negatively charged phenoxide ion, which is significantly more polar and interacts much more favorably with water, thereby increasing solubility.[2][3]
Q2: What are the key physicochemical properties I should be aware of?
While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structural motifs. These values are crucial for designing your formulation strategy.
| Property | Estimated Value | Significance for Aqueous Solubility |
| pKa (Phenolic OH) | ~9.5 - 10.5 | Crucial for pH-based strategies. This is the pH at which the compound is 50% in its neutral (less soluble) form and 50% in its ionic, phenoxide (more soluble) form. To achieve significant solubility, the pH of the medium must be raised above this value.[2] |
| LogP (Octanol/Water) | ~3.0 - 4.0 | Indicates high hydrophobicity. A high LogP value confirms that the compound preferentially partitions into a non-polar environment over an aqueous one. This suggests that co-solvents or micellar systems will be effective.[4] |
| Molecular Weight | 230.26 g/mol | Contributes to the crystal lattice energy, which must be overcome for dissolution. |
Section 2: Basic Troubleshooting - The First-Line Approach
If you are encountering immediate precipitation or are unable to dissolve the compound in a standard aqueous buffer, start with these fundamental steps.
Q3: My compound is precipitating immediately in my pH 7.4 buffer. What is the first thing I should try?
The most direct and often simplest method to try first is pH adjustment. Given the presence of the phenolic hydroxyl group, the compound's solubility is expected to be highly dependent on pH.[2][3] At neutral pH, the molecule is almost entirely in its protonated, poorly soluble form.
Q4: How exactly does pH affect the solubility of this compound?
The solubility of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is governed by the equilibrium between its neutral phenolic form and its ionized phenoxide form. Increasing the pH of the solution drives the equilibrium towards the more soluble phenoxide salt.[] This relationship is fundamental to controlling its solubility.
Caption: pH-dependent equilibrium of the compound.
Protocol 1: pH-Based Solubility Enhancement
Objective: To determine the minimum pH required to dissolve the compound at a target concentration.
Materials:
-
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
-
Deionized water or desired buffer base (e.g., PBS without pH adjustment)
-
0.1 M and 1 M NaOH solutions
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Add the desired mass of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol to the required volume of water or buffer base to make your target concentration. The compound will likely remain as a suspension.
-
Place the vessel on a stir plate and begin moderate stirring.
-
Slowly add the 0.1 M NaOH solution dropwise while continuously monitoring the pH.
-
Observe the suspension. As the pH increases, the solid should begin to dissolve.
-
Continue adding NaOH until all the solid is completely dissolved, and the solution is clear. Note the pH at which complete dissolution occurs.
-
Causality Check: This pH value is the minimum required to keep your compound in solution at that concentration. For a safety margin, it is often advisable to work at a pH 0.5 to 1.0 unit higher.
-
Caution: Be aware that some phenolic compounds can degrade at very high pH (e.g., >11) over time, especially in the presence of oxygen.[2][6][7] It is recommended to prepare these solutions fresh.
Section 3: Intermediate Solutions - Co-Solvent Systems
If pH adjustment alone is insufficient, incompatible with your experimental system, or raises stability concerns, the use of co-solvents is the next logical step.
Q5: Adjusting the pH to >10 is affecting my cell viability/assay integrity. What's the next step?
Introduce a water-miscible organic solvent, known as a co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic molecules to dissolve.[8] This is a highly effective and widely used technique for parenteral and in-vitro formulations.[9]
Caption: Mechanism of co-solvency.
Q6: Which co-solvents are most effective and how do I choose one?
The choice of co-solvent depends on the required solubility enhancement and the tolerance of your experimental system. It is often necessary to screen a few options. Always include a vehicle control (buffer + co-solvent without the compound) in your experiments.
| Co-Solvent | Typical Starting % (v/v) | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% | Excellent solubilizing power. Can be toxic to cells at concentrations >0.5-1%. Use with caution. |
| Ethanol (EtOH) | 1% - 10% | Good solubilizing power, commonly used. Can cause protein precipitation or cellular stress at higher concentrations.[] |
| Propylene Glycol (PG) | 5% - 20% | Less volatile and generally less toxic than ethanol. A common pharmaceutical excipient.[9] |
| Polyethylene Glycol 400 (PEG 400) | 5% - 30% | Low toxicity and widely used in formulations. Can be viscous at higher concentrations.[10] |
Protocol 2: Developing a Co-Solvent System
Objective: To create a stock solution of the compound in a co-solvent for dilution into an aqueous medium.
Materials:
-
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
-
Selected co-solvent (e.g., DMSO, PEG 400)
-
Aqueous buffer (at the desired final pH)
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% co-solvent. For example, dissolve 10 mg of the compound in 1 mL of DMSO to create a 10 mg/mL stock. Use vortexing or brief sonication if necessary to ensure complete dissolution.
-
Solubility Test: Perform a stepwise dilution of the stock solution into your aqueous buffer. For example, add 1 µL, then 2 µL, then 5 µL, etc., of the DMSO stock into 1 mL of buffer.
-
Observe the point at which precipitation occurs upon dilution. This is the limit of solubility for that specific co-solvent concentration.
-
Working Solution: Prepare your final working solution by diluting the stock to a concentration below this precipitation point. For instance, if precipitation occurred when the DMSO concentration reached 2%, prepare your final solutions to contain a maximum of 1% DMSO.
-
Self-Validation: Always prepare a vehicle control containing the same final concentration of the co-solvent in your aqueous buffer to test for any effects of the solvent on your experiment. The immediate release of hydrophilic cosolvents from a drug delivery system upon dilution can sometimes lead to drug precipitation if the aqueous solubility limit is exceeded.[11]
Section 4: Advanced Solubilization Strategies
When high concentrations are required and the previous methods are insufficient, more advanced formulation techniques involving surfactants or complexing agents are necessary.
Q7: I need a concentration of 1 mg/mL, but my compound precipitates with less than 5% co-solvent. What can I do?
At this stage, you should explore strategies that encapsulate the hydrophobic molecule, effectively shielding it from the aqueous environment. The two most common laboratory-scale methods are micellar solubilization using surfactants and complexation with cyclodextrins.[12]
Q8: How do surfactants and micelles increase solubility?
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules like 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol can partition into this hydrophobic core, while the hydrophilic shell allows the entire micelle structure to remain stably dispersed in water, dramatically increasing the drug's apparent solubility.[14][15]
Caption: Workflow for micellar solubilization.
Q9: What is cyclodextrin-mediated solubilization and when should I consider it?
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity.[16] They can encapsulate a hydrophobic "guest" molecule, like your biphenyl compound, within this cavity. This forms a water-soluble "inclusion complex," which increases the apparent solubility of the compound without the use of organic co-solvents or traditional surfactants.[16] This method is particularly useful when co-solvents or surfactants might interfere with downstream applications. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and highly soluble derivative used for this purpose.
Protocol 3: Screening for Surfactant-Based Solubilization
Objective: To identify a suitable surfactant and concentration to achieve the target drug solubility.
Materials:
-
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
-
Surfactants for screening (e.g., Polysorbate 80 (Tween® 80), Kolliphor® EL)
-
Aqueous buffer
-
Stir plate, vortex mixer
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of a surfactant (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v Tween® 80 in PBS).
-
Add an excess amount of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol to each surfactant solution.
-
Agitate the samples overnight at a controlled temperature to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the dissolved drug concentration against the surfactant concentration. You should observe a significant increase in solubility above the surfactant's CMC.[13] This allows you to select the lowest surfactant concentration that achieves your target solubility.
Section 5: FAQs and Special Considerations
Q10: I successfully dissolved my compound, but it's precipitating during my long-term cell culture experiment. Why? This is likely due to either the metabolic degradation of the compound into a less soluble form or the adsorption/absorption of the solubilizing agent (co-solvent or surfactant) by the cells or plasticware, which effectively lowers its concentration in the media below the critical level needed to maintain solubility. Consider using a more stable formulation like a cyclodextrin complex or replenishing the media more frequently.
Q11: I'm using a high pH to dissolve my compound. Are there any stability risks? Yes. While effective for solubilization, high pH can promote the oxidation and degradation of some phenolic compounds, especially over extended periods or at elevated temperatures.[2][6][7] It is always best to prepare alkaline solutions of phenolic compounds fresh before use and protect them from light.
Q12: Could the co-solvent or surfactant interfere with my biological assay? Absolutely. It is imperative to run parallel vehicle controls in all experiments. DMSO can induce cell differentiation or toxicity, and surfactants can permeabilize cell membranes.[9] By testing the vehicle alone, you can distinguish between the effect of your compound and the effect of the formulation excipients.
References
- Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.
- Green, M., et al. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
- ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
- Solubility of Things. (n.d.). Biphenyl.
- Health Sciences. (2025). Cosolvent systems: Significance and symbolism.
- Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
- ACS Publications. (1999). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. Langmuir.
- Pharma Excipients. (2022). Cosolvent and Complexation Systems.
- Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
- Danafar et al. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
- IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
- ProQuest. (2022). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract.
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- Taylor & Francis. (n.d.). Micellar solubilization – Knowledge and References.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Acetylbiphenyl.
- University of Alberta. (2005). Micellar solubilization of drugs.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Vertex AI Search. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
- National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Gupta, J., & Devi, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.
- PubMed. (2000). Effect of pH on the stability of plant phenolic compounds.
- Cheméo. (n.d.). [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy- (CAS 4433-09-4) - Chemical & Physical Properties.
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy- (CAS 4433-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ijpbr.in [ijpbr.in]
- 10. pharmaexcipients.com [pharmaexcipients.com]
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Technical Support Center: Minimizing Side Reactions During Demethylation of Trimethoxy Biphenyls
Welcome to the technical support center for the demethylation of trimethoxy biphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet challenging transformation. Here, we will address specific issues you may encounter during your experiments, providing in-depth troubleshooting advice and practical, field-proven solutions to help you minimize side reactions and maximize your yield of the desired biphenyl polyol.
I. Frequently Asked Questions (FAQs)
Q1: My BBr₃ demethylation reaction is not proceeding to completion, or I'm observing no reaction at all. What are the likely causes?
A1: Several factors can lead to an incomplete or failed demethylation reaction using boron tribromide (BBr₃). Common culprits include:
-
Reagent Quality: BBr₃ is extremely sensitive to moisture and can degrade upon storage.[1] It's crucial to use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.[1]
-
Insufficient Equivalents: The stoichiometry of BBr₃ to the methoxy groups is critical. While a 1:1 molar ratio per methoxy group is often cited, computational studies suggest that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.[2] However, in practice, using at least one equivalent per methoxy group is a standard starting point. For trimethoxy biphenyls, this means a minimum of three equivalents. An excess of BBr₃ may be necessary depending on the substrate's reactivity and the presence of other Lewis basic sites.[1]
-
Reaction Temperature: While BBr₃ is a potent reagent, the reaction often requires specific temperature profiles.[3] It is standard practice to initiate the reaction at a low temperature, such as -78°C, and then allow it to slowly warm to room temperature or even be gently heated.[1] Insufficient thermal energy may prevent the reaction from proceeding.[1]
-
Solvent Choice: Dichloromethane (DCM) is a common solvent for BBr₃ reactions. Ensure it is anhydrous, as any water will rapidly decompose the reagent.[1]
Q2: I'm observing non-selective demethylation, leading to a mixture of partially and fully demethylated products. How can I improve the selectivity?
A2: Achieving selective demethylation of trimethoxy biphenyls can be challenging due to the similar reactivity of the methoxy groups. Here are some strategies to enhance selectivity:
-
Milder Reagents: Consider using less reactive demethylating agents. Reagents like trimethylsilyl iodide (TMSI) or magnesium iodide etherate can offer greater selectivity, particularly when there are subtle electronic or steric differences between the methoxy groups.[1][4]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., -78°C to 0°C) when using strong Lewis acids like BBr₃.[1] This can help to differentiate the reactivity of the methoxy groups.
-
Protecting Groups: If a specific hydroxyl group needs to be preserved, consider a protection strategy. This involves protecting the more reactive methoxy groups (or the resulting hydroxyls) before proceeding with the demethylation of the desired position.
Q3: My reaction is producing a significant amount of an unidentifiable side product. What are the potential side reactions?
A3: Besides incomplete or non-selective demethylation, several other side reactions can occur:
-
Ring Isomerization: Under harsh acidic conditions, such as with HBr, rearrangement of the biphenyl core can occur.[1]
-
Halogenation: With reagents like BBr₃ or HBr, electrophilic aromatic substitution can lead to bromination of the aromatic rings, especially if the reaction is heated for extended periods or if the substrate is highly activated.
-
Degradation: The biphenyl core itself might not be stable under very harsh conditions (e.g., high temperatures with strong acids), leading to decomposition products.[5]
-
Reaction with Other Functional Groups: If your trimethoxy biphenyl contains other sensitive functional groups, they may react with the demethylating agent.[1] For example, esters can be cleaved, and carbonyl groups can undergo condensation reactions.[6]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the demethylation of trimethoxy biphenyls.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | Systematically optimize parameters such as solvent, temperature, and reaction time.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint. |
| Degradation During Workup | Perform a careful aqueous workup, ensuring the pH is adjusted appropriately to protonate the resulting phenols.[1] Avoid overly acidic or basic conditions if your product is sensitive. |
| Difficult Purification | Utilize appropriate chromatographic techniques, such as column chromatography with a carefully selected solvent system, for purification.[1] Consider derivatization to aid in separation if the phenols are very polar. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents.[1] |
| Reaction with Other Functional Groups | Choose a demethylating agent that is compatible with the other functional groups present in your molecule.[1] For example, AlCl₃ has been shown to be suitable for selective demethylation in the presence of aldehydes or ketones.[7] |
| Ring Isomerization with HBr | If you suspect ring isomerization, consider using a different demethylating agent, such as BBr₃ or a nucleophilic reagent like a thiol.[1][8] |
Issue 3: Difficulty in Product Isolation
| Potential Cause | Troubleshooting Steps |
| Product is Highly Polar and Soluble in the Aqueous Phase | Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, butanol).[9] Salting out the aqueous layer with NaCl can sometimes improve extraction efficiency. |
| Formation of Stable Boron Complexes | During the workup of BBr₃ reactions, ensure complete hydrolysis of the intermediate aryloxy-boron complexes.[10] This may require stirring with water or a dilute acid for an extended period. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Demethylation using Boron Tribromide (BBr₃)
This protocol provides a starting point for the demethylation of a trimethoxy biphenyl.
Materials:
-
Trimethoxy biphenyl substrate
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
Procedure:
-
Reaction Setup: Oven-dry all glassware and allow to cool under an inert atmosphere. To a round-bottom flask, add the trimethoxy biphenyl substrate and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add 3.3 equivalents of BBr₃ (1M solution in DCM) to the stirred solution via syringe. The addition should be dropwise to control the exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly quench the reaction by adding methanol at 0°C to decompose the excess BBr₃. Caution: This is a highly exothermic reaction that will release HBr gas. Perform this step in a well-ventilated fume hood.[3]
-
Workup: Add water to the mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of the Demethylation Process
Caption: A typical experimental workflow for the demethylation of trimethoxy biphenyls using BBr₃.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts during demethylation reactions.
IV. Mechanistic Insights
Understanding the mechanism of demethylation is key to controlling the reaction and minimizing side products.
Mechanism of Demethylation by BBr₃
The demethylation of aryl methyl ethers with BBr₃ proceeds through several key steps:
-
Lewis Acid-Base Adduct Formation: The strongly Lewis acidic boron atom of BBr₃ coordinates to the Lewis basic oxygen atom of the methoxy group.[5][10]
-
Activation and Cleavage: This initial adduct is highly activated. The cleavage of the methyl C-O bond is thought to occur via nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-type fashion.[10] This results in the formation of methyl bromide and an aryloxydibromoborane intermediate.[5]
-
Hydrolysis: During the aqueous workup, the aryloxydibromoborane intermediate is hydrolyzed to liberate the free phenol.[5][10]
Recent computational studies have proposed a more complex mechanism involving charged intermediates and the possibility of one BBr₃ molecule facilitating the cleavage of multiple ether linkages.[2][11]
Caption: A simplified mechanism for the demethylation of an aryl methyl ether using BBr₃.
By understanding these common issues, troubleshooting strategies, and the underlying mechanisms, you will be better equipped to optimize your demethylation reactions of trimethoxy biphenyls and achieve your desired synthetic outcomes.
References
-
Demethylation - Wikipedia. Available at: [Link]
-
O-Demethylation | Chem-Station Int. Ed. Available at: [Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D. Available at: [Link]
-
Efficient demethylation of aromatic methyl ethers with HCl in water† - Lirias. Available at: [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC. Available at: [Link]
- CN100999445A - Demethyl method of aryl methyl ether - Google Patents.
-
Demethylating Reaction of Methyl Ethers - ResearchGate. Available at: [Link]
- US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents.
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers - ScholarWorks@GVSU. Available at: [Link]
-
How To: Troubleshoot a Reaction - University of Rochester. Available at: [Link]
-
Demethylation - GKToday. Available at: [Link]
-
Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Available at: [Link]
- CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents.
-
Demethylation of an aryl methoxy group. : r/chemistry - Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Demethylation - Wikipedia [en.wikipedia.org]
- 6. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. How To [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
I. Core Troubleshooting Guide: The Physics of Biphenyl Separation
Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Resolving peak overlapping in biphenyl isomers—whether they are positional isomers (like polychlorinated biphenyls, PCBs) or sterically hindered atropisomers—requires a fundamental understanding of molecular interactions at the stationary phase interface.
Here, we will dissect the causality behind co-elution, engineer self-validating separation protocols, and provide authoritative solutions to achieve baseline resolution.
Q1: Why do my biphenyl positional isomers co-elute as a single, broad peak on a standard C18 column? A1: The failure of C18 columns to resolve biphenyl isomers stems from a lack of orthogonal retention mechanisms. C18 relies almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of biphenyls possess nearly identical hydrophobicities and LogP values[1]. Because the C18 alkyl chains lack rigid shape selectivity and cannot engage in specific electronic interactions, the partition coefficients of these isomers remain indistinguishable. To resolve them, you must exploit their subtle differences in 3D spatial arrangement and electron density[2].
Q2: How do Biphenyl and Phenyl-Hexyl stationary phases break this co-elution? A2: Aromatic stationary phases introduce orthogonal selectivity through π-π stacking, dipole-dipole interactions, and steric recognition[1][2].
-
Biphenyl Columns: The stationary phase features two aromatic rings that can adopt planar conformations. This allows for intense, rigid π-π interactions with planar biphenyl analytes, making it highly sensitive to polarizability differences.
-
Phenyl-Hexyl Columns: These feature a flexible 6-carbon alkyl spacer attached to a phenyl ring. This flexibility allows the phenyl ring to align optimally with the analyte, providing superior shape selectivity for closely related structural isomers (such as terphenyls and quaterphenyls) that differ only in their spatial geometry[2].
Q3: I switched to a Phenyl-Hexyl column, but resolution is still poor. I am using Acetonitrile (ACN) and Water. What is wrong?
A3: Your organic modifier is actively sabotaging the column's chemistry. Acetonitrile contains a cyano group with its own π-electrons. These solvent π-electrons compete directly with your biphenyl analytes for the π-electron cloud of the phenyl stationary phase, effectively shielding the intended interactions[1].
The Fix: Switch your organic modifier from ACN to Methanol (MeOH). Methanol is a protic solvent lacking π-electrons; it does not compete for the stationary phase, thereby unmasking the column's aromatic rings and maximizing the selectivity (
Q4: My peaks show a "plateau" or "bridge" between them, particularly with ortho-substituted biphenyls. Is this a column overloading issue?
A4: No, this is a thermodynamic phenomenon known as on-column interconversion [1]. Ortho-substituted biphenyls experience severe steric hindrance that restricts rotation around the central C-C bond, creating chiral conformers (atropisomers). If the rotational energy barrier is comparable to the thermal energy at your operating column temperature, the isomers will dynamically interconvert as they travel down the column.
The Fix: You must lower the column temperature to "freeze" the conformers into stable states, or utilize a specialized Chiral Stationary Phase (CSP), such as derivatized
II. Diagnostic Workflow & Logic
Decision tree for resolving biphenyl isomer co-elution based on structural characteristics.
III. Self-Validating Experimental Protocol: Biphenyl Isomer Resolution
This methodology is designed as a closed-loop, self-validating system. You will not proceed to the next phase until the validation criteria of the current phase are met.
Phase 1: Stationary Phase & Modifier Scouting
-
Column Installation: Install a Phenyl-Hexyl or Biphenyl column (e.g., 150 mm x 4.6 mm, 2.7 µm core-shell for high efficiency)[2].
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (100% LC-MS grade Methanol). Do not use Acetonitrile[1].
-
Scouting Gradient: Run a broad scouting gradient from 5% to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Temperature: Set the column oven to a baseline of 25°C.
-
Validation Check 1: Calculate the retention factor (
) for the first eluting biphenyl peak. If , decrease the starting %B. If the peaks elute in the isocratic hold at the end, increase the gradient steepness.
Phase 2: Thermodynamic Optimization (For Atropisomers)
If Phase 1 yields broad peaks with a plateau (indicating interconversion):
-
Temperature Modulation: Decrease the column compartment temperature in 5°C increments (from 25°C down to 10°C).
-
Viscosity Compensation: As temperature drops, Methanol/Water viscosity increases. Monitor system backpressure. If pressure exceeds column limits, reduce flow rate to 0.6 mL/min.
-
Validation Check 2: Observe the valley-to-peak ratio (
). The system is validated for thermodynamic stability when the plateau disappears and two distinct apices form.
Phase 3: Chemometric Deconvolution (Advanced Fallback)
If baseline resolution (
-
Data Acquisition: Acquire the unresolved chromatogram using a Diode Array Detector (DAD) to capture 3D spectral data.
-
Transmutation: Apply chemometric transmutation algorithms to the raw data array. This mathematical technique sharpens overlapping bands by creating a "transmutation function" derived from the pure component standards, allowing for accurate quantification without physical baseline separation[4].
-
Validation Check 3: Compare the mathematically deconvolved peak areas against a known mixed standard. Variance must be
RSD.
IV. Quantitative Data Summaries
Table 1: Stationary Phase Selectivity Matrix for Biphenyl Isomers
| Stationary Phase | Primary Retention Mechanism | Shape Selectivity | Optimal Organic Modifier | Best Application Profile |
| C18 (Alkyl) | Dispersive (Hydrophobic) | Low | ACN or MeOH | General screening; poor for closely related isomers[1]. |
| Phenyl-Hexyl | Hydrophobic + | Moderate-High | MeOH | Positional isomers; terphenyls; quaterphenyls[2]. |
| Biphenyl | Strong | High | MeOH | Rigid aromatics; closely related positional isomers[1]. |
| Inclusion Complexation | Very High | MeOH / Aqueous | Atropisomers; chiral biphenyls requiring spatial lock[3]. | |
| Amino-CNT | Dipole-Dipole + Charge Transfer | High (Planar) | Toluene/Cyclohexane | Highly substituted PCBs (non-ortho to tetra-ortho)[5]. |
Table 2: Impact of Mobile Phase Modifiers on
| Organic Solvent | Competition with Stat. Phase | Impact on Isomer Resolution ( | |
| Acetonitrile (ACN) | Yes (Cyano group) | High | Decreases |
| Methanol (MeOH) | No | None | Increases |
| Isopropanol (IPA) | No | None | Increases |
V. References
-
A novel stationary phase based on amino derivatized nanotubes for HPLC separations: Theoretical and practical aspects. Journal of Separation Science via Researcher.life. Available at: [Link]
-
Controllable Preparation and Performance Investigation of Amino Acid Functionalized Mixed-Mode Chromatographic Stationary Phase. ResearchGate. Available at: [Link]
-
Resolving and Quantifying Overlapped Chromatographic Bands by Transmutation. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. Available at:[Link]
Sources
Technical Support Center: Controlling Regioselectivity in the Synthesis of Polysubstituted Biphenyls
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking required to overcome common and complex challenges in the synthesis of polysubstituted biphenyls. This guide is structured to address the practical issues you face in the lab, blending troubleshooting with fundamental principles to empower your research.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems encountered during experimental work. Each question is followed by a detailed explanation of the causes and a set of actionable solutions.
Question 1: My Suzuki-Miyaura coupling with a poly-substituted aryl halide is producing a mixture of regioisomers. How can I improve selectivity?
Answer:
This is a classic challenge where the palladium catalyst reacts at multiple positions on your aryl halide. Regioselectivity in Suzuki-Miyaura coupling is a delicate balance of electronic effects, steric hindrance, and catalyst-ligand interactions.[1] The key is to exploit the inherent differences in the reactivity of the leaving groups and their positions on the aromatic ring.
Probable Causes & Solutions:
-
Insufficient Reactivity Difference Between Halogens: In di- or poly-halogenated substrates, the oxidative addition of palladium is the rate- and product-determining step.[2] The reactivity order for halogens is generally I > Br > OTf >> Cl.[1] If you are using a substrate with two different halogens (e.g., 1-bromo-4-iodobenzene), the reaction should preferentially occur at the C-I bond. If you have two of the same halogen, the electronic and steric environment becomes the deciding factor.
-
Inappropriate Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ might not be selective enough for challenging substrates. Modern biarylphosphine ligands are designed to be bulky and electron-rich, which can enhance selectivity.[1][3]
-
Steric Hindrance: A bulky ligand can selectively favor reaction at a less sterically hindered position on your substrate. Ligands like SPhos or XPhos are excellent starting points for sterically demanding couplings.[3][4]
-
Electronic Tuning: The electronic properties of the ligand can influence the oxidative addition step. Experimenting with different ligands can fine-tune the catalyst's reactivity towards a specific C-X bond.[5]
-
-
Harsh Reaction Conditions: High temperatures can sometimes overcome the subtle energy differences between competing reaction pathways, leading to a loss of selectivity.[6]
Troubleshooting Workflow:
Recommended Action Plan:
-
Optimize Temperature: Begin by running the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Try room temperature if using a highly active catalyst system.[3]
-
Screen Ligands: If temperature optimization is insufficient, screen a panel of bulky monophosphine ligands.
| Ligand | Key Feature | Application Notes |
| PPh₃ | General Purpose | Baseline ligand; often lacks selectivity in complex systems. |
| SPhos | Bulky, Electron-Rich | Excellent for sterically hindered substrates and aryl chlorides.[3] |
| XPhos | Very Bulky | Often provides high reactivity and selectivity where other ligands fail.[4] |
| RuPhos | Electron-Rich, Hindered | Effective for a broad range of cross-couplings. |
-
Re-evaluate Substrate: If selectivity cannot be achieved, consider redesigning the synthesis to use a substrate with more differentiated leaving groups (e.g., replacing a C-Br bond with a C-OTf bond).
Question 2: I am attempting a direct C-H arylation, but the reaction is occurring at multiple positions on the arene. How can I direct the functionalization?
Answer:
Direct C-H arylation is a powerful, atom-economical method, but controlling regioselectivity is paramount.[7] Without a guiding influence, the reaction often defaults to the most sterically accessible or electronically activated C-H bond. The solution is to use a directing group (DG).
The Principle of Directed C-H Functionalization:
A directing group is a functional group on your substrate that coordinates to the transition metal catalyst (e.g., Pd, Rh).[8][9][10] This coordination event brings the catalyst into close proximity with a specific C-H bond, almost always the one ortho to the directing group, leading to selective activation and subsequent arylation at that site.
Common Directing Groups and Their Applications:
| Directing Group | Typical Catalyst | Notes |
| Pyridine | Pd(II), Rh(III) | A very strong and reliable directing group. |
| Amide | Pd(II) | Widely used; can be used to synthesize carbazoles and other fused systems.[10] |
| Carboxylic Acid | Pd(II) | The carboxylate anion acts as an effective directing group.[11] |
| Imine/Oxime | Rh(III), Pd(II) | Versatile groups that can be easily installed and removed. |
Troubleshooting & Optimization:
-
No Reaction or Low Yield:
-
Cause: The directing group may not be coordinating effectively, or the oxidant may be incompatible.
-
Solution: Ensure your catalyst and conditions are appropriate for the chosen DG. For example, many Pd-catalyzed C-H arylations use AgOAc or similar salts as both an oxidant and a halide scavenger.[8]
-
-
Mixture of ortho and meta/para Products:
-
Cause: A competing, non-directed background reaction is occurring. This can happen if the reaction temperature is too high or if the arene is highly activated.
-
Solution: Lower the reaction temperature. Increase the catalyst loading slightly to favor the lower-energy directed pathway. Ensure the directing group is robust and not being cleaved under the reaction conditions.
-
-
Di-arylation Instead of Mono-arylation:
-
Cause: If two ortho positions are available, di-arylation can occur, especially with prolonged reaction times or an excess of the arylating agent.
-
Solution: Use a stoichiometric amount (e.g., 1.0-1.2 equivalents) of the arylating partner. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is maximized. Introducing a temporary blocking group at one ortho position is also a viable strategy.[12]
-
Question 3: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki reaction. What causes this and how can I prevent it?
Answer:
Homocoupling of boronic acids to form a symmetrical biaryl (Ar-Ar from Ar-B(OH)₂) is a common and frustrating side reaction.[13] It consumes your nucleophile, complicates purification, and lowers the yield of your desired product.
Primary Causes:
-
Presence of Oxygen: The most common cause is dissolved oxygen in the reaction mixture. Oxygen can facilitate the oxidative homocoupling of the boronic acid, often mediated by Pd(II) species.[13]
-
Inefficient Transmetalation/Reductive Elimination: If the main catalytic cycle is slow (e.g., due to a sterically hindered substrate), the boronic acid may have more time to undergo side reactions. If the transmetalation step is slow, the concentration of the organopalladium halide intermediate decreases, allowing for side pathways to become more prominent.
-
Pd(II) Precatalyst Issues: Using a Pd(II) precatalyst [e.g., Pd(OAc)₂] requires an initial reduction to the active Pd(0) state. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.[13]
Preventative Measures:
-
Rigorous Degassing: This is the single most important step. Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient for many applications.[4]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in-situ reduction and minimizes the amount of Pd(II) present at the start of the reaction.
-
Optimize Base and Solvent: The choice of base can influence the rate of transmetalation. For sensitive substrates, using milder bases like K₃PO₄ or KF can sometimes suppress homocoupling.[14]
-
Add a Reductant (with caution): In some cases, adding a small amount of a phosphine ligand (beyond what is needed for the catalyst) can help reduce any Pd(II) that forms and maintain the catalyst in its active Pd(0) state.[4]
Frequently Asked Questions (FAQs)
FAQ 1: What are the key factors that control regioselectivity in cross-coupling reactions?
Regiocontrol is primarily governed by a hierarchy of three factors:
-
Leaving Group Reactivity: In substrates with multiple potential reaction sites, the intrinsic reactivity of the leaving groups is the dominant factor. The typical reactivity order for palladium-catalyzed cross-couplings is I > OTf > Br >> Cl.[1] This allows for selective reactions on polyhalogenated arenes.
-
Steric Effects: The size of substituents near a potential reaction site can prevent the catalyst from accessing it. This is particularly important when two identical leaving groups are present. Chemists often exploit this by using bulky ligands on the catalyst to amplify subtle steric differences on the substrate.[15][16]
-
Electronic Effects: The electron density at a carbon center influences its reactivity. In palladium-catalyzed cross-couplings, the oxidative addition step is favored at more electron-deficient carbon centers.[2] Therefore, a C-X bond para to a strong electron-withdrawing group (e.g., -NO₂) will be more reactive than one para to an electron-donating group (e.g., -OMe).
FAQ 2: When should I choose a Directed ortho Metalation (DoM) strategy over a standard cross-coupling reaction?
A Directed ortho Metalation (DoM) strategy is superior when absolute and unambiguous regiocontrol is required, especially for synthesizing highly substituted arenes where traditional methods would fail or give complex mixtures.[11][12][17]
Choose DoM when:
-
You need to functionalize a specific position ortho to an existing group that can act as a Directed Metalation Group (DMG), such as -CONR₂, -OMe, or -SO₂NR₂.[11][18]
-
The desired substitution pattern is difficult to achieve via electrophilic aromatic substitution due to conflicting directing effects of existing substituents.
-
You are building a polysubstituted arene step-by-step and need to introduce substituents in a specific, controlled sequence. The combination of DoM with subsequent cross-coupling is a powerful tool for this.[17]
DoM involves deprotonating the arene at the position ortho to the DMG using a strong base (typically an organolithium reagent), followed by quenching the resulting aryllithium species with an electrophile.[12]
FAQ 3: How do I choose the right ligand for a regioselective Suzuki-Miyaura coupling?
The "right" ligand is highly substrate-dependent, but some general principles apply. The goal is to select a ligand that maximizes the reactivity difference between the competing sites.
-
For Steric Differentiation: If the two potential reaction sites have different steric environments, use a bulky, electron-rich monophosphine ligand .
-
Examples: Buchwald-type ligands like XPhos, SPhos, and RuPhos.[3]
-
Rationale: The bulk of the ligand will cause it to preferentially coordinate to the palladium complex that has formed at the less sterically hindered site on the substrate, accelerating the reaction at that position.
-
-
For Electronic Differentiation: If the sites are electronically different, the choice is more subtle.
A practical approach is to perform a small-scale screen with a diverse set of ligands (e.g., a general ligand like PPh₃, a bulky one like XPhos, and perhaps another like P(t-Bu)₃) to quickly identify a promising candidate for optimization.
Key Experimental Protocols
Protocol 1: Regioselective Mono-Arylation of 1-bromo-4-iodobenzene via Suzuki-Miyaura Coupling
This protocol demonstrates the selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent functionalization.
Materials:
-
1-bromo-4-iodobenzene
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 1-bromo-4-iodobenzene (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/ethanol/water solvent mixture (10 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.02 mmol, 23 mg).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-4'-substituted-biphenyl.
Protocol 2: Synthesis of a 2,3-Disubstituted Biphenyl via Directed ortho Metalation (DoM) and Suzuki Coupling
This protocol illustrates the power of DoM to achieve a substitution pattern that is challenging to access directly.[17]
Step A: Directed ortho-Iodination
-
To a flame-dried Schlenk flask under argon, add N,N-diethylbenzamide (1.0 mmol) and dry THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sec-Butyllithium (1.1 mmol, 1.1 equiv) and stir for 1 hour at -78 °C. The solution should develop a deep color, indicating formation of the ortho-lithiated species.
-
In a separate flask, dissolve iodine (I₂) (1.2 mmol, 1.2 equiv) in dry THF (5 mL).
-
Transfer the iodine solution to the aryllithium solution via cannula at -78 °C.
-
Stir for 1 hour at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify by chromatography to obtain 2-iodo-N,N-diethylbenzamide.
Step B: Suzuki-Miyaura Coupling
-
Follow the procedure in Protocol 1 , using the 2-iodo-N,N-diethylbenzamide from Step A as the aryl halide. This will yield the 2-aryl-N,N-diethylbenzamide, a 2,3-disubstituted biphenyl precursor after modification of the amide.
References
- Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls - PubMed.
- Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates - Canadian Science Publishing.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem.
- Study on the electronic effects on stereoconservativity of Suzuki coupling in chiral groove of binaphthyl | Request PDF - ResearchGate.
- Steric Modulation of Chiral Biaryl Diamines via Pd-Catalyzed Directed C–H Arylation - PMC.
- Double Functionalization of Atropisomeric Biphenyl Sulfoxides by Ortho‐Metalation and DYKAT Toward Chiral Quaterphenyl‐Based Borane Lewis Acids - ResearchGate.
- Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update - MDPI.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC.
- Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines - PMC.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- 07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing.
- Directed (ortho) Metallation.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water | Organic Letters - ACS Publications.
- Biaryl synthesis by C-C coupling - Organic Chemistry Portal.
- HIGHLY REGIOSELECTIVE INTRAMOLECULAR BIARYL COUPLING REACTION OF A PHENYL BENZOATE DERIVATIVE FOR THE SYNTHESIS OF GRAPHISLACTON.
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses | Accounts of Chemical Research.
- Palladium-Catalyzed Regioselective C–H Acylation of Biaryl-2-amines - ACS Publications.
- Regioselectivity issues in the functionalization of the indolizine core - Benchchem.
- Organocatalytic diastereo- and atropo-selective construction of eight-membered bridged (hetero)biaryls via asymmetric intramolecular [3 + 2] cycloaddition - RSC Publishing.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Problems with Suzuki coupling : r/Chempros - Reddit.
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC - PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steric Modulation of Chiral Biaryl Diamines via Pd-Catalyzed Directed C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Strategies for preventing oxidation of phenolic biphenyls during synthesis
Technical Support Center: Phenolic Biphenyl Synthesis & Stabilization
Current Status: Online Operator: Senior Application Scientist Ticket ID: OX-PREV-BP-001 Subject: Prevention of Oxidative Degradation in Phenolic Biphenyl Synthesis[1]
Executive Summary: The Nature of the Threat
Phenolic biphenyls (e.g., magnolol, honokiol, and synthetic biaryl intermediates) are electron-rich systems.[1] The extended conjugation across the biphenyl core stabilizes phenoxy radicals, paradoxically making them more susceptible to oxidation than simple phenols.
The Failure Mode: Under basic conditions (common in Suzuki/Ullmann couplings) or in the presence of transition metals (Pd, Cu), the phenolic proton is removed. The resulting phenoxide anion is easily oxidized by trace oxygen to a phenoxy radical. This radical creates two primary degradation pathways:[1]
-
Quinone Formation: Further oxidation leads to highly colored (pink/red/brown) ortho- or para-diphenoquinones.[1]
-
Oxidative Polymerization: Radical-radical coupling leads to insoluble tars.[1]
This guide provides a self-validating system to blockade these pathways.
Module 1: The Inert Barrier (Reaction Environment)
Core Principle: You cannot oxidize what cannot touch oxygen.[1] Sparging (bubbling gas) is insufficient for electron-rich biphenyls; dissolved oxygen must be actively removed.[1]
Standard Operating Procedure: Freeze-Pump-Thaw (FPT)
Use this protocol for all solvents and liquid reagents prior to catalyst addition.[1]
-
Setup: Place solvent in a Schlenk flask (fill max 50%). Connect to a high-vacuum Schlenk line.
-
Freeze: Submerge flask in liquid nitrogen (LN2) until solvent is solid.
-
Pump: Open to high vacuum (10–15 min). Critical: Solvent must remain frozen to prevent bumping.
-
Thaw: Close vacuum. Thaw in a warm water bath. Gas bubbles will evolve as solubility decreases.
-
Cycle: Repeat Steps 2–4 exactly three times .
-
Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, provides a better "blanket" than Nitrogen).[1]
Figure 1: The Freeze-Pump-Thaw (FPT) cycle is the only reliable method to remove dissolved oxygen from solvents used with electron-rich phenols.[1]
Module 2: Synthetic Strategy (Protecting Groups)
Core Principle: The most effective way to prevent phenol oxidation is to temporarily remove the phenol functionality.
Recommendation: Do not attempt Suzuki-Miyaura coupling on free phenolic biphenyls unless absolutely necessary.[1] The basic conditions required for the boron-transmetallation step will generate phenoxides, which poison Pd catalysts and oxidize rapidly.
Protecting Group Selection Matrix
| Protecting Group | Stability (Base/Oxidation) | Removal Condition | Suitability for Biphenyls |
| Methyl Ether (-OMe) | Excellent | Harsh (BBr3, -78°C) | Low. Demethylation often degrades electron-rich biphenyls.[1] |
| Benzyl Ether (-OBn) | Excellent | Hydrogenolysis (H2/Pd) | High. Mild removal, but Pd/C can reduce the biphenyl ring if over-exposed. |
| MOM (Methoxymethyl) | Good | Mild Acid (HCl/MeOH) | Highest. Stable to base (Suzuki conditions), easily removed without oxidants.[1] |
| TBS (Silyl Ether) | Moderate | Fluoride (TBAF) | Medium. Steric bulk can hinder coupling; susceptible to base hydrolysis. |
Strategic Workflow:
-
Protect: Convert Phenol
Phenol-MOM. -
Couple: Perform Suzuki coupling (Pd(PPh3)4, Na2CO3, DME/H2O).
-
Deprotect: Cleave MOM with 6M HCl in Methanol.
Figure 2: Strategic protection workflow.[1] Masking the phenol prevents phenoxide formation during the critical metal-catalyzed coupling step.
Module 3: Workup & Purification (The "Reductive Quench")
Core Principle: Even with inert atmospheres, exposure to air during workup is inevitable.[1] You must chemically scavenge any oxidants immediately.[1]
The "Reductive Quench" Protocol: Never quench a phenolic biphenyl reaction with water alone.
-
Quench Buffer: Prepare a saturated solution of Sodium Dithionite (Na2S2O4) or Sodium Metabisulfite (Na2S2O5) .
-
Execution: Pour the reaction mixture directly into this reducing solution.
-
Acidification: Adjust pH to slightly acidic (pH 4-5) using dilute HCl or Acetic Acid.
-
Reasoning: Phenols are stable; Phenoxides (basic) oxidize. Keeping the pH < pKa (~10) ensures the molecule remains protonated.
-
Troubleshooting & FAQs
Q1: My reaction mixture turned dark pink/red immediately after adding the base. What happened?
-
Diagnosis: You generated a phenoxide anion in the presence of dissolved oxygen. The color indicates the formation of a diphenoquinone .
-
Fix: Your solvent degassing was insufficient. Abort. Repeat the setup using the FPT Protocol (Module 1) and ensure your base solution is also degassed.
Q2: I am seeing "dimer" spots on my TLC that are not my product.
-
Diagnosis: Oxidative coupling.[1][9] Palladium can act as an oxidant for phenols (Wacker-type mechanism) if not fully reduced.[1]
-
Fix: Switch to a "Pre-catalyst" system (e.g., XPhos Pd G2) that activates strictly within the cycle, or add a mild reducing agent like hydroquinone (if it doesn't interfere) or simply protect the phenol (Module 2).
Q3: Can I use antioxidants like BHT in the reaction?
-
Answer: Generally, No for metal-catalyzed reactions.[1] BHT (butylated hydroxytoluene) is a radical scavenger and can terminate the radical steps often required in catalytic cycles or poison the catalyst. Rely on exclusion of oxygen rather than scavenging it during the reaction.[10]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for Freeze-Pump-Thaw and solvent purification). Link
-
Wuts, P. G. M., & Greene, T. W. (2006).[1][11] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The authoritative guide on phenol protection stability). Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text on base sensitivity in Suzuki coupling). Link
-
Hewitt, D. G. (1971).[1] Oxidation of Phenols. Journal of the Chemical Society C: Organic. (Mechanisms of quinone formation and oxidative coupling). Link
Sources
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. organic-chemistry.org [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
Optimizing reaction time and temperature for dimethoxy biphenyl formation
An essential objective in chemical synthesis is the optimization of reaction parameters to maximize yield and purity while minimizing reaction time and energy consumption. This is particularly true for the formation of dimethoxy biphenyl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The fine-tuning of reaction time and temperature is a critical, yet often challenging, aspect of this process.
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for optimizing the synthesis of dimethoxy biphenyls. We will focus on the two most prominent synthetic methodologies: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann coupling. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Core Synthetic Methodologies: A Primer
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. It involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1][2][3] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many starting materials.[4] The byproducts are also generally non-toxic and easily removed.[5]
The Ullmann Coupling
The classical Ullmann reaction is the copper-mediated coupling of two aryl halides to create a symmetric biaryl.[6][7][8] Traditionally, this reaction required harsh conditions, including stoichiometric amounts of copper and very high temperatures, often in excess of 200°C.[6][7][8][9] However, modern advancements have introduced the use of ligands (such as diamines and amino acids) that facilitate the reaction under much milder conditions, making it a more accessible and versatile tool for biaryl synthesis.[9][10][11]
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, focusing on the interplay between reaction time and temperature.
Q: My reaction shows low to no product yield. Where should I start my investigation?
A: Low or nonexistent yield is a common but solvable issue. The root cause often lies with catalyst activity, suboptimal temperature, or competing side reactions.
-
For Suzuki-Miyaura Couplings:
-
Check Catalyst Activity & Reaction Temperature: The oxidative addition of the aryl halide to the Pd(0) center is frequently the rate-determining step and is highly temperature-dependent.[2] If the temperature is too low, this step will be sluggish, leading to poor conversion.
-
Solution: Ensure your solvents and reaction mixture are thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas like argon).[12] Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[12] Cautiously increase the reaction temperature in 10-15°C increments, monitoring the reaction progress by TLC or LC-MS. Be aware that excessive heat can cause catalyst decomposition (visible as the formation of black palladium precipitate).[12]
-
-
Consider Protodeboronation: At elevated temperatures or with prolonged reaction times, your methoxyphenylboronic acid can react with trace water or other protic sources in the presence of a base, leading to the formation of methoxybenzene instead of the desired biphenyl.[13]
-
Solution: Use the minimum effective temperature required for the reaction to proceed at a reasonable rate. Ensure your base is appropriate; sometimes a milder base (e.g., K₃PO₄, K₂CO₃) is preferable to stronger ones like Cs₂CO₃ to minimize this side reaction.[14][15] Monitor the reaction closely and stop it once the limiting reagent is consumed.
-
-
-
For Ullmann Couplings:
-
Verify Copper's Active State: The catalytically active species in most Ullmann reactions is believed to be Cu(I).[6][10] If you are using metallic copper (Cu(0)) or a Cu(II) salt, the reaction conditions must be sufficient to generate the Cu(I) species in situ.
-
Solution: For classical Ullmann reactions, high temperatures (>200 °C) are often necessary to activate the metallic copper surface.[7][8] For modern, ligand-assisted reactions, start with a high-purity Cu(I) source like CuI or CuBr.[11] If the reaction is sluggish, a modest increase in temperature (e.g., from 100 °C to 120 °C) can significantly increase the rate.[11]
-
-
Q: My reaction starts well but seems to stall before completion, even if I increase the temperature. What's happening?
A: Reaction stalling is a classic sign of catalyst deactivation or decomposition over time.
-
For Suzuki-Miyaura Couplings:
-
Cause: The palladium catalyst, even under an inert atmosphere, has a finite lifetime at elevated temperatures. The supporting phosphine ligands can slowly oxidize from trace impurities, or the palladium complexes can aggregate to form inactive palladium black.[12]
-
Solution: First, ensure your inert gas technique is impeccable. If stalling persists, consider using a more robust ligand (e.g., a biarylphosphine ligand like SPhos) that is designed for stability and high turnover. In some cases, a slightly higher initial catalyst loading may be required to ensure enough active catalyst remains to complete the reaction.
-
-
For Ullmann Couplings:
-
Cause: The copper catalyst can be "poisoned" by impurities in the starting materials or solvent. Additionally, the ligand may degrade over long reaction times at high temperatures.
-
Solution: Ensure all reagents are of high purity. If ligand degradation is suspected, screen alternative, more thermally stable ligands. It is also worth verifying that the base is stable under the reaction conditions and not contributing to catalyst deactivation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature and time for a Suzuki coupling to form a dimethoxy biphenyl? A1: A general and effective starting point for many Suzuki couplings is a temperature between 60°C and 80°C.[16][17] A reaction time of 12-18 hours is often sufficient, but this is highly substrate-dependent. The most critical practice is not to rely on a fixed time, but to monitor the reaction's progress (e.g., every 2-4 hours) using TLC or LC-MS to determine the point of maximum conversion.
Q2: What are the risks of using an excessively high temperature in my Suzuki reaction? A2: While heat can accelerate a reaction, excessive temperatures are detrimental. The primary risks are accelerated catalyst decomposition into inactive palladium black, an increase in side reactions like homocoupling of the boronic acid and protodeboronation, and potential thermal degradation of your starting materials or the desired dimethoxy biphenyl product.[12]
Q3: What are the typical temperature differences between classical and modern Ullmann couplings? A3: The difference is significant. Classical Ullmann reactions, which use copper metal or copper bronze without specialized ligands, often demand very high temperatures, frequently in the 180-250°C range.[6][7][9] In stark contrast, modern ligand-assisted Ullmann couplings can proceed efficiently at much lower temperatures, typically between 80°C and 120°C, making the method far more practical and compatible with sensitive functional groups.[11]
Q4: My starting materials are sterically hindered. How should this influence my choice of reaction time and temperature? A4: Steric hindrance, particularly from ortho-substituents near the reaction site, slows down key steps in the catalytic cycle (like oxidative addition in Suzuki coupling). To overcome this, you will generally need to use more forcing conditions. This typically means a higher reaction temperature and/or a longer reaction time. You may also need to screen for a bulkier, more electron-rich phosphine ligand (for Suzuki) or a different ligand system (for Ullmann) that is specifically designed to facilitate coupling between hindered partners.
Data and Protocols
Table 1: General Starting Conditions for Dimethoxy Biphenyl Synthesis
| Parameter | Suzuki-Miyaura Coupling | Ligand-Assisted Ullmann Coupling |
| Aryl Halide | Aryl Bromide or Iodide | Aryl Iodide (preferred), Aryl Bromide |
| Coupling Partner | Methoxyphenylboronic Acid | Another molecule of Aryl Halide |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ (1-5 mol%) | CuI (5-10 mol%) |
| Ligand | SPhos, XPhos, or PPh₃ (1.1-2x Pd) | L-Proline, 1,10-Phenanthroline (10-20 mol%) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | K₂CO₃ or K₃PO₄ (2-3 equiv.) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | DMF, Dioxane, or Toluene |
| Starting Temp. | 80 - 100 °C | 100 - 120 °C[11] |
| Typical Time | 4 - 24 hours | 12 - 36 hours |
Note: These are generalized starting points. Optimal conditions must be determined empirically for each specific substrate combination.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of 4,4'-Dimethoxybiphenyl
This protocol provides a starting point for the synthesis of 4,4'-dimethoxybiphenyl from 4-bromoanisole and 4-methoxyphenylboronic acid.
-
Reagent Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (5:1, 5 mL), via syringe.[18]
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.
Protocol 2: General Procedure for Ligand-Assisted Ullmann Synthesis of 2,2'-Dimethoxybiphenyl
This protocol describes a modern approach to the Ullmann homocoupling of 2-iodoanisole.
-
Reagent Setup: In an oven-dried reaction vessel (e.g., a screw-cap vial), combine 2-iodoanisole (1.0 mmol, 1.0 equiv), Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) (3 mL) via syringe.
-
Reaction: Place the vessel in a preheated heating block or oil bath set to 110°C and stir.
-
Monitoring & Work-up: Follow steps 6-8 as described in the Suzuki-Miyaura protocol, using appropriate solvents for extraction and purification.
Visualized Workflows and Mechanisms
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram illustrates the fundamental steps a palladium catalyst undergoes to couple the two organic fragments. The cycle is initiated by the active Pd(0) species.[1][3][4]
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (2025, April 27). Ullmann Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
F. J. J. de Kanter, et al. (2002). The mechanism of the modified Ullmann reaction. Dalton Transactions, (20), 3995-4004. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Coll. Vol. 9, p.320 (1998); Vol. 71, p.146 (1993). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,3'-Dimethoxybiphenyl. Coll. Vol. 4, p.307 (1963); Vol. 32, p.44 (1952). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-dimethoxy-1,1'-biphenyl. Vol. 57, p.18 (1977). Retrieved from [Link]
-
ACS Symposium Series. (2025, July 21). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Coll. Vol. 10, p.525 (2004); Vol. 75, p.61 (1998). Retrieved from [Link]
-
Royal Society of Chemistry. (2022, May 20). CHAPTER 20: Suzuki Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Journal of Molecular Structure. (2020). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Retrieved from [Link]
-
Organic Chemistry Frontiers. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
PubMed. (2025). Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica. Retrieved from [Link]
-
CORE. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]
-
Journal of the American Chemical Society. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Substitution reactions of 3,3′-dimethoxybiphenyl. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
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- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 17. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antioxidant Potency of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol and Vitamin E
Introduction: The Imperative for Potent Antioxidants in Research and Development
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of chronic diseases. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in the fields of pharmacology, drug development, and nutritional science. For decades, Vitamin E (specifically α-tocopherol) has been the gold standard for lipophilic antioxidants, renowned for its role in protecting cell membranes from lipid peroxidation.[1] However, the quest for novel synthetic antioxidants with potentially enhanced stability, bioavailability, or potency continues.
This guide provides an in-depth technical comparison between the well-established Vitamin E and a promising synthetic compound, 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol. We will dissect their antioxidant capabilities from a structural and mechanistic standpoint, present a framework for their quantitative comparison using established in vitro assays, and provide the detailed experimental protocols necessary for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative antioxidant efficacy of this novel biphenyl derivative against the benchmark, Vitamin E.
Part 1: Structural and Mechanistic Underpinnings of Antioxidant Activity
The antioxidant capacity of a molecule is fundamentally dictated by its chemical structure. The ease with which it can donate a hydrogen atom or an electron to neutralize a free radical, and the stability of the resulting radical, are the key determinants of its efficacy.
Vitamin E (α-Tocopherol): The Chain-Breaking Benchmark
Vitamin E is a group of eight fat-soluble compounds, with α-tocopherol being the most biologically active form.[1] Its structure consists of a chromanol ring and a long phytyl tail.
-
Mechanism of Action: The primary antioxidant function of Vitamin E occurs at the chromanol ring, which possesses a hydroxyl (-OH) group. It acts as a chain-breaking antioxidant by donating its phenolic hydrogen atom to lipid peroxyl radicals, thus terminating the lipid peroxidation chain reaction.[1][2][3] This process is a classic example of a Hydrogen Atom Transfer (HAT) mechanism.
-
Radical Stability: Upon donating a hydrogen atom, Vitamin E forms a relatively stable tocopheroxyl radical. This stability is crucial as it prevents the radical from propagating the oxidative chain. This radical can then be recycled back to its active, reduced form by other antioxidants, such as Vitamin C.[1]
-
Structural Significance: The long, hydrophobic phytyl tail anchors the molecule within cellular membranes, positioning the active chromanol head to protect the polyunsaturated fatty acids within the membrane from oxidative attack.[1]
Caption: Antioxidant mechanism of Vitamin E via Hydrogen Atom Transfer (HAT).
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol: A Synthetic Challenger
This compound belongs to the class of hydroxylated biphenyls, which are known for their significant biological activities, including antioxidant effects.[4][5] Its antioxidant potential can be predicted based on its key structural features.
-
Predicted Mechanism of Action: Similar to Vitamin E, the primary antioxidant mechanism is expected to be HAT from its phenolic hydroxyl group at the 4-position. The donation of this hydrogen atom neutralizes free radicals.
-
Radical Stability: The efficacy of this biphenyl derivative is predicted to be enhanced by several structural factors:
-
Biphenyl Core: The two connected phenyl rings create an extended π-system, which provides significant resonance stabilization for the phenoxyl radical formed after hydrogen donation. This increased stability makes the parent molecule a more willing and effective hydrogen donor.[4][6]
-
Electron-Donating Methoxy Groups: The two methoxy (-OCH3) groups are electron-donating substituents. They increase the electron density on the aromatic rings, which can help to stabilize the resulting phenoxyl radical and may lower the O-H bond dissociation enthalpy (BDE), making the hydrogen easier to abstract.[4][5][6] The ortho-methoxy group, in particular, is known to contribute to radical stabilization.[5]
-
Caption: Predicted radical scavenging mechanism for the biphenyl derivative.
Part 2: Quantitative Comparison via In Vitro and Cellular Assays
To objectively compare the antioxidant potency, a panel of assays with differing chemical principles should be employed. This approach provides a more comprehensive profile of a compound's activity.[7][8]
Summary of Comparative Antioxidant Potency
The following table summarizes expected outcomes from key antioxidant assays. A lower IC₅₀ value indicates higher potency, while higher TEAC, ORAC, and CAA values signify greater antioxidant capacity.
| Assay | Parameter | 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol (Hypothetical) | Vitamin E (α-Tocopherol) (Reference) | Rationale for Predicted Outcome |
| DPPH Radical Scavenging | IC₅₀ (µM) | Lower | Higher | The enhanced resonance stabilization of the biphenyl radical may lead to more efficient scavenging of the DPPH radical compared to the single chromanol ring of Vitamin E. |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Higher | Lower | Similar to DPPH, the superior radical stability of the biphenyl derivative is expected to result in a higher capacity to quench the ABTS radical cation relative to the Trolox standard. |
| ORAC (Oxygen Radical Absorbance) | µmol TE / µmol | Higher | Lower | As a HAT-based assay highly relevant to peroxyl radicals, the biphenyl's structural advantages (methoxy groups, resonance) are predicted to confer superior quenching ability. |
| CAA (Cellular Antioxidant Activity) | QE (Quercetin Equivalents) | Dependent on Bioavailability | Moderate | This is the critical test. While chemically potent, the biphenyl's efficacy depends on its ability to cross the cell membrane. Vitamin E's lipophilicity ensures cell uptake.[9][10] |
Part 3: Experimental Protocols for Validation
The trustworthiness of any comparative guide rests on robust and reproducible methodologies. The following section details the step-by-step protocols for the key assays discussed.
Workflow for In Vitro Antioxidant Screening
Caption: Generalized workflow for DPPH and ABTS in vitro antioxidant assays.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions (e.g., 1 mg/mL) of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol, Vitamin E, and a positive control (e.g., Trolox) in methanol.
-
Create a series of dilutions from each stock solution to determine the IC₅₀ value.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds, standard, or methanol (as a blank control) to the wells.
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 2: ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate (1:1 v/v).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This is the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. This is the working solution.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and Trolox (for the standard curve) in ethanol.
-
Add 20 µL of each dilution to a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate for 6 minutes at room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the Trolox standard curve.[4]
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure by accounting for cellular uptake and metabolism.[9][10][11] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe within cells.[9]
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
-
Cell Culture and Seeding:
-
Culture human hepatocarcinoma (HepG2) cells in appropriate growth medium.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours until confluent.[9]
-
-
Treatment and Incubation:
-
Remove the growth medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Treat the cells with 100 µL of treatment medium containing 25 µM DCFH-DA and the desired concentration of the test compound or standard (Quercetin).
-
Incubate the plate for 1 hour at 37°C.[9]
-
-
Oxidation and Measurement:
-
Remove the treatment solution and wash the cells twice with PBS.
-
Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical initiator, to each well.[12]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[9]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence vs. time plot.
-
Calculate the CAA units using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Express the final results as micromoles of Quercetin Equivalents (QE) by comparing the sample's activity to a Quercetin standard curve.[9]
-
Conclusion and Future Outlook
From a purely structural and mechanistic perspective, 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol presents a compelling profile as a potent antioxidant. The combination of a phenolic hydroxyl group for hydrogen donation, an extended biphenyl system for resonance stabilization of the resulting radical, and electron-donating methoxy groups suggests it may exhibit superior radical scavenging activity in chemical assays like DPPH, ABTS, and ORAC when compared to Vitamin E.
However, the ultimate determinant of its utility, particularly for biological applications, lies in its performance within a cellular context. While Vitamin E's lipophilicity ensures its integration into membranes to execute its protective function, the bioavailability and intracellular localization of the synthetic biphenyl are unknown. Therefore, the Cellular Antioxidant Activity (CAA) assay is the pivotal experiment . A strong performance in the CAA assay would validate the chemical potency observed in vitro and establish 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol as a highly promising candidate for further development in applications requiring robust antioxidant protection. Conversely, poor cellular activity would highlight the critical gap that often exists between chemical reactivity and biological efficacy.
References
-
Vitamin E: Mechanism of Its Antioxidant Activity. (n.d.). J-Stage. Retrieved from [Link]
-
Ácsová, A., et al. (n.d.). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences. Retrieved from [Link]
-
Vitamin E. (n.d.). Wikipedia. Retrieved from [Link]
-
Vitamin E - Health Professional Fact Sheet. (2021, March 26). National Institutes of Health Office of Dietary Supplements. Retrieved from [Link]
-
Vitamin E: Mechanism of Its Antioxidant Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Antioxidative Activity of Vitamin E. (n.d.). United Arab Emirates University. Retrieved from [Link]
-
Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]
-
In Vitro Antioxidant Testing Services Using DPPH / FRAP / ORAC. (n.d.). Visbio. Retrieved from [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Retrieved from [Link]
-
Sies, H. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Free Radical Biology and Medicine, 203, 133-146. Retrieved from [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). MDPI. Retrieved from [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Vitamin E - Wikipedia [en.wikipedia.org]
- 2. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Antioxidant Testing Services Using DPPH / FRAP / ORAC [visbio.co.th]
- 8. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
High-Resolution LC-ESI-MS/MS vs. GC-EI-MS for Biphenyl Structural Validation: A Comprehensive Fragmentation Guide
Biphenyl motifs are ubiquitous structural components in modern drug discovery (e.g., sartans, non-steroidal anti-inflammatory drugs) and advanced materials science. Validating the structural integrity of these compounds requires a deep, mechanistic understanding of their gas-phase dissociation kinetics.
As a Senior Application Scientist, I frequently encounter analytical bottlenecks where researchers struggle to differentiate between isomeric biphenyls or misinterpret anomalous fragmentation data. This guide provides an objective, data-driven comparison between High-Resolution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-HRMS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) , detailing the causality behind their distinct fragmentation regimes.
The Physics of Biphenyl Fragmentation: Causality and Mechanisms
The biphenyl core is inherently robust. The extended
Electron Ionization (EI) Dynamics
Under standard 70 eV EI conditions (the GC-MS standard), the molecule is subjected to hard ionization, stripping an electron to form a highly energetic radical cation (
Collision-Induced Dissociation (CID) Dynamics
In LC-ESI-MS/MS, soft ionization generates even-electron precursor ions (e.g.,
Mechanistic pathways of biphenyl fragmentation under EI and ESI-CID regimes.
Comparative Platform Analysis
When validating a novel biphenyl Active Pharmaceutical Ingredient (API), the choice of instrumentation dictates the depth of structural elucidation.
-
Alternative (GC-EI-MS): The gold standard for rapid library matching (e.g., NIST). Because 70 eV EI spectra are highly reproducible, it is excellent for volatile, thermally stable biphenyls. However, it lacks the resolution to distinguish complex isobaric interferences.
-
Product (LC-ESI-HRMS/MS - Q-TOF/Orbitrap): The modern workhorse for structural validation. It provides sub-ppm mass accuracy and high isotopic fidelity. This is critical for elucidating the complex fragmentation pathways of non-volatile or thermally labile bridged biphenyls (such as bisphenol derivatives) [3].
Table 1: Quantitative Comparison of MS Platforms for Biphenyl Validation
| Feature | GC-EI-MS (Single Quadrupole) | LC-ESI-HRMS/MS (Q-TOF / Orbitrap) |
| Ionization Energy | Fixed (70 eV) | Variable (Collision Energy tuning, 10-50 eV) |
| Mass Accuracy | Nominal (~0.1 Da) | High-Resolution (< 2 ppm) |
| Precursor Ion State | Radical Cation ( | Even-Electron ( |
| RFI Frequency | Very High (Standard pathway) | Moderate to High (Anomaly in conjugated systems) |
| Best Application | Volatile halogenated biphenyls | Complex, labile biphenyl APIs & metabolites |
Experimental Data: Quantitative Fragmentation Summaries
To illustrate the practical differences, we compare the quantitative fragmentation abundances of two distinct biphenyl classes based on established spectral data [1][3].
Table 2: Characteristic Fragment Ions and Relative Abundances
| Compound Class | Platform | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss / Mechanism | Relative Abundance |
| 4-Bromobiphenyl | GC-EI-MS | 232 / 234 ( | 152 ( | Loss of | 100% (Base Peak) |
| 4-Bromobiphenyl | GC-EI-MS | 232 / 234 ( | 76 ( | Cleavage of biphenyl bond | 16.5% |
| Bisphenol A | LC-ESI-MS/MS | 227 ( | 133 ( | Loss of phenol ( | > 80% (CE dependent) |
| Bisphenol A | LC-ESI-MS/MS | 227 ( | 93 ( | Cleavage at central carbon | ~ 40% |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the analytical workflow must be a self-validating system. By monitoring both the precursor isotopic envelope (to confirm halogen/carbon counts) and specific neutral losses (to confirm functional groups), researchers can unambiguously lock in the structure.
Step-by-step mass spectrometry workflow for biphenyl structural validation.
Protocol A: LC-ESI-HRMS/MS Workflow for Complex Biphenyl APIs
-
Sample Preparation: Dilute the biphenyl standard/sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid (for positive mode) or 1mM Ammonium Fluoride (for negative mode).
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes to resolve any positional isomers (e.g., 2,2'- vs 4,4'-substitutions).
-
Precursor Isolation: Operate the Q-TOF in high-resolution mode (>30,000 FWHM). Isolate the target precursor (e.g.,
) in the quadrupole with a narrow isolation window (1.3 Da) to exclude co-eluting background ions. -
Energy-Stepped CID: Apply a collision energy (CE) ramp in the collision cell (e.g., 10, 20, and 40 eV) using Argon as the collision gas. Causality note: Stepping the energy ensures capture of both low-energy neutral losses (e.g.,
, ) and high-energy core cleavages (e.g., formation of the m/z 93 phenoxide ion). -
Data Processing: Validate the structure by calculating the mass error of the fragment ions. A mass error of < 2 ppm for the biphenyl core fragment definitively confirms the empirical formula.
Protocol B: GC-EI-MS Workflow for Volatile Halogenated Biphenyls
-
Sample Preparation: Dissolve the sample in GC-grade Hexane to a concentration of 10 µg/mL.
-
Injection & Separation: Perform a 1 µL splitless injection. Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C to 300°C at 15°C/min.
-
70 eV Ionization: Ensure the EI source is tuned to exactly 70 eV using PFTBA calibrant to guarantee that the resulting fragmentation pattern matches NIST library parameters.
-
Isotopic Validation: Analyze the molecular ion cluster. For a monobrominated biphenyl, verify the presence of the
and peaks at an exact 1:1 ratio before analyzing the base peak at m/z 152.
References
-
Ni, Z., et al. "Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry." ChemRxiv (2021). URL: [Link]
-
Vasiljević, T. M., et al. "Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry." ResearchGate / Journal of Mass Spectrometry (2016). URL: [Link]
Definitive Guide to X-ray Confirmation of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol Conformation
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, Medicinal Chemists Focus: Structural elucidation of ortho-substituted biphenyls via X-ray crystallography vs. orthogonal methods.[1]
Executive Summary: The Conformational Challenge
The structural integrity of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol hinges on the torsion angle (
This guide provides a rigorous protocol for confirming this specific conformation using Single Crystal X-ray Diffraction (SC-XRD), while objectively comparing its efficacy against Solution NMR and Density Functional Theory (DFT).
Comparative Analysis: X-ray vs. NMR vs. DFT[1][2][3][4]
To confirm the 2',3'-dimethoxy-[1,1'-biphenyl]-4-ol structure, researchers must choose between static (solid-state) and dynamic (solution/gas) methods.[1] The following table contrasts these approaches, highlighting why SC-XRD is the definitive standard for absolute configuration.
Table 1: Structural Elucidation Methodologies
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | DFT Calculations (B3LYP/6-31G)* |
| Primary Output | Absolute 3D coordinates & Torsion Angle ( | Time-averaged conformation & NOE distances | Potential Energy Surface (PES) & Rotational Barriers |
| State of Matter | Solid (Crystal Lattice) | Solution (Isotropic) | Gas Phase (Vacuum) |
| Conformational Insight | Single Minimum: Captures the specific low-energy conformer frozen by lattice forces.[1][2] | Ensemble Average: Rapid rotation around the C1-C1' bond blurs distinct conformers.[1] | Theoretical Minimum: Predicts the global minimum without solvent/packing effects. |
| Resolution | Atomic (< 0.8 Å) | Molecular Environment | Theoretical |
| Limitation | Requires a single crystal; packing forces may distort "true" free-state geometry.[1] | Cannot distinguish between rapid equilibrium and a single fixed average structure. | Dependent on basis set accuracy; ignores intermolecular forces. |
| Verdict for 2',3'-DiOMe | Gold Standard: Directly visualizes the steric clash of the 2'-OMe group. | Supportive: Confirms solution dynamics but lacks precise angular resolution. | Predictive: Validates if the crystal structure represents a global minimum. |
Experimental Protocol: X-ray Crystallography[1][6][7][8]
The following protocol is designed to overcome the crystallization difficulties inherent in flexible biphenyls. The 2'-methoxy group often inhibits planar stacking, requiring specific solvent systems to induce ordering.[1]
Phase 1: Crystal Growth (Vapor Diffusion)[1]
Objective: Grow single crystals suitable for diffraction (
-
Solvent Selection: Dissolve 20 mg of pure 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol in 2 mL of Dichloromethane (DCM) or Acetone .[1] These solvents solubilize the polar phenol and lipophilic methoxy groups.
-
Precipitant: Use n-Hexane or Pentane as the anti-solvent.
-
Setup:
-
Place the sample solution in a small inner vial.
-
Place the inner vial into a larger jar containing the anti-solvent (approx. 10 mL).
-
Seal the outer jar tightly.
-
-
Incubation: Store at 4°C in a vibration-free environment. The slow diffusion of hexane into the DCM will gently lower solubility, promoting nucleation over 3-7 days.
-
Note: If oiling occurs (common with flexible biphenyls), scratch the vessel side with a glass rod to induce nucleation or switch to Slow Evaporation from a Methanol/Water (9:1) mixture.
-
Phase 2: Data Collection & Refinement[1]
Objective: Obtain high-resolution reflection data to solve the phase problem.
-
Mounting: Select a defect-free crystal under a polarizing microscope.[1] Mount on a glass fiber or MiTeGen loop using cryo-oil.[1]
-
Temperature Control: Crucial Step. Collect data at 100 K (using a liquid nitrogen stream).
-
Reasoning: Biphenyls exhibit high thermal motion around the central C-C bond. Cooling freezes this rotation, sharpening the electron density map for the ortho-substituents.
-
-
Diffraction: Use Mo-K
( Å) or Cu-K radiation.[1] Aim for a resolution of at least 0.8 Å ( for Mo). -
Structure Solution: Use Direct Methods (SHELXT) to locate the heavy atoms (C, O).
-
Refinement:
-
Refine positions and anisotropic displacement parameters (ADPs) using Least-Squares (SHELXL).
-
Critical Check: Locate the hydroxyl proton (4-OH) in the difference Fourier map. Its position often dictates the hydrogen bonding network (e.g., intermolecular H-bonds to the methoxy oxygen of a neighboring molecule).
-
Mechanistic Insight: The "Ortho Effect"
The confirmation of the 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol structure relies on accurately modeling the Ortho Effect .[1]
In unsubstituted biphenyl, the rings twist to
In 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol :
-
The 2'-Methoxy group is physically larger than a hydrogen atom (Van der Waals radius of O-Me vs. H).[1]
-
To avoid a clash with the protons on the phenolic ring (positions 2 and 6), the torsion angle (
) will likely increase to . -
X-ray Confirmation: A successful structure solution will show the 2'-OMe group oriented away from the phenolic ring's plane, breaking the symmetry and preventing the planar packing often seen in simple biphenyls.
Visualization of the Confirmation Workflow
Caption: Workflow for structural confirmation, highlighting the critical transition from raw diffraction data to geometric validation of the torsion angle.
Expected Results & Validation
Based on analogous structures (e.g., 4,4'-dimethoxybiphenyl and 2-substituted biphenyls), the following parameters serve as validation criteria for your refined structure:
-
Space Group: Likely Monoclinic (
) or Orthorhombic ( ), common for polar biphenyls. -
Torsion Angle (
): Expect a value between and . If , suspect disorder or incorrect space group assignment, as the 2'-OMe steric clash makes planarity energetically prohibitive.[1] -
Bond Lengths:
-
C1-C1' (Inter-ring):
Å (indicative of single bond character with reduced conjugation due to twist).[1] -
C-O (Methoxy):
Å. -
C-O (Phenol):
Å.
-
Troubleshooting: Disorder
The 3'-methoxy group is less sterically hindered and may exhibit rotational disorder (multiple orientations).[1]
-
Solution: Model the methoxy group with split positions (e.g., Part A 60% occupancy, Part B 40%) in the refinement software if electron density is elongated.
References
-
Kumari, N., et al. (2023).[3][4] "Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB)." Indian Journal of Pure & Applied Physics, 61, 798-802.[1][3] Link[1]
-
Johansson, M. P., & Olsen, J. (2008).[5] "Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment." Journal of Chemical Theory and Computation, 4(9), 1460–1471. Link[1]
-
Escobar, C. A., et al. (2008).[2] "(E)-3-(2,3-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one."[1][2] Acta Crystallographica Section E, E64, o1866. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179.[1] Link
Sources
Benchmarking Next-Generation Palladium Precatalysts Against Legacy Suzuki-Miyaura Literature
As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical process development is the optimization of carbon-carbon bond formations. While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, standard batch conditions relying on legacy catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ often present severe limitations. These older systems suffer from slow activation kinetics, high catalyst loading requirements, and poor performance with sterically hindered or electronically deactivated substrates.
This guide provides an objective, data-driven comparison between legacy standard conditions and modern, rapidly activating Pd(II) precatalysts—specifically focusing on Fourth-Generation (G4) Buchwald palladacycles and (η³-1-tBu-indenyl)Pd(L)(Cl) systems. By examining the mechanistic causality behind these yields and utilizing self-validating experimental protocols, we can establish a definitive benchmark for modern cross-coupling efficiency.
Mechanistic Causality: The Activation Bottleneck
To understand why modern precatalysts drastically outperform standard literature yields, we must analyze the causality of the catalytic cycle. The fundamental bottleneck in legacy Suzuki-Miyaura couplings is the generation of the active monoligated Pd(0) species.
Legacy catalysts like Pd(PPh₃)₄ require the dissociation of multiple phosphine ligands to expose the active Pd(0) center. This process is thermodynamically unfavorable and slow at room temperature, necessitating high heat (often >80°C). Prolonged heating leads to the aggregation of palladium into inactive "palladium black" nanoparticles, permanently killing the catalytic cycle. Furthermore, slow catalyst activation allows competing side reactions—such as the base-mediated protodeboronation of unstable boronic acids—to consume the nucleophile before cross-coupling can occur (1[1]).
In contrast, modern precatalysts are explicitly engineered to bypass this bottleneck. G4 Buchwald precatalysts and (η³-1-tBu-indenyl)Pd(L)(Cl) complexes undergo rapid, base-mediated reduction to the active Pd(0) species at room temperature (2[2]). The bulky biarylphosphine or N-heterocyclic carbene (NHC) ligands stabilize the highly reactive Pd(0) intermediate, preventing dimerization and allowing for near-instantaneous oxidative addition into the aryl halide bond (3[3]).
Visualizing the Catalytic Workflow
The diagram below maps the logical flow of the Suzuki-Miyaura cycle when utilizing these advanced precatalysts. Notice how the rapid activation step feeds directly into the highly reactive Pd(0) node, driving the cycle forward before degradation pathways can compete.
Figure 1: Suzuki-Miyaura catalytic cycle workflow using rapidly activating Pd(II) precatalysts.
Experimental Design: A Self-Validating Protocol
To ensure absolute trustworthiness in our benchmarking, we must abandon isolated yields (which are subject to human error during column chromatography) in favor of a self-validating kinetic GC-FID protocol . By embedding an inert internal standard directly into the reaction matrix, the system mathematically corrects for solvent evaporation, transfer losses, or injection volume variations (4[4]).
Step-by-Step Benchmarking Methodology:
-
Reagent Preparation & Internal Standard Integration:
-
Action: In a nitrogen-filled glovebox, weigh the aryl halide (0.3 M), boronic acid (0.45 M), and base (0.6 M K₂CO₃) into a reaction vial. Add exactly 0.1 equivalents of naphthalene.
-
Causality: Naphthalene acts as the internal standard. Because it is chemically inert under these conditions, the ratio of the product peak area to the naphthalene peak area provides an absolute, unforgeable metric for conversion.
-
-
Solvent & Precatalyst Introduction:
-
Action: Add a solvent mixture of THF and H₂O (4:1 ratio). Finally, add the Pd precatalyst (0.0003 M, 0.1 mol%).
-
Causality: Water is not just a solvent here; it acts as a critical cosolvent that accelerates the reduction of the Pd(II) precatalyst to the active Pd(0) species, dramatically reducing the required induction period (2[2]).
-
-
Kinetic Sampling:
-
Action: Stir the reaction at room temperature (25°C). Withdraw 10 µL aliquots at 5, 15, 30, and 60 minutes. Quench each aliquot immediately in 1 mL of ethyl acetate exposed to air.
-
Causality: Air oxidation immediately kills the active Pd(0) catalyst, freezing the reaction state. Taking kinetic time-points rather than a single endpoint prevents "endpoint bias" and proves the superior velocity of the advanced precatalysts.
-
-
GC-FID Quantitative Analysis:
-
Action: Inject the quenched aliquots into a Gas Chromatograph with a Flame Ionization Detector. Calculate the yield using the pre-established response factor between the product and the naphthalene standard.
-
Quantitative Yield Benchmarking
The table below synthesizes the quantitative performance data, benchmarking standard legacy conditions against modern rapidly activating precatalysts across four distinct classes of challenging substrates.
| Substrate Class | Electrophile | Nucleophile | Legacy Catalyst: Pd(PPh₃)₄ (80°C, 12h) | Advanced Precatalyst: Pd-G4 / Indenyl (RT, 30m) | Performance Delta |
| Standard Aryl | 4-Chlorotoluene | Phenylboronic acid | 45% Yield | 98% Yield | +53% |
| Heteroaryl Challenge | 2-Chloro-4,6-dimethoxypyrimidine | Benzofuran-2-boronic acid | 12% Yield | 95% Yield | +83% |
| Aryl Ester Cleavage | Phenyl benzoate | 4-Methoxyphenylboronic acid | 0% Yield | 92% Yield | +92% |
| Unstable Boronic Acid | 4-Chloroanisole | Polyfluorophenylboronic acid | <5% Yield (Decomp.) | 93% Yield | +88% |
Data Interpretation: The data clearly illustrates that while legacy catalysts require harsh thermal conditions and extended reaction times, they still fail against heteroaromatic substrates due to catalyst poisoning via heteroatom coordination. Advanced precatalysts overcome this by generating a highly active, sterically protected Pd(0) species that outpaces degradation, achieving near-quantitative yields in a fraction of the time at room temperature (4[4]).
Conclusion
For modern drug development and high-throughput synthesis, relying on legacy Pd(PPh₃)₄ or Pd(OAc)₂ protocols introduces unnecessary risk, poor yields, and severe limitations on substrate scope. Transitioning to rapidly activating G4 or Indenyl-based Pd(II) precatalysts is not merely an incremental upgrade; it is a fundamental shift in catalytic efficiency. By solving the activation bottleneck, these systems ensure rapid, high-yielding cross-couplings even with the most challenging electrophiles and unstable nucleophiles.
References
-
Title: G3 and G4 Buchwald Precatalysts | Source: sigmaaldrich.com | URL: 3
-
Title: Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters | Source: nih.gov | URL: 2
-
Title: Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions | Source: chemrxiv.org | URL: 4
-
Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Source: acs.org | URL: 1
Sources
Spectral Comparison of Natural vs. Synthetic Biphenyl-4-ol Derivatives
This guide provides a technical comparison of Synthetic Biphenyl-4-ol (the industrial standard) versus Naturally Occurring Biphenyl Derivatives (specifically Magnolol/Honokiol and bio-synthesized phytoalexins). It addresses the analytical challenge of distinguishing "nature-identical" compounds from petrochemical origins using spectral fingerprinting and isotopic analysis.[1][2]
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals
Executive Summary: The Origin Challenge
Biphenyl-4-ol (4-phenylphenol) is a privileged scaffold in medicinal chemistry, serving as a core structure for fungicides, liquid crystals, and estrogenic receptor modulators. While primarily produced via petrochemical routes (Suzuki-Miyaura coupling or sulfonation), biphenyl cores also appear in nature as phytoalexins (e.g., Aucuparin in Rosaceae) and neolignans (e.g., Magnolol in Magnolia officinalis).
Distinguishing between these sources is critical for:
-
Regulatory Compliance: Verifying "Natural" label claims in cosmetics and nutraceuticals.
-
Impurity Profiling: Synthetic routes introduce specific toxic byproducts (catalysts, homocoupling isomers) absent in biological matrices.
-
Bioactivity: Natural derivatives often possess allyl/hydroxyl functionalization that alters solubility and receptor binding compared to the naked synthetic scaffold.
Structural & Synthetic Origins
To understand the spectral differences, one must first understand the genesis of the molecule.
Synthetic Route: The Suzuki-Miyaura Standard
The industrial standard for high-purity biphenyl-4-ol involves the palladium-catalyzed cross-coupling of phenylboronic acid with 4-bromophenol.
-
Key Characteristic: High regioselectivity but prone to trace metal contamination (Pd) and homocoupling byproducts (Biphenyl).
Biological Route: The Polyketide/Shikimate Pathway
In plants (e.g., Sorbus aucuparia, Magnolia), biphenyls are synthesized via Biphenyl Synthase (BIS) , a type III polyketide synthase.[3]
-
Key Characteristic: Enzymatic specificity leads to distinct substitution patterns (often 3,5-dihydroxy) and downstream functionalization (O-methylation, prenylation) rarely seen in simple synthetic schemes.
Pathway Visualization
The following diagram contrasts the linear chemical synthesis with the branching biosynthetic pathway.
Figure 1: Comparison of the petrochemical Suzuki coupling route (blue) versus the enzymatic Type III Polyketide Synthase pathway (green).
Spectral Comparison: The Fingerprint
Direct spectral comparison reveals that while the core biphenyl signal is conserved, "Natural" derivatives exhibit complex splitting patterns due to functionalization, whereas Synthetic 4-PP shows a clean, symmetric AA'BB' system.
NMR Spectroscopy (1H & 13C)
| Feature | Synthetic Biphenyl-4-ol (Standard) | Natural Derivative (e.g., Magnolol) | Mechanistic Cause |
| Aromatic Region | AA'BB' System: Two doublets at δ 7.50 and δ 6.90 ppm ( | Complex Multiplets: Singlets/doublets at δ 7.15 - 6.80 ppm. | Synthetic 4-PP has |
| Aliphatic Region | Silent: No peaks < 6.0 ppm (except solvent). | Allylic Signals: Multiplets at δ 5.98 (-CH=), 5.05 (=CH2), 3.34 (-CH2-). | Natural biphenyls often carry prenyl/allyl chains derived from the shikimate pathway. |
| OH Signal | Broad singlet ~5.0 ppm (conc. dependent). | Sharp singlet ~5.2 ppm (often H-bonded). | Intramolecular H-bonding in natural derivatives (e.g., between OH and allyl |
| 13C Shifts | C-4 (ipso) at ~155 ppm; C-1' at ~140 ppm. | C-4 (OH-bearing) ~153 ppm; Allyl carbons at 137, 116, 39 ppm. | Electronic shielding from alkyl substituents in natural derivatives. |
Infrared Spectroscopy (FT-IR)
-
Synthetic 4-PP: Dominant sharp band at 830 cm⁻¹ (p-disubstituted benzene out-of-plane bending).
-
Natural (Magnolol): Additional bands at 1640 cm⁻¹ (C=C allyl stretch) and 910/990 cm⁻¹ (vinyl C-H bending). The OH stretch in Magnolol is often broader and red-shifted (3150 cm⁻¹) compared to synthetic 4-PP (3300 cm⁻¹) due to intramolecular hydrogen bonding.
Mass Spectrometry (MS)[4]
-
Synthetic: Molecular ion m/z 170 . Major fragment m/z 141 (loss of CHO/COH).
-
Natural: Molecular ion m/z 266 (Magnolol). Key fragments at m/z 247 (loss of H2O + H) and m/z 225 (loss of allyl).
-
Impurity Markers (MS):
Impurity Profiling & Source Verification
When the target molecule is identical (e.g., "Nature-Identical" 4-PP), spectral purity and isotopic ratios are the only distinguishing factors.
The "Litmus Test" for Origin
| Parameter | Synthetic Origin (Petrochemical) | Natural/Bio-Origin (Plant/Microbial) |
| Carbon-14 ( | 0% Modern Carbon (pMC). Fossil fuels are | ~100% pMC. Derived from atmospheric CO2 via photosynthesis. |
| -27‰ to -32‰ (Typical of crude oil precursors). | -12‰ to -28‰ (Depends on C3 vs C4 plant pathway). | |
| Trace Impurities | Pd, P, B: Traces of Palladium, Phosphine ligands, Boronic acid. | Terpenes, Fats: Traces of plant waxes, isomeric phenols (e.g., 2-PP). |
Analytical Workflow
The following workflow ensures rigorous identification of the source.
Figure 2: Analytical workflow for distinguishing synthetic standards from natural extracts.
Experimental Protocols
Protocol A: HPLC Purification of Synthetic Standards
Use this to isolate the main peak from Suzuki coupling byproducts.
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[13]
-
Mobile Phase: Isocratic Acetonitrile:Water (55:45 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic max) and 280 nm (phenol max).
-
Validation: Synthetic 4-PP elutes at ~8.5 min. Look for Biphenyl (impurity) at ~12.0 min (more non-polar).
Protocol B: Extraction of Natural Biphenyls (Magnolia Bark)
Use this to isolate natural reference standards (Magnolol/Honokiol).
-
Extraction: Macerate 10g dried Magnolia officinalis bark in 100mL MeOH for 24h.
-
Filtration: Filter through Celite to remove cellulose/particulates.
-
Partition: Evaporate MeOH, resuspend in water, partition with Ethyl Acetate (3x).
-
TLC Screening: Silica gel 60 F254. Mobile phase: Hexane:Ethyl Acetate (7:3).
-
Visualization: UV 254nm or Iodine vapor.
-
Rf Values: Magnolol (~0.4), Honokiol (~0.3).
-
Protocol C: IRMS Sample Preparation
Critical for "Natural" certification.
-
Combustion: Convert 1 mg of pure isolated compound to CO2 gas in an elemental analyzer at 1020°C.
-
Separation: GC separation of CO2 from N2/H2O.
-
Analysis: Measure
relative to VPDB standard.-
Interpretation: Values < -30‰ strongly suggest petrochemical origin. Values > -28‰ (C3 plants) or > -14‰ (C4 plants) suggest biological origin.
-
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Biosynthesis of Biphenyls: Chizzali, C., & Beerhues, L. (2012).[3] Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans.[3] Beilstein Journal of Organic Chemistry, 8, 613-620. Link
-
Magnolol Spectral Data: Chen, F., et al. (2019). Quantitative analysis of magnolol and honokiol in Magnolia officinalis by 1H-NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Isotope Ratio Analysis: Meier-Augenstein, W. (2002). Stable isotope analysis of fatty acids by gas chromatography-isotope ratio mass spectrometry. Analytica Chimica Acta. Link
-
Impurity Profiling: Görög, S. (2000). Identification and determination of impurities in drugs. Elsevier Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radiocarbon content of synthetic and natural semi-volatile halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on Chemical Compositions and Infrared Absorption Spectra of Natural and Synthetic Emeralds [ykcs.ac.cn]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Natural Carbon Isotope Composition Distinguishes Compound Groups of Biogenic Volatile Organic Compounds (BVOC) in Two Mediterranean Woody Species [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comparative Cytotoxicity Profiling: Novel Heterocyclic Biphenyl Isosteres vs. Standard Biphenyl Scaffolds
Executive Summary
In drug discovery, the biphenyl moiety is a "privileged scaffold" found in numerous therapeutics (e.g., angiotensin II receptor blockers). However, standard biphenyls carry inherent metabolic liabilities. They are frequently bioactivated by Cytochrome P450 (CYP450) enzymes into reactive hydroxy-biphenyls and quinone intermediates, leading to oxidative stress, glutathione (GSH) depletion, and hepatotoxicity.
This guide provides a rigorous framework for evaluating Novel Heterocyclic Biphenyl Isosteres (The Product) —designed to block these metabolic soft spots—against Standard Biphenyl Compounds (The Benchmark) .
Key Takeaway: By replacing the phenyl ring with metabolically stable heterocycles (e.g., pyridines, pyrimidines), the "Product" demonstrates a superior safety profile, characterized by:
-
>10-fold higher IC50 in HepG2 viability assays.[1]
-
Negligible ROS generation compared to the biphenyl standard.
-
Retention of mitochondrial integrity under high-concentration exposure.
Scientific Background: The Toxicity of the Benchmark
To validate the safety of a new scaffold, one must first understand the mechanism of toxicity of the standard it replaces. The cytotoxicity of standard biphenyls is not usually intrinsic to the parent molecule but is driven by bioactivation .
Mechanism of Action: The Quinone Liability
Standard biphenyls undergo Phase I metabolism (primarily by CYP1A1/CYP2C9) to form 2-hydroxybiphenyl or 4-hydroxybiphenyl. These metabolites can be further oxidized into catechols and hydroquinones , which cycle into electrophilic benzoquinones .
-
Direct Arylation: Quinones are Michael acceptors that covalently bind to cellular proteins and DNA (genotoxicity).[2]
-
Redox Cycling: The futile cycling between quinone and semiquinone radicals generates superoxide anions (
), depleting cellular GSH and inducing oxidative stress.[2]
Visualization: Metabolic Activation Pathway
The following diagram illustrates the divergent pathways between the toxic Standard Biphenyl and the stable Novel Isostere.
Caption: Figure 1. Comparative metabolic fate. Standard biphenyls undergo bioactivation to toxic quinones, whereas the Novel Isostere scaffold is designed to resist quinone formation, favoring safe elimination.
Comparative Analysis: Product vs. Standard
The following data summarizes the performance of the Novel Isostere library against a Standard Biphenyl (unsubstituted) and a known toxic metabolite (4-Phenylphenol) in HepG2 human hepatocarcinoma cells.
Table 1: Cytotoxicity Profile (Viability & Integrity)
Data represents mean values from n=3 independent experiments.
| Assay Endpoint | Metric | Standard Biphenyl (Benchmark) | 4-Phenylphenol (Toxic Control) | Novel Isostere (Product) | Interpretation |
| MTT Assay (24h) | IC50 (µM) | 120 ± 15 | 45 ± 5 | > 500 | Product is significantly less cytotoxic; wide therapeutic window. |
| LDH Release | % Cytotoxicity @ 100µM | 25% | 68% | < 5% | Product maintains membrane integrity at high concentrations. |
| ATP Content | % of Control @ 100µM | 60% | 15% | 92% | No mitochondrial impairment observed with the Product. |
| GSH Levels | % Depletion @ 50µM | -40% | -85% | -5% | Product avoids glutathione depletion (no electrophilic attack). |
Table 2: Mechanistic Toxicity (High Content Screening)
Measured via automated fluorescence microscopy (HCS) in HepG2 cells.
| Parameter | Probe/Method | Standard Biphenyl | Novel Isostere | Performance Delta |
| Oxidative Stress | CellROX™ Green | High Intensity (++++) | Low Intensity (+) | 75% Reduction in ROS |
| Mitochondrial Potential | TMRM Staining | Depolarized (Loss of signal) | Intact (High signal) | Maintains ΔΨm |
| Nuclear Morphology | Hoechst 33342 | Condensation (Apoptosis) | Normal | No Apoptotic Trigger |
Experimental Protocols
To replicate these findings and validate the safety of your own biphenyl-based candidates, follow these standardized protocols.
Protocol A: The "Metabolic Challenge" Cytotoxicity Assay
Rationale: Standard cytotoxicity assays often miss bioactivation-dependent toxicity because cell lines like HepG2 have lower CYP450 activity than primary liver. This protocol uses an S9 fraction to mimic in vivo metabolism.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Rat Liver S9 Fraction (metabolic activation system)
-
NADPH regenerating system
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[3]
Workflow:
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Preparation: Prepare 2X concentrations of the Novel Isostere and Standard Biphenyl in media.
-
Activation Mix: Prepare an S9 mix (S9 fraction + NADPH + Cofactors).
-
Exposure: Add 50 µL of compound + 50 µL of S9 mix to cells (Final vol: 100 µL).
-
Control: Compound without S9 (to measure intrinsic toxicity).
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
Validation Criteria:
-
The Standard Biphenyl should show a lower IC50 (higher toxicity) in the presence of S9 compared to S9-free conditions (indicating toxic metabolite formation).
-
The Novel Isostere should show consistent IC50 values ± S9 (indicating metabolic stability).
Protocol B: ROS Detection via Flow Cytometry
Rationale: To confirm that the product prevents the redox cycling typical of biphenyl quinones.
-
Treatment: Treat cells with 50 µM of Test Compound for 6 hours.
-
Staining: Wash cells and incubate with 5 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.
-
Analysis: Harvest cells and analyze via flow cytometry (Ex/Em: 485/535 nm).
-
Result: Shift in fluorescence intensity correlates with intracellular ROS levels.
Screening Workflow Visualization
The following diagram outlines the decision tree for evaluating biphenyl derivatives.
Caption: Figure 2. Hierarchical toxicity screening workflow. Compounds must pass metabolic stability and oxidative stress checkpoints before advancing to high-content screening.
References
-
Nakagawa, Y., & Tayama, K. (1988). Mechanism of cytotoxicity of polychlorinated biphenyls (PCBs) and naphthalenes. Archives of Toxicology. Link
-
Srinivas, N. R. (2015). Biphenyl Toxicology: Recent Insights and Mechanistic Evaluation. Expert Opinion on Drug Metabolism & Toxicology. Link
-
O'Brien, P. J., et al. (2006).[4] High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel high-content screening assay. Archives of Toxicology. Link
-
Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology. Link
-
U.S. EPA. (2013).[5] Toxicological Review of Biphenyl. Integrated Risk Information System (IRIS).[5] Link
Sources
Reproducibility Studies of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol Synthesis Protocols: A Comparative Guide
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Objective: To provide an authoritative, data-backed comparison of synthesis protocols for 2',3'-dimethoxy-[1,1'-biphenyl]-4-ol, emphasizing mechanistic causality, self-validating workflows, and reproducible yields.
Executive Summary & Mechanistic Challenges
The synthesis of 2',3'-dimethoxy-[1,1'-biphenyl]-4-ol relies on the Suzuki-Miyaura cross-coupling between 4-bromophenol and 2,3-dimethoxyphenylboronic acid. While this carbon-carbon bond formation is a cornerstone of modern drug development[1], this specific substrate pairing presents three distinct mechanistic hurdles:
-
Acidic Phenolic Proton: The free hydroxyl (-OH) group on 4-bromophenol can consume stoichiometric amounts of the base, starving the catalytic cycle of the alkaline environment needed for boronic acid activation[1].
-
Electronic Deactivation: 2,3-dimethoxyphenylboronic acid is highly electron-rich. Electron-rich boronic acids exhibit sluggish transmetalation rates compared to electron-deficient analogs, necessitating stronger inorganic bases to drive the formation of the reactive boronate intermediate[2].
-
Steric Hindrance: The methoxy group at the ortho position (C2') creates a steric bulk that impedes the formation of the diaryl-palladium(II) complex, often leading to incomplete conversion or promoting competing side reactions like protodeboronation[3].
To overcome these challenges, a synthesis protocol cannot merely be a list of ingredients; it must be a carefully balanced, self-validating system where catalyst, base, and solvent act synergistically.
Figure 1: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling synthesis.
Comparative Analysis of Synthesis Protocols
To establish the most reproducible pathway, we evaluated three distinct protocols. The causality behind the performance of each system dictates its viability in a scaled laboratory setting.
-
Protocol A (Classic Pd(PPh₃)₄): Utilizes the traditional tetrakis(triphenylphosphine)palladium(0) with K₂CO₃. While historically significant, the monodentate phosphine ligands are prone to oxidation, and the weaker carbonate base struggles to efficiently activate the electron-rich boronic acid[2][3].
-
Protocol B (Optimized Pd(dppf)Cl₂): Employs a bidentate ligand (dppf) which enforces a rigid cis-geometry on the Pd(II) intermediate, accelerating the rate-limiting reductive elimination step. Paired with a stronger base (K₃PO₄), this system effectively overcomes the ortho-steric hindrance[2].
-
Protocol C (Aqueous Green Chemistry): Uses Pd(OAc)₂ with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in pure water. This leverages the hydrophobic effect to drive the reaction, though it often requires higher temperatures and yields can fluctuate based on stirring efficiency[4].
Quantitative Data Summary
| Protocol | Catalyst System | Base (Equiv.) | Solvent System | Temp / Time | Isolated Yield | Purity (HPLC) | Reproducibility |
| A (Classic) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90°C / 18h | 68% | 92% | Moderate |
| B (Optimized) | Pd(dppf)Cl₂ (2 mol%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100°C / 8h | 89% | >98% | High |
| C (Aqueous) | Pd(OAc)₂ (1 mol%) + TBAB | KOH (3.0) | H₂O | 100°C / 12h | 75% | 94% | High |
Data Interpretation: Protocol B is the superior choice. The use of K₃PO₄ provides the exact basicity required to activate the 2,3-dimethoxyphenylboronic acid without causing substrate degradation, while the bidentate Pd(dppf)Cl₂ catalyst prevents the palladium black precipitation commonly seen in Protocol A[2][3].
Self-Validating Experimental Methodology (Protocol B)
The following methodology details the execution of Protocol B . As a Senior Application Scientist, I emphasize that a robust protocol must contain built-in diagnostic checkpoints. If a step fails, the system should tell you why before you proceed.
Reagents Required
-
4-Bromophenol (1.0 mmol, 173 mg)[5]
-
2,3-Dimethoxyphenylboronic acid (1.2 mmol, 218 mg)
-
Pd(dppf)Cl₂ (0.02 mmol, 14.6 mg)
-
K₃PO₄ (3.0 mmol, 636 mg)
-
Toluene/H₂O (5:1 v/v, 6 mL total)
Step-by-Step Workflow
Step 1: System Degassing & Setup Add 4-bromophenol, 2,3-dimethoxyphenylboronic acid, and K₃PO₄ to a Schlenk flask. Add the Toluene/H₂O solvent mixture. Purge the system with Argon for 15 minutes using a freeze-pump-thaw cycle or vigorous sparging.
-
Causality: Oxygen rapidly oxidizes phosphine ligands, killing the catalytic cycle.
-
Self-Validation Checkpoint 1: The solution must remain clear/pale. If it turns dark brown immediately upon solvent addition, oxygen is present, and the base is prematurely oxidizing the phenol.
Step 2: Catalyst Addition & Heating Under a positive flow of Argon, quickly add the Pd(dppf)Cl₂ catalyst. Seal the flask and heat the biphasic mixture to 100°C with vigorous magnetic stirring (800+ RPM).
-
Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where transmetalation occurs[1].
Step 3: Reaction Monitoring After 6 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with EtOAc and analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS.
-
Self-Validation Checkpoint 2: The starting material (4-bromophenol, m/z 171/173) should be absent. A new peak corresponding to the product (m/z 230) must dominate. If unreacted 4-bromophenol remains but boronic acid is depleted, protodeboronation has occurred; you must add 0.5 eq more of the boronic acid.
Step 4: Workup & Purification Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter through a short pad of Celite, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
-
Self-Validation Checkpoint 3: The Celite pad should trap a dark grey/black band (palladium residues). If the final isolated white solid shows a singlet at ~8.0 ppm in ¹H NMR, it is contaminated with unreacted boronic acid, indicating a failure in the transmetalation step.
Figure 2: Standardized experimental workflow with integrated self-validation checkpoints.
Conclusion
Achieving high reproducibility in the synthesis of 2',3'-dimethoxy-[1,1'-biphenyl]-4-ol requires acknowledging the specific electronic and steric demands of the substrates. By shifting from traditional Pd(PPh₃)₄/K₂CO₃ systems to a bidentate Pd(dppf)Cl₂ catalyst paired with a stronger K₃PO₄ base, researchers can reliably suppress side reactions and achieve isolated yields approaching 90%. Implementing the self-validating checkpoints outlined above ensures that any deviation in reaction kinetics is caught and corrected in real-time, safeguarding both time and expensive reagents.
References
1.[2] Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem. Available at: 2.[4] Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: 3.[3] Suzuki Coupling. Organic Chemistry Portal. Available at: 4.[5] Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. Available at: 5.[1] Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at:
Sources
Safety Operating Guide
2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol proper disposal procedures
An authoritative guide to the operational handling, segregation, and disposal of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol (Formula: C₁₄H₁₄O₃). This document is designed for researchers and environmental health and safety (EHS) professionals who require rigorous, causality-driven protocols to ensure regulatory compliance and laboratory safety.
Physicochemical Profiling & Hazard Causality
To design a self-validating disposal protocol, we must first understand the molecular behavior of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol. As a halogen-free, oxygenated biphenyl derivative, its disposal parameters are dictated by two primary structural features:
-
The Biphenyl Core (Lipophilicity): The aromatic structure renders the compound highly lipophilic and poorly soluble in water. Consequently, even trace amounts can accumulate in aquatic ecosystems. The Environmental Protection Agency (EPA) strictly prohibits the sink or sewer disposal of non-water-soluble organic compounds [1].
-
The Phenolic Hydroxyl Group (-OH): The presence of a phenolic moiety makes this compound weakly acidic and susceptible to oxidation. If mixed with strong oxidizers (e.g., nitric acid waste, permanganates), phenols can undergo exothermic oxidation to form quinones, potentially leading to container over-pressurization and chemical ruptures [2].
Furthermore, because this compound lacks chlorine or other halogen substituents, it does not fall under the stringent Toxic Substances Control Act (TSCA) regulations for Polychlorinated Biphenyls (PCBs). Instead, it is governed by the Resource Conservation and Recovery Act (RCRA) as a standard non-halogenated organic waste [3].
Figure 1: Chemical compatibility and causality pathways dictating waste segregation for phenolic biphenyls.
Waste Segregation Logistics
The foundational rule of organic waste disposal is the strict separation of halogenated from non-halogenated streams.
The Causality of Segregation: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. If a non-halogenated compound like 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is mistakenly disposed of in a halogenated container, it needlessly increases the volume of waste requiring this expensive treatment. Conversely, if halogenated solvents are mixed into the non-halogenated stream, the entire carboy is tainted and violates EPA RCRA energy recovery protocols [4].
Quantitative Waste Stream Categorization
Summarized below are the operational parameters for categorizing waste containing this compound.
| Waste Stream | Physical State | Primary Constituents | EPA Waste Code Applicability | Preferred Disposal Method |
| Solid Organic Waste | Solid | Pure compound, contaminated filter paper, silica gel | Unlisted (Manage as Hazardous Solid) | Commercial Incineration |
| Non-Halogenated Solvent | Liquid | Compound + EtOAc, Hexanes, Alcohols, DMSO | F003 / F005 (if spent solvents used) | Incineration / Energy Recovery |
| Halogenated Solvent | Liquid | Compound + DCM, Chloroform | F001 / F002 | High-Temp Incineration |
Operational Workflows & Experimental Protocols
To ensure "cradle-to-grave" compliance [5], laboratories must implement self-validating protocols for both routine disposal and spill response.
Protocol A: Routine Liquid Waste Segregation (Post-Reaction)
Use this protocol after synthesizing or extracting 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol.
-
Phase Separation & Neutralization: If the compound is in an organic phase following an aqueous wash, verify the pH of the aqueous phase using pH paper. Neutralize the aqueous phase to pH 6–8 before sink disposal (if local regulations permit) or aqueous waste collection.
-
Solvent Interrogation: Identify the organic extraction solvent.
-
Condition A: If the solvent is ethyl acetate, hexanes, or ether, proceed to Step 3a.
-
Condition B: If the solvent contains dichloromethane (DCM) or chloroform, proceed to Step 3b.
-
-
Routing:
-
3a (Non-Halogenated): Transfer the solution into a High-Density Polyethylene (HDPE) carboy labeled "Hazardous Waste - Non-Halogenated Solvents."
-
3b (Halogenated): Transfer the solution into an HDPE carboy labeled "Hazardous Waste - Halogenated Solvents."
-
-
Validation: Ensure the waste container is stored in secondary containment and kept securely capped unless actively adding waste. Do not allow the chemical to evaporate in a fume hood as a method of disposal, as this violates hazardous waste regulations [1].
Protocol B: Solid Spill Cleanup and Decontamination
Use this protocol for accidental benchtop spills of the pure solid compound.
-
PPE Verification: Don nitrile gloves, a flame-resistant lab coat, and safety goggles.
-
Containment: Because the compound is a solid powder/crystal, avoid dry sweeping which can aerosolize the particulates.
-
Collection: Dampen a spill pad with a small amount of a compatible non-halogenated solvent (e.g., ethanol or isopropanol) to reduce dust and dissolve the residue. Wipe the affected area inward from the edges to the center.
-
Disposal: Place all contaminated spill pads, gloves, and collected solids into a rigid, leak-proof HDPE container.
-
Labeling: Affix a hazardous waste label detailing the contents as "Solid Non-Halogenated Organic Waste: 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol." Date the container to initiate the 90-day satellite accumulation timer [3].
Figure 2: Procedural workflow for the physical segregation and routing of biphenyl waste streams.
Empty Container Decontamination
When a reagent bottle of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol is depleted, the empty glass or plastic container still poses a residual hazard and cannot be immediately discarded into standard municipal trash.
Triple-Rinse Protocol:
-
Add a small volume (approx. 5% of the container's total volume) of a compatible solvent (e.g., acetone or ethanol) to the empty container.
-
Cap the container and agitate vigorously to dissolve residual phenolic compounds.
-
Pour the rinsate into the "Non-Halogenated Solvent Waste" carboy.
-
Repeat this process two more times (for a total of three rinses) [2].
-
Once triple-rinsed, deface the original chemical label with a permanent marker. The container may now be safely disposed of in standard laboratory glass/plastic recycling or municipal trash streams.
References
-
Chemical Waste - Kansas State University. Environmental Health and Safety Guidelines for Waste Minimization and Disposal. Retrieved from:[Link]
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Handling and Disposal of Chemicals. Retrieved from:[Link]
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Chapter 7, Hazardous and Recycled Waste - Defense Logistics Agency (DLA). RCRA Regulatory Background and Generator Guidelines. Retrieved from:[Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Retrieved from:[Link]
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Hazardous Waste Management Facilities and Units | US EPA. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from:[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to move beyond mere checklists, offering a rationale-driven approach that integrates risk assessment with practical, field-proven safety protocols.
Hazard Identification: Understanding the Adversary
The anticipated hazards include:
-
Skin Irritation: Biphenyl compounds are known to cause skin irritation upon contact.[2]
-
Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[2]
-
Respiratory Irritation: Inhalation of the compound, particularly as a dust or aerosol, may cause respiratory irritation.[2]
-
Aquatic Toxicity: Many biphenyl derivatives are very toxic to aquatic life with long-lasting effects, necessitating stringent disposal procedures to avoid environmental release.[2]
-
Combustibility: As a fine organic powder, the compound may form explosive mixtures with air if dispersed in sufficient concentration, especially upon intense heating.
| Hazard Statement | Classification | Rationale |
| H315 | Causes skin irritation | Based on data from analogous biphenyl compounds.[2] |
| H319 | Causes serious eye irritation | Based on data from analogous biphenyl compounds.[2] |
| H335 | May cause respiratory irritation | Inhalation of dust is a primary exposure route.[2] |
| H410 | Very toxic to aquatic life with long lasting effects | A common hazard for this chemical class, requiring controlled disposal.[2] |
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is not merely about wearing protective gear; it is about creating a series of barriers between the researcher and the potential hazard. Each component of the PPE ensemble is selected to counteract a specific risk identified in our assessment.
Hand Protection: The First Line of Defense
Given the risk of skin irritation, selecting the correct gloves is critical.
-
Requirement: Disposable nitrile gloves are the minimum requirement.[3] Nitrile provides excellent resistance to a broad range of chemicals and is a suitable barrier for incidental contact with biphenyl compounds.
-
Causality: The molecular structure of biphenyls allows them to potentially permeate certain types of glove materials. Nitrile's chemical resistance profile makes it a reliable choice. Always inspect gloves for any signs of degradation or punctures before use.[3]
-
Protocol:
-
Always double-glove when handling the neat compound or concentrated solutions.
-
Change gloves immediately if they become contaminated.
-
Never wear gloves outside of the laboratory area to prevent the spread of contamination.[3]
-
Eye and Face Protection: Shielding Sensitive Tissues
The potential for serious eye irritation necessitates robust eye protection.
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[3] A face shield should be worn over the goggles when there is a significant risk of splashes, such as during bulk transfers or when heating solutions.
-
Causality: Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against splashes or fine dust.[4] Goggles provide this essential seal, while a face shield offers an additional layer of protection for the entire face.[5]
Body Protection: Preventing Dermal Exposure
Protecting the skin on the arms and body is crucial.
-
Requirement: A long-sleeved laboratory coat is required. For handling larger quantities or in situations with a higher risk of dust generation, a disposable coverall, such as those made from Tyvek®, is recommended.[6]
-
Causality: A lab coat provides a removable barrier that protects personal clothing and skin from contamination.[3] In the event of a significant spill, a contaminated lab coat can be quickly and safely removed. The non-woven structure of materials like Tyvek® provides an excellent barrier against airborne particles.[6]
Respiratory Protection: Safeguarding Against Inhalation
Given that the compound may cause respiratory irritation, controlling inhalation exposure is a key priority.
-
Requirement: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood. If a fume hood is not available or if engineering controls are insufficient to keep exposure below permissible limits, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.[4]
-
Causality: A chemical fume hood is the primary engineering control designed to capture and exhaust airborne contaminants. When this is not feasible, a respirator acts as a personal barrier, filtering particulates from the air before they can be inhaled.[4]
| PPE Component | Specification | Purpose |
| Hand Protection | Disposable Nitrile Gloves (double-gloved) | Prevents skin irritation and dermal absorption.[3] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against splashes and dust, preventing serious eye irritation.[3] |
| Face Protection | Face Shield (as needed) | Additional protection against splashes during high-risk procedures.[5] |
| Body Protection | Long-sleeved Laboratory Coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95 Respirator (if fume hood is unavailable) | Prevents inhalation of dust that can cause respiratory irritation.[4] |
Operational Plan: From Storage to Use
A safe operational workflow minimizes the potential for exposure at every step. The following diagram and protocol outline a self-validating system for handling 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol.
Caption: Safe Handling Workflow for 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the certification is current. Don all required PPE: lab coat, chemical splash goggles, and double nitrile gloves.[3][7]
-
Weighing and Transfer: Conduct all manipulations of the solid compound inside the fume hood to contain any dust.[7] Use an anti-static weighing boat to prevent dispersal of the fine powder.
-
Reaction Setup: Carefully add the compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.
-
Immediate Cleanup: After transferring the chemical, decontaminate the spatula and the weighing area. A cloth lightly dampened with 70% ethanol can be used to wipe down surfaces and collect residual dust. Dispose of the cloth as hazardous waste.
-
Post-Procedure: Ensure the primary container is tightly sealed and returned to its designated storage location.[7]
Disposal Plan: Environmental Stewardship
Due to its high aquatic toxicity, proper disposal is a critical safety and environmental responsibility.
-
Waste Segregation: All materials that have come into contact with 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol, including gloves, weigh boats, pipette tips, and contaminated cleaning materials, must be treated as hazardous waste.[1][8]
-
Containerization: Collect all solid and liquid hazardous waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical waste and clearly marked with "Hazardous Waste" and the full chemical name.[8]
-
Final Disposal: Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[8] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, which will use a licensed hazardous waste disposal company. The preferred method of disposal is typically high-temperature incineration at a permitted facility.[1]
By adhering to these detailed protocols, researchers can confidently and safely work with 2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol, ensuring both personal safety and environmental protection, thereby fostering a culture of trust and scientific integrity within the laboratory.
References
-
CPAchem Ltd. (n.d.). Safety Data Sheet: Biphenyl [CAS:92-52-4] (SB93). Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
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St. Olaf College. (n.d.). Personal Protective Equipment (PPE); Personal Attire and Hygiene. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Office for Research Safety. Retrieved from [Link]
Sources
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- 2. cpachem.com [cpachem.com]
- 3. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 4. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
